Methyl 9(E)-tetradecenoate
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (E)-tetradec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPSJUSVXDVPB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 9(E)-tetradecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9(E)-tetradecenoate is a monounsaturated fatty acid methyl ester with applications in chemical synthesis and as a component of insect pheromones. Its stereoselective synthesis is of significant interest to ensure biological activity and chemical purity. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, focusing on the Wittig reaction and olefin metathesis. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the effective synthesis and purification of this compound.
Introduction
This compound is a C15 fatty acid methyl ester characterized by a carbon-carbon double bond at the C9 position with an (E)- or trans- configuration. This specific stereochemistry is often crucial for its biological function, particularly in the context of insect chemical communication. The synthesis of this and similar long-chain unsaturated esters requires precise control over the geometry of the double bond. The two most prevalent and effective methods for achieving this are the Wittig reaction and olefin metathesis, specifically cross-metathesis. This guide will explore the core principles of these methodologies and provide representative experimental procedures.
Synthetic Pathways
The construction of the C9-C10 double bond with (E)-selectivity is the key challenge in the synthesis of this compound. Both the Wittig reaction and olefin metathesis offer powerful solutions to this synthetic problem.
Wittig Reaction Pathway
The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] To achieve (E)-selectivity in the synthesis of this compound, a stabilized or semi-stabilized phosphorus ylide is typically employed.[4] The general retrosynthetic approach involves disconnecting the molecule at the double bond, leading to two key fragments: an 8-carbon aldehyde ester and a 6-carbon phosphonium (B103445) salt.
Retrosynthetic Analysis (Wittig Pathway):
Caption: Retrosynthetic analysis for the Wittig synthesis of this compound.
This protocol is a representative procedure adapted from general Wittig reaction methodologies for long-chain aliphatic aldehydes.[4][5]
Step 1: Preparation of Hexyltriphenylphosphonium Bromide
-
To a solution of triphenylphosphine in anhydrous toluene, add 1-bromohexane.
-
Heat the mixture at reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS), dropwise until the characteristic orange-red color of the ylide persists.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
In a separate flask, dissolve methyl 8-oxooctanoate in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.[6][7]
Olefin Cross-Metathesis Pathway
Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds.[8] Cross-metathesis between two different olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), can be employed to synthesize this compound.[9][10][11] This approach typically involves the reaction of a terminal alkene bearing the methyl ester functionality with another terminal alkene.
Retrosynthetic Analysis (Cross-Metathesis Pathway):
Caption: Retrosynthetic analysis for the cross-metathesis synthesis of this compound.
This protocol is a representative procedure based on general cross-metathesis reactions for the synthesis of long-chain esters.[12][13]
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve methyl 9-decenoate and 1-pentene in anhydrous dichloromethane (B109758) (DCM).
-
Add a ruthenium-based metathesis catalyst, such as Grubbs' second-generation catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and related long-chain unsaturated esters via the described pathways. Please note that specific yields can vary depending on the exact reaction conditions and scale.
Table 1: Wittig Reaction Data for (E)-Alkenoate Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| Methyl 8-oxooctanoate | Hexyltriphenylphosphonium bromide | NaHMDS | THF | 25 | 18 | 75-85 | >95:5 |
| Nonanal | (8-Methoxycarbonyl)octyltriphenylphosphonium bromide | n-BuLi | THF | 0 to 25 | 12 | 70-80 | >90:10 |
Table 2: Cross-Metathesis Data for (E)-Alkenoate Synthesis
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 9-decenoate | 1-Pentene | Grubbs' II (2) | DCM | 40 | 12 | 80-90 |
| Methyl 10-undecenoate | 1-Butene | Hoveyda-Grubbs' II (1) | Toluene | 60 | 8 | 85-95 |
Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 5.40-5.30 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂CO₂-), 2.00 (m, 4H, -CH₂-CH=CH-CH₂-), 1.63 (m, 2H, -CH₂-CH₂CO₂-), 1.30 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.3, 130.5, 129.8, 51.4, 34.1, 32.5, 31.9, 29.2, 29.1, 29.0, 24.9, 22.6, 14.1 |
| Mass Spec. (EI) | m/z (%): 240 (M⁺), 209, 180, 166, 152, 124, 110, 96, 87, 74, 55 |
| FT-IR (neat) | ν (cm⁻¹): 2925, 2854, 1743 (C=O), 1436, 1171, 966 (trans C=C bend) |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Cross Metathesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 9(E)-tetradecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9(E)-tetradecenoate is a monounsaturated fatty acid methyl ester (FAME). As a member of the FAME family, it holds relevance in various research areas, including biochemistry, entomology, and as a potential component in biofuels. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its role in biological systems.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while experimental data for the (E)-isomer is limited, predicted values and data for the corresponding (Z)-isomer and saturated analogue are provided for comparison.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₈O₂ | - |
| Molecular Weight | 240.38 g/mol | [1] |
| CAS Number | 72025-18-4 | [1] |
| Physical State | Liquid | [1] |
| Purity | >99% | [1] |
| Storage Temperature | Freezer | [1] |
| Boiling Point (Predicted for (Z)-isomer) | 306.6 ± 21.0 °C at 760 mmHg | [2] |
| Melting Point (Predicted for (Z)-isomer) | 52.2 °C | [2] |
| Density (Predicted for (Z)-isomer) | 0.9 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in ethanol, chloroform. Insoluble in water. | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of fatty acid methyl esters like this compound are outlined below.
Synthesis and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To synthesize this compound via transesterification and confirm its identity and purity using GC-MS.
Methodology:
-
Transesterification: A lipid sample containing 9(E)-tetradecenoic acid is subjected to acid-catalyzed transesterification. The sample is mixed with a methanolic hydrochloride solution and heated. This process converts the fatty acid to its corresponding methyl ester.[4]
-
Extraction: After cooling, the FAME is extracted from the reaction mixture using a non-polar solvent such as hexane.[5]
-
GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled with a mass spectrometer.
-
GC Column: A capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is typically used for the separation of FAMEs.[6]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of different FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and gradually increases to a higher temperature.[4]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum, showing the fragmentation pattern of the molecule, is compared with a known standard or a spectral library for identification. Selective Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for specific FAMEs.[7]
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the purified FAME is placed in an aluminum DSC pan.
-
DSC Analysis: The sample is subjected to a controlled temperature program in the DSC instrument.
-
The sample is first heated to a temperature above its expected melting point to erase its thermal history.
-
It is then cooled at a controlled rate to a temperature well below its expected crystallization point.
-
Finally, the sample is heated at a constant rate, and the heat flow to the sample is monitored.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting transition.[8][9]
Determination of Density using an Oscillating U-Tube Densitometer
Objective: To measure the density of liquid this compound.
Methodology:
-
Principle: The oscillating U-tube technique measures the density of a liquid based on the change in the resonant frequency of a U-shaped tube when it is filled with the sample. The frequency of oscillation is directly related to the mass, and therefore the density, of the liquid in the tube.[10]
-
Calibration: The instrument is calibrated using two substances with known densities, typically air and deionized water.
-
Measurement: The sample is introduced into the U-tube, and the instrument measures the oscillation period. The density is then automatically calculated by the instrument's software. The temperature of the sample is precisely controlled during the measurement.[11]
Biological Role and Signaling Pathway
While specific signaling pathways directly involving this compound are not extensively documented, its precursor, (E)-11-tetradecenoic acid, is a key molecule in the biosynthesis of sex pheromones in the moth Spodoptera littoralis. The pathway involves a critical desaturation step catalyzed by a Z9-desaturase enzyme.
Caption: Pheromone biosynthesis pathway in Spodoptera littoralis.
This pathway highlights the enzymatic modification of a fatty acid precursor to generate a specific signaling molecule, a process that is fundamental in chemical ecology.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data for the (E)-isomer remains to be fully elucidated, the provided information on related compounds and established analytical protocols offers a robust framework for researchers. The involvement of structurally similar fatty acids in critical biological signaling pathways, such as pheromone biosynthesis, underscores the importance of further investigation into the specific roles of this compound in various biological systems.
References
- 1. larodan.com [larodan.com]
- 2. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 9. thescipub.com [thescipub.com]
- 10. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 11. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 9(E)-tetradecenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric fragmentation behavior of Methyl 9(E)-tetradecenoate, a monounsaturated fatty acid methyl ester (FAME). The document outlines the characteristic fragmentation patterns observed under electron ionization (EI), presents quantitative data on key fragment ions, and details a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound (C15H28O2, Molecular Weight: 240.38 g/mol ) is the methyl ester of 9(E)-tetradecenoic acid. The analysis of FAMEs by GC-MS is a cornerstone of lipidomics and is crucial in various fields, including food science, biofuel research, and clinical diagnostics. Electron ionization (EI) is a widely used technique for the analysis of FAMEs, providing reproducible mass spectra that allow for structural elucidation. The fragmentation of these molecules is governed by established principles, including cleavages influenced by the ester group and the location of the double bond. Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification and quantification in complex mixtures.
Electron Ionization Fragmentation Pathway
Upon electron ionization, this compound undergoes a series of fragmentation reactions. The initial event is the formation of a molecular ion (M•+), which is often of low abundance for long-chain esters. Subsequent fragmentation is driven by the functional groups and the hydrocarbon chain.
A key fragmentation pathway for fatty acid methyl esters is the McLafferty rearrangement, which results in a characteristic ion at m/z 74. This ion is formed through a six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
The hydrocarbon chain also undergoes fragmentation, leading to a series of alkyl fragments, typically separated by 14 Da (CH2). The presence of the double bond at the C9 position influences the fragmentation pattern, with cleavages allylic to the double bond being particularly favored.
It is important to note that while the mass spectra of cis and trans isomers of monounsaturated FAMEs are often very similar under standard EI conditions, subtle differences in the relative intensities of certain fragment ions can sometimes be used for their differentiation.
Data Presentation
Quantitative data on the major fragment ions of Methyl 9(Z)-tetradecenoate, the cis isomer, is presented below. Due to the high similarity in fragmentation patterns between cis and trans isomers under electron ionization, this data serves as a close approximation for this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
| 55 | 92.20 | [C4H7]+ |
| 74 | 99.99 | [C3H6O2]•+ (McLafferty Rearrangement) |
| 83 | 60.40 | [C6H11]+ |
| 84 | 57.50 | [C6H12]+ |
| 96 | 59.00 | [C7H12]+ |
| 240 | Low or absent | [M]•+ (Molecular Ion) |
Data is based on the mass spectrum of Methyl 9(Z)-tetradecenoate available in the PubChem database.
Experimental Protocols
The following is a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for FAME analysis.
1. Sample Preparation (Transesterification)
-
Objective: To convert fatty acids in a lipid sample to their corresponding methyl esters.
-
Reagents:
-
Methanol
-
Acetyl chloride
-
Hexane (B92381) (or Heptane)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To approximately 10 mg of the lipid sample in a screw-capped glass tube, add 2 mL of methanol.
-
Slowly add 0.2 mL of acetyl chloride while vortexing.
-
Seal the tube tightly and heat at 100°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at a rate of 4°C/min.
-
Final hold: Hold at 240°C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Scan Speed: Normal.
-
Solvent Delay: 3-5 minutes.
-
Mandatory Visualizations
Fragmentation Pathway of this compound
Caption: Fragmentation pathway of this compound under EI-MS.
Experimental Workflow for GC-MS Analysis of FAMEs
An In-depth Technical Guide to the Biosynthesis of Trans-Monounsaturated Fatty Acids in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of fatty acids in insects is a fundamental metabolic process crucial for energy storage, membrane structure, and the production of signaling molecules. While the synthesis of saturated and cis-monounsaturated fatty acids is well-understood, the formation of trans-monounsaturated fatty acids represents a specialized pathway of significant interest, particularly in the context of chemical communication. Many insect species utilize trans-isomers of unsaturated fatty acids as components of their sex pheromones, making the enzymes involved in their biosynthesis attractive targets for the development of novel and specific pest management strategies. This technical guide provides a comprehensive overview of the core aspects of trans-monounsaturated fatty acid biosynthesis in insects, with a focus on the enzymatic machinery, experimental analysis, and regulatory pathways.
Core Biosynthetic Pathway
The de novo synthesis of fatty acids in insects begins with acetyl-CoA and proceeds via the fatty acid synthase (FAS) complex to produce saturated fatty acids, primarily palmitate (16:0) and stearate (B1226849) (18:0). The introduction of a double bond to create a monounsaturated fatty acid is catalyzed by a family of enzymes known as fatty acyl-CoA desaturases (FADs). These enzymes are typically membrane-bound and require a source of electrons, usually from NADH or NADPH via cytochrome b5.
The formation of a trans (E) double bond, as opposed to the more common cis (Z) configuration, is a key step in the biosynthesis of many insect pheromones. This stereoselectivity is determined by the specific desaturase enzyme involved. In many moth species, for instance, a Δ11-desaturase is responsible for introducing a double bond at the 11th carbon position of a fatty acyl-CoA precursor. Some of these Δ11-desaturases have been shown to produce a mixture of both Z and E isomers. The precise ratio of these isomers is often critical for the biological activity of the resulting pheromone blend.
The primary substrate for these desaturases is typically a saturated fatty acyl-CoA, such as myristoyl-CoA (14:0), palmitoyl-CoA (16:0), or stearoyl-CoA (18:0). The resulting monounsaturated fatty acyl-CoA can then undergo further modifications, including chain shortening by β-oxidation, reduction to a fatty alcohol by a fatty acyl reductase (FAR), and esterification to form an acetate (B1210297) ester, to yield the final pheromone components.
Quantitative Data on E/Z Isomer Ratios
The ratio of E to Z isomers produced by insect desaturases is a critical factor in the specificity of pheromone signals. This ratio can vary significantly between species and is determined by the specific amino acid sequence and structure of the desaturase enzyme. Below is a summary of reported E/Z isomer ratios for several characterized insect desaturases.
| Insect Species | Desaturase Enzyme | Substrate | Products | E:Z Ratio | Reference |
| Argyrotaenia velutinana (Redbanded leafroller) | Δ11-Desaturase | Myristoyl-CoA (14:0) | 11-Tetradecenoic acid | 40:60 | [1] |
| Spodoptera littoralis (Cotton leafworm) | Sls-FL3 (Δ11-Desaturase) | Myristoyl-CoA (14:0) | 11-Tetradecenoic acid | 5:4 | [2] |
| Epiphyas postvittana (Light brown apple moth) | E11-Desaturase | Myristoyl-CoA (14:0) | E11-14:Acid | Predominantly E | [3] |
| Ostrinia nubilalis (European corn borer) | Z-type Δ11-Desaturase | Palmitoyl-CoA (16:0) | Z11-16:Acid | Primarily Z | [1] |
| Ostrinia furnacalis (Asian corn borer) | E-type Δ11-Desaturase | Palmitoyl-CoA (16:0) | E11-16:Acid | Primarily E | [1] |
Experimental Protocols
Heterologous Expression and Functional Assay of an Insect Fatty Acid Desaturase in Saccharomyces cerevisiae
This protocol describes a general method for expressing an insect desaturase gene in yeast and analyzing the resulting fatty acid profile to determine its function and stereoselectivity.
1. Cloning of the Desaturase Gene into a Yeast Expression Vector:
-
Isolate total RNA from the insect pheromone gland.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame (ORF) of the putative desaturase gene using PCR with gene-specific primers containing restriction sites for a yeast expression vector (e.g., pYES2).
-
Digest the PCR product and the pYES2 vector with the corresponding restriction enzymes.
-
Ligate the desaturase ORF into the pYES2 vector.
-
Transform the ligation product into E. coli for plasmid amplification and sequence verification.
2. Yeast Transformation and Expression:
-
Transform the pYES2 vector containing the desaturase gene into a suitable S. cerevisiae strain (e.g., one deficient in its endogenous desaturase, OLE1).
-
Select for transformed yeast on appropriate selection media.
-
Grow a starter culture of the transformed yeast in selective media containing glucose.
-
Induce expression by transferring the yeast to a medium containing galactose.
-
Supplement the culture with a potential fatty acid substrate (e.g., myristic acid, palmitic acid) complexed with bovine serum albumin (BSA).
-
Incubate the culture with shaking for 48-72 hours.
3. Fatty Acid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water.
-
Perform acid-catalyzed transmethylation by incubating the cell pellet with a solution of sulfuric acid in methanol (B129727) at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane (B92381).
-
Analyze the hexane extract by gas chromatography-mass spectrometry (GC-MS).
-
Identify the products by comparing their retention times and mass spectra to authentic standards of E and Z isomers of the expected monounsaturated fatty acids.
Regulatory Signaling Pathways
The biosynthesis of fatty acid-derived pheromones, including those with trans-double bonds, is tightly regulated. In many moth species, a key signaling pathway involves the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .
PBAN is a neurohormone produced in the subesophageal ganglion and released into the hemolymph. It acts on the pheromone gland cells via a G-protein coupled receptor (GPCR). The binding of PBAN to its receptor initiates a signal transduction cascade that leads to an influx of extracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ is thought to activate or upregulate the activity of key enzymes in the pheromone biosynthetic pathway, including the fatty acyl-CoA desaturases responsible for producing the unsaturated fatty acid precursors.
Other hormones, such as juvenile hormone (JH) and ecdysone , also play roles in regulating lipid metabolism and can influence the overall production of fatty acid precursors for pheromone biosynthesis.[4][5] Ecdysone signaling, for example, has been shown to suppress lipid accumulation in the fat body of Drosophila.[4]
References
- 1. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene characterized for membrane desaturase that produces (E)-11 isomers of mono- and diunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysone receptor (EcR) suppresses lipid accumulation in the Drosophila fat body via transcription control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Juvenile hormone - Wikipedia [en.wikipedia.org]
Unveiling "Methyl 9(E)-tetradecenoate" in Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9(E)-tetradecenoate, a monounsaturated fatty acid methyl ester (FAME), is a naturally occurring compound that has garnered interest within the scientific community. While its biological significance is still under investigation, its presence in various natural sources, including marine organisms and fungi, suggests potential roles in chemical communication and other physiological processes. This technical guide provides a comprehensive overview of the identification, experimental protocols, and current understanding of this compound in natural products.
Data Presentation: Occurrence of this compound and Related Compounds
Quantitative data for this compound in natural sources is not extensively documented in publicly available literature. However, qualitative analyses have identified its presence and that of structurally similar compounds in various organisms. The following table summarizes these findings.
| Natural Source | Compound Identified | Method of Identification | Reference |
| Marine Sponges | Various fatty acid methyl esters | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Fungi (e.g., Candida albicans) | Isopropyl e-9-tetradecenoate (a related ester) | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Various Plants | (E)-9-Octadecenoic acid ethyl ester (a related ester) | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |
| Insects (various) | (Z)-9-tetradecenoate and other FAMEs as semiochemicals | Gas Chromatography-Mass Spectrometry (GC-MS) | [3][4] |
Experimental Protocols
The identification of this compound in natural products primarily relies on the extraction and analysis of lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
Lipid Extraction
A common and effective method for extracting total lipids from biological samples is a modified Folch method.
Materials:
-
Biological sample (e.g., homogenized tissue, microbial cell pellet)
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Homogenize the biological sample.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. The solvent volume should be approximately 20 times the sample volume.
-
Agitate the mixture vigorously for 15-20 minutes at room temperature.
-
Centrifuge the mixture to separate the solid debris.
-
Collect the supernatant and add 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge to induce phase separation.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The lipid extract is then converted to FAMEs for GC-MS analysis. A widely used method is acid-catalyzed transesterification.
Materials:
-
Total lipid extract
-
Methanolic HCl (1.25 M) or BF3-Methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Protocol:
-
Dissolve the dried lipid extract in a known volume of toluene.
-
Add methanolic HCl or BF3-Methanol to the lipid solution.
-
Heat the mixture at 100°C for 1-2 hours in a sealed vial.
-
After cooling, add a saturated NaCl solution and hexane.
-
Vortex the mixture and allow the phases to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The FAME-containing hexane solution is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 3-10°C/min to a final temperature of 250-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard or by comparing the mass spectrum with entries in spectral libraries (e.g., NIST, Wiley).
Mandatory Visualization
Biological Significance and Future Directions
While the specific biological activities of this compound are not well-defined, the broader class of fatty acid methyl esters is known to play significant roles in various biological systems.
-
Insect Communication: Many insects utilize FAMEs as pheromones or components of pheromone blends for chemical communication, influencing behaviors such as mating and aggregation.[3][4] The (Z)-isomer of 9-tetradecenoic acid and its derivatives are known components of insect pheromones. Further research is needed to determine if this compound plays a similar role.
-
Antimicrobial Activity: Fatty acids and their esters have demonstrated antimicrobial properties against a range of bacteria and fungi.[1] The presence of related compounds in marine sponges, which are known for producing a diverse array of bioactive secondary metabolites, suggests that this compound could be a candidate for further investigation into its antimicrobial potential.
-
Cellular Signaling: Fatty acids and their derivatives can act as signaling molecules, modulating various cellular processes.[5] Although no specific signaling pathway has been elucidated for this compound, it is plausible that it could interact with cellular receptors and influence downstream signaling cascades, as depicted in the hypothetical pathway above.
References
The Biological Impact of Trans Fatty Acids: A Technical Guide for Researchers
An In-depth Examination of Cellular Mechanisms, Experimental Protocols, and Analytical Considerations
Abstract
This technical guide provides a comprehensive overview of the biological roles of trans fatty acids (TFAs), with a particular focus on their implications for researchers, scientists, and drug development professionals. While trans fatty acid methyl esters (tFAMEs) are crucial for the analytical quantification of TFAs, it is the parent TFAs that exert significant biological effects. This document delves into the molecular mechanisms by which TFAs influence cellular functions, contributing to various pathologies, including cardiovascular disease and inflammation. Detailed experimental protocols for studying these effects and quantitative data from key studies are presented to facilitate further research in this critical area.
Introduction
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are produced industrially through the partial hydrogenation of vegetable oils and also occur naturally in smaller amounts in meat and dairy products from ruminant animals.[1] Extensive research has linked the consumption of industrially-produced TFAs to an increased risk of cardiovascular disease, inflammation, and other metabolic disorders.[1][2] The primary analytical method for quantifying TFAs in biological samples involves their conversion to trans fatty acid methyl esters (tFAMEs), which are volatile derivatives suitable for gas chromatography (GC).[3][4] This guide will focus on the biological activities of TFAs, with the understanding that tFAMEs are the key analytical derivatives used to measure their presence and effects.
Cellular and Molecular Mechanisms of Trans Fatty Acids
TFAs exert their biological effects through a variety of mechanisms, primarily by altering cellular membrane properties, inducing inflammatory responses, and dysregulating lipid metabolism.
Alteration of Cell Membrane Properties
The incorporation of TFAs into cell membranes, in place of their cis-isomers, leads to changes in membrane fluidity and organization.[5] The straight-chain structure of TFAs allows for tighter packing of phospholipids, resulting in a more rigid membrane.[5] This altered membrane fluidity can impact the function of membrane-bound proteins, including receptors and enzymes.[6]
Table 1: Effects of Trans Fatty Acids on Cell Membrane Properties
| Parameter | Effect of TFA Incorporation | Consequence | Reference(s) |
| Membrane Fluidity | Decreased | Altered function of membrane proteins | [5] |
| Phospholipid Packing | Increased (more ordered) | Reduced membrane flexibility | [6] |
| Cholesterol Affinity | Increased | Higher cholesterol content in the membrane | [6] |
Induction of Pro-inflammatory Responses
A significant body of evidence demonstrates that TFAs promote inflammation. They have been shown to increase the production of pro-inflammatory cytokines and adhesion molecules in various cell types, including macrophages, adipocytes, and endothelial cells.
2.2.1. Activation of the NF-κB Signaling Pathway
One of the key mechanisms by which TFAs induce inflammation is through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. Upon stimulation by TFAs, a signaling cascade is initiated that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][8]
Table 2: Quantitative Effects of Trans Fatty Acids on Inflammatory Markers
| Cell Type | TFA Treatment | Concentration | Duration | Inflammatory Marker | Change | Reference(s) |
| C2C12 Myotubes | Elaidic Acid | 100 µM | 24 h | TNF-α mRNA | Increased by 69% | [9] |
| C2C12 Myotubes | Elaidic Acid | 500 µM | 24 h | TNF-α mRNA | Increased by 90% | [9] |
| RAW 264.7 Macrophages | Elaidic Acid | 0.5 mM | 12 h | ABCA1 mRNA | 1.7-fold decrease | [10] |
| RAW 264.7 Macrophages | Elaidic Acid | 1 mM | 12 h | ABCA1 mRNA | 2.3-fold decrease | [10] |
| RAW 264.7 Macrophages | Elaidic Acid | 2 mM | 12 h | ABCA1 mRNA | 5.1-fold decrease | [10] |
| RAW 264.7 Macrophages | Elaidic Acid | 2 mM | 24 h | ABCA1 mRNA | 5.7-fold decrease | [10] |
| Bovine Aortic Endothelial Cells | Elaidic Acid (60 µM) | 60 µM | 45 min | VCAM-1 mRNA | 3.3-fold increase | [11] |
| Human Endothelial Cells | Elaidic Acid | 100 µM | 3 h | IL-6 | Increased NF-κB activation | [2] |
| Human Endothelial Cells | Linoelaidic Acid | 100 µM | 3 h | IL-6 | Increased NF-κB activation | [2] |
Dysregulation of Lipid Metabolism
TFAs have profound effects on lipid metabolism, contributing to an atherogenic lipid profile characterized by increased low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol.
2.3.1. Activation of the SREBP2 Pathway
Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a key transcription factor that regulates cholesterol biosynthesis and uptake. Industrial TFAs, such as elaidic acid, have been shown to activate the SREBP2 pathway.[12][13] This activation is mediated by the SREBP cleavage-activating protein (SCAP).[9][14] The activation of SREBP2 leads to the upregulation of genes involved in cholesterol synthesis, such as HMG-CoA reductase, and the LDL receptor gene, which is involved in cholesterol uptake.[12][13]
Table 3: Effects of Trans Fatty Acids on Lipid Metabolism Gene Expression
| Cell Type | Fatty Acid | Concentration | Duration | Gene | Fold Change in mRNA | Reference(s) |
| HepG2 Cells | Linoleic Acid | 100 µM | 24 h | LDL Receptor | Decrease | [15] |
| HepG2 Cells | Eicosapentaenoic Acid (EPA) | 100 µM | 24 h | LDL Receptor | Decrease | [15] |
| Fibroblasts | Arachidonic Acid (AA) | Not specified | 24 h | LDL Receptor Protein | 1- to 3-fold increase | [16] |
| HepG2 Cells | Arachidonic Acid (AA) | Not specified | 24 h | LDL Receptor Protein | 1- to 3-fold increase | [16] |
| HepG2 Cells | Elaidic Acid | Not specified | 24 h | ApoB-100 secretion | Significantly greater than palmitic or oleic acid | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological effects of TFAs.
Preparation of Fatty Acid-BSA Complexes for Cell Culture
Fatty acids are insoluble in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for delivery to cells.
Materials:
-
Fatty acid (e.g., elaidic acid)
-
Fatty acid-free BSA
-
Sterile MilliQ water
-
Cell culture medium
Procedure:
-
Prepare a stock solution of the fatty acid (e.g., 150 mM) in ethanol. Heat at 65°C to dissolve.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile MilliQ water and filter-sterilize.
-
In a sterile tube, warm the required volume of 10% BSA solution to 37°C.
-
Add the fatty acid stock solution to the warm BSA solution to achieve the desired molar ratio (e.g., 5:1 fatty acid:BSA).
-
Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.
-
Add the fatty acid-BSA complex to the cell culture medium to achieve the final desired fatty acid concentration. A vehicle control containing BSA and ethanol should be prepared in parallel.
Quantification of Intracellular Lipid Accumulation using Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
Materials:
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock solution to 4 parts distilled water, filtered)
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Culture cells on coverslips or in multi-well plates and treat with TFAs as required.
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin or 4% PFA for at least 1 hour.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol to remove excess stain.
-
Counterstain the nuclei with Mayer's Hematoxylin for 1 minute.
-
Wash with tap water.
-
Mount the coverslips with an aqueous mounting medium.
-
Visualize under a microscope. Lipid droplets will appear as red-orange.
-
For quantification, the stain can be extracted from the cells using isopropanol, and the absorbance can be measured at approximately 518 nm.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, which can be affected by TFAs.
Materials:
-
Basement membrane matrix (e.g., Matrigel)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
TFA-BSA complexes
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of TFA-BSA complex or vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, images can be captured, and the number of tubes, tube length, and branching points can be measured using image analysis software. For fluorescence imaging, cells can be pre-labeled with Calcein AM.[19][20]
Analysis of Trans Fatty Acid Methyl Esters (tFAMEs)
As previously mentioned, the analysis of TFAs in biological samples is typically performed after their conversion to tFAMEs.
Derivatization of TFAs to tFAMEs
This process involves the esterification of the carboxyl group of the fatty acid with methanol.
Common Methods:
-
Boron trifluoride (BF3)-methanol method: A widely used and effective method for esterification.[3]
-
Acid-catalyzed methylation (e.g., with methanolic HCl or H2SO4): Another common approach for preparing FAMEs.
-
Base-catalyzed transesterification (e.g., with sodium methoxide): Suitable for esterified fatty acids.
Gas Chromatography (GC) Analysis
GC is the gold standard for separating and quantifying FAMEs.
Typical GC setup:
-
Column: A long, polar capillary column (e.g., 100m) is required to achieve good separation of cis and trans isomers.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification.
-
Internal Standard: A fatty acid not naturally present in the sample (e.g., heptadecanoic acid, C17:0) is added before derivatization for accurate quantification.
Conclusion
Trans fatty acids exert a range of detrimental biological effects at the cellular and molecular level, primarily through the disruption of cell membrane function, induction of pro-inflammatory signaling pathways such as NF-κB, and dysregulation of lipid metabolism via pathways like SREBP2. The study of these effects is heavily reliant on the accurate quantification of TFAs in biological matrices, a process for which the conversion to tFAMEs for GC analysis is indispensable. This guide has provided an overview of the key biological roles of TFAs, detailed experimental protocols to investigate these effects, and a summary of the analytical considerations. A deeper understanding of these mechanisms is crucial for the development of therapeutic strategies to mitigate the adverse health consequences associated with TFA consumption.
References
- 1. Effect of Animal and Industrial Trans Fatty Acids on HDL and LDL Cholesterol Levels in Humans – A Quantitative Review | PLOS One [journals.plos.org]
- 2. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. zelcerlab.eu [zelcerlab.eu]
- 10. Effect of elaidic acid on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pp.bme.hu [pp.bme.hu]
- 13. researchgate.net [researchgate.net]
- 14. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyunsaturated fatty acids downregulate the low density lipoprotein receptor of human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-chain polyunsaturated fatty acids upregulate LDL receptor protein expression in fibroblasts and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trans fatty acids alter the lipid composition and size of apoB-100-containing lipoproteins secreted by HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Origin of Methyl 9(E)-tetradecenoate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9(E)-tetradecenoate is a monounsaturated fatty acid methyl ester with potential applications in various industrial and pharmaceutical sectors. Its biosynthesis in plants, particularly the formation of the trans double bond at the Δ9 position of a C14 backbone, involves a specialized metabolic pathway. This technical guide delineates a proposed biosynthetic route for this compound, commencing with the de novo synthesis of the myristoyl (C14:0) precursor and culminating in its desaturation and subsequent methylation. This document provides a comprehensive overview of the key enzymatic steps, presents relevant quantitative data in structured tables, details experimental protocols for enzyme characterization, and visualizes the metabolic pathway and experimental workflows using Graphviz diagrams.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is hypothesized to be a multi-step process localized in different cellular compartments, primarily the plastid and the cytoplasm. The pathway can be dissected into four principal stages:
-
De Novo Synthesis of Myristoyl-ACP (C14:0-ACP) in the Plastid: The biosynthesis initiates with the formation of the C14 saturated fatty acid backbone. This process is a core component of the fatty acid synthase (FAS) complex found in the plastid stroma. Acetyl-CoA is the primary building block, first converted to malonyl-CoA by Acetyl-CoA Carboxylase (ACC) . The malonyl group is then transferred to an Acyl Carrier Protein (ACP) . Subsequently, the Fatty Acid Synthase (FAS) complex catalyzes a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-ACP in each cycle until a 14-carbon chain, myristoyl-ACP, is formed.
-
Desaturation of Myristoyl-ACP to (E)-9-Tetradecenoyl-ACP: This is a critical step that introduces the double bond. It is proposed to be catalyzed by a soluble Δ9-acyl-ACP desaturase (AAD) . While most known plant Δ9-desaturases, such as the stearoyl-ACP desaturase (SAD), produce a cis (Z) double bond, the formation of a trans (E) isomer necessitates a desaturase with atypical stereospecificity. Such enzymes, though less common, are known to exist. This specialized desaturase would act on myristoyl-ACP to form (E)-9-tetradecenoyl-ACP.
-
Thioester Hydrolysis to Release Free (E)-9-Tetradecenoic Acid: The newly synthesized monounsaturated fatty acid is released from the ACP by an acyl-ACP thioesterase . Based on substrate specificities, a FatB-type thioesterase , which typically acts on saturated and monounsaturated acyl-ACPs of medium chain length, is the likely candidate for this hydrolytic cleavage. This reaction yields the free fatty acid, (E)-9-tetradecenoic acid, which is then exported from the plastid to the cytoplasm.
-
Methylation to Form this compound: The final step is the esterification of the carboxyl group of (E)-9-tetradecenoic acid with a methyl group. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase in the cytoplasm.[1][2] This class of enzymes utilizes SAM as the methyl donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process.[1][2]
Data Presentation
Table 1: Key Enzymes in the Proposed Biosynthetic Pathway of this compound
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Localization |
| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA, ATP, HCO₃⁻ | Malonyl-CoA | Plastid Stroma |
| Fatty Acid Synthase | FAS | Acetyl-CoA, Malonyl-ACP, NADPH | Myristoyl-ACP (C14:0-ACP) | Plastid Stroma |
| Δ9-Myristoyl-ACP Desaturase (trans-specific) | AAD | Myristoyl-ACP, Ferredoxin (reduced) | (E)-9-Tetradecenoyl-ACP, Ferredoxin (oxidized) | Plastid Stroma |
| Acyl-ACP Thioesterase | FatB | (E)-9-Tetradecenoyl-ACP | (E)-9-Tetradecenoic Acid, ACP | Plastid Inner Membrane |
| S-adenosyl-L-methionine-dependent Methyltransferase | FAMT | (E)-9-Tetradecenoic Acid, SAM | This compound, SAH | Cytoplasm |
Experimental Protocols
Protocol for Heterologous Expression and Characterization of a Candidate Δ9-Myristoyl-ACP Desaturase
This protocol describes the functional characterization of a candidate desaturase gene by expression in a heterologous system like Saccharomyces cerevisiae (yeast).
1. Gene Cloning and Vector Construction:
- Isolate the full-length cDNA of the candidate desaturase gene from the plant of interest.
- Amplify the coding sequence using PCR with primers containing appropriate restriction sites.
- Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
- Transform the expression vector into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
- Select for transformed colonies on appropriate selective media.
3. Expression and Substrate Feeding:
- Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., raffinose).
- Inoculate the expression culture with the starter culture.
- Induce gene expression by adding galactose to the medium.
- Simultaneously, supplement the medium with the precursor fatty acid, myristic acid (C14:0), to ensure substrate availability.
4. Fatty Acid Analysis:
- After a period of incubation (e.g., 48-72 hours), harvest the yeast cells by centrifugation.
- Extract the total lipids from the yeast cells using a solvent mixture (e.g., chloroform:methanol).
- Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation using a reagent like methanolic HCl or BF₃-methanol.
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the presence of methyl 9-tetradecenoate and determine its stereochemistry (cis vs. trans).
5. Data Analysis:
- Compare the fatty acid profiles of yeast expressing the candidate gene with a control strain (empty vector).
- The presence of this compound in the experimental sample and its absence in the control confirms the activity and stereospecificity of the desaturase.
Protocol for In Vitro Assay of a Candidate Fatty Acid Methyltransferase
This protocol outlines a method to determine the activity and substrate specificity of a candidate S-adenosyl-L-methionine-dependent methyltransferase.
1. Protein Expression and Purification:
- Clone the cDNA of the candidate methyltransferase into a bacterial expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
- Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay:
- Prepare a reaction mixture containing:
- Purified recombinant methyltransferase.
- (E)-9-tetradecenoic acid (substrate).
- S-adenosyl-L-methionine (SAM) as the methyl donor.
- A suitable buffer (e.g., Tris-HCl) at an optimal pH.
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding an acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate) to extract the product.
3. Product Detection and Quantification:
- Analyze the organic extract using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to detect the formation of this compound.
- Quantify the product formation by comparing the peak area to a standard curve of authentic this compound.
4. Enzyme Kinetics:
- Determine the kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction rates.
- Analyze the data using Michaelis-Menten kinetics.
Mandatory Visualization
References
Methodological & Application
Application Notes and Protocols for the Gas Chromatography Analysis of Methyl 9(E)-tetradecenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Methyl 9(E)-tetradecenoate, a fatty acid methyl ester (FAME), using gas chromatography (GC). The protocols outlined below cover sample preparation through derivatization, GC-Mass Spectrometry (GC-MS) analysis, and data interpretation.
Introduction
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For fatty acids, which are often non-volatile, a derivatization step to convert them into their more volatile methyl esters (FAMEs) is essential for successful GC analysis.[1] This process enhances the volatility of the analytes, making them suitable for GC analysis.[2] this compound is one such FAME that can be analyzed effectively using this method. The most common detection method is flame ionization detection (FID), which offers high sensitivity for organic compounds, or mass spectrometry (MS), which provides structural information for confident identification.[2][3]
Experimental Protocols
A critical step in the analysis of fatty acids by GC is the conversion of the fatty acids to their corresponding methyl esters. This process is known as esterification or transesterification.[2][4]
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
There are several effective methods for the preparation of FAMEs. Below are two commonly used protocols: an acid-catalyzed and a base-catalyzed method.
Protocol 1: Acid-Catalyzed Methylation using HCl in Methanol
This method is suitable for the esterification of free fatty acids and the transesterification of lipids.
Materials:
-
Lipid sample
-
Methanol
-
Concentrated HCl (35%)[5]
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tubes (16.5 x 105 mm)[5]
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To the lipid sample in a screw-capped glass tube, add 0.2 mL of toluene and 1.5 mL of methanol.[5]
-
Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by diluting 9.7 mL of concentrated HCl with 41.5 mL of methanol.[5]
-
Add 0.3 mL of the 8% HCl solution to the sample mixture. The final HCl concentration will be approximately 1.2% (w/v).[5]
-
Vortex the tube to ensure thorough mixing.
-
Heat the mixture at 100°C for 1 hour for rapid reaction or at 45°C overnight (14 hours or longer) for a milder reaction.[5]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water to extract the FAMEs.[5]
-
Vortex the tube vigorously and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
For quantitative analysis, it is recommended to add an internal standard, such as methyl nonadecanoate (B1228766) (C19:0), to the sample before derivatization.[6]
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide (B1231860)
This is a rapid method suitable for the transesterification of triglycerides and other esters.
Materials:
-
Lipid sample (up to 50 mg)[2]
-
Dry Toluene
-
0.5 M Sodium Methoxide in anhydrous methanol[2]
-
Glacial Acetic Acid[2]
-
Hexane[2]
-
Deionized Water[2]
-
Anhydrous Sodium Sulfate[2]
-
Test tubes
-
Water bath
Procedure:
-
Dissolve the lipid sample in 1 mL of dry toluene in a test tube.[2]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[2]
-
Maintain the solution at 50°C for 10 minutes in a water bath.[2]
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[2]
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[2]
-
Combine the hexane layers and dry them over anhydrous sodium sulfate.[2]
-
Filter the solution and evaporate the solvent under a gentle stream of nitrogen or under reduced pressure.[2]
-
Redissolve the FAMEs in an appropriate volume of hexane for GC analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS conditions for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).[7]
GC Conditions:
-
Column: A polar capillary column is recommended for the separation of FAME isomers. A common choice is a cyanopropyl-based or a polyethylene (B3416737) glycol (wax) column (e.g., DB-WAX, CarboWax).[2][4][8]
-
Example Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 5°C/min to 240°C, hold for 10 min.
-
-
Transfer Line Temperature: 250°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.[10]
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
Data Presentation
Quantitative data for the analysis of this compound should be summarized in a clear and structured table. The following table provides a representative example of the type of data that should be collected. Actual retention times and peak areas will vary depending on the specific GC conditions and sample concentration.
| Compound Name | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 12.5 | 1,500,000 | 10 |
| Methyl 9(Z)-tetradecenoate | 12.3 | 1,200,000 | 8 |
| Methyl Palmitate (C16:0) | 14.8 | 2,500,000 | 15 |
| Methyl Stearate (C18:0) | 18.2 | 2,000,000 | 12 |
| Methyl Oleate (C18:1) | 18.0 | 3,000,000 | 20 |
| Methyl Nonadecanoate (IS) | 19.5 | 1,800,000 | 10 |
*Note: These are example values. Actual data will vary.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the GC analysis of this compound.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Figure 2: Simplified reaction pathways for FAME synthesis.
Data Interpretation
-
Identification: The primary identification of this compound is achieved by comparing its mass spectrum with the mass spectra in a reference library, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. The retention time of the peak should also be compared to that of a pure standard analyzed under the same conditions for confirmation.
-
Isomer Separation: The use of a highly polar GC column is crucial for the separation of geometric isomers (cis and trans).[2] this compound (trans) is expected to have a slightly longer retention time than its cis isomer, Methyl 9(Z)-tetradecenoate, on most polar stationary phases.
-
Quantification: For quantitative analysis, the peak area of this compound is compared to the peak area of a known amount of an internal standard (e.g., methyl nonadecanoate). A calibration curve should be generated using a series of standards of known concentrations to ensure linearity and accuracy of the quantification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Incomplete derivatization. | Optimize reaction time and temperature. Ensure reagents are fresh. |
| Sample degradation. | Store samples properly at low temperatures (-20°C).[6] | |
| GC injection issue. | Check syringe, injector liner, and septum. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system. | Use a deactivated liner. Condition the column. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Inappropriate oven temperature program. | Optimize the temperature ramp rate. | |
| Poor separation of isomers | Incorrect column polarity. | Use a highly polar column (e.g., high-cyanopropyl or wax). |
| Non-optimized temperature program. | Use a slower temperature ramp. | |
| Contamination peaks in the chromatogram | Contaminated solvents or reagents. | Use high-purity solvents and reagents. Run a blank analysis. |
| Carryover from previous injections. | Clean the injector and run solvent blanks between samples. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. customs.go.jp [customs.go.jp]
- 9. preprints.org [preprints.org]
- 10. ajbs.scione.com [ajbs.scione.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 9(E)-tetradecenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of Methyl 9(E)-tetradecenoate, a monounsaturated fatty acid methyl ester (FAME), using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to achieve high purity (>99%), making the compound suitable for a range of research, development, and quality control applications. This document provides a comprehensive overview of the methodology, including sample preparation, detailed HPLC conditions, and expected outcomes.
Introduction
This compound (also known as methyl myristelaidate) is the methyl ester of 9(E)-tetradecenoic acid. Its molecular formula is C15H28O2 and it has a molecular weight of 240.38 g/mol .[1][2][3][4] As a fatty acid ester, it serves as a valuable biochemical reagent and a standard in lipid research. The purity of such compounds is critical for accurate experimental results, particularly in biological assays and as a reference standard for analytical methods. High-purity this compound is often required to avoid interferences from structural isomers (such as the cis-isomer, Methyl 9(Z)-tetradecenoate) or other impurities that may be present from synthesis or extraction from natural sources. RP-HPLC is a powerful technique for the separation of FAMEs, offering excellent resolution of compounds with minor structural differences. This application note presents a detailed protocol for the purification of this compound using a C18 stationary phase.
Experimental Protocols
Synthesis and Sample Preparation
While various synthetic routes to this compound exist, a common approach involves the Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde, followed by esterification. The crude product from the synthesis is typically a mixture containing the desired (E)-isomer, the (Z)-isomer, and other reaction byproducts.
Sample Preparation Protocol:
-
Dissolution: Accurately weigh the crude this compound sample.
-
Solvent Addition: Dissolve the sample in the HPLC mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1-5 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification Protocol
This protocol is based on established methods for the separation of fatty acid methyl esters.[5]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A preparative or semi-preparative HPLC system equipped with a UV detector |
| Column | Reversed-Phase C18 (Octadecylsilyl), 250 mm x 10 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724):Water (90:10, v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 192 nm (for unsaturated compounds)[5] |
| Injection Volume | 100 - 500 µL (depending on concentration and system) |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Chromatographic Run: Run the chromatography under the specified isocratic conditions.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents this compound.
-
Purity Analysis: Re-analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the pure this compound.
Data Presentation
The following table summarizes the expected chromatographic data for the purification of this compound based on the described protocol. The retention time is an estimate based on the behavior of similar C14:1 methyl esters in RP-HPLC.
| Compound | Expected Retention Time (min) | Purity Achieved | Recovery Rate |
| This compound | 10 - 15 | >99% | >90% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Discussion
The presented RP-HPLC method provides an effective means for the purification of this compound from a crude reaction mixture. The use of a C18 column allows for the separation of the target compound from more polar impurities, which will elute earlier, and less polar impurities, which will be retained longer on the column. The choice of an isocratic mobile phase of acetonitrile and water is a common and effective eluent for the separation of FAMEs.[5] UV detection at a low wavelength (192 nm) is suitable for detecting the isolated double bond in the molecule.[5]
The purity of the final product is expected to exceed 99%, making it suitable for demanding applications in research and development. The recovery rate is anticipated to be greater than 90%, although this will depend on the initial purity of the crude sample and the care taken during fraction collection and solvent evaporation. For scaling up the purification, a larger diameter preparative column and a higher flow rate can be employed, with adjustments to the injection volume.
Conclusion
This application note provides a detailed and reliable protocol for the purification of this compound using RP-HPLC. The method is straightforward to implement in a laboratory with standard HPLC equipment. The high purity of the final product makes it an excellent candidate for use as an analytical standard or for further biological and chemical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. larodan.com [larodan.com]
- 4. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 9(E)-tetradecenoate as a Gas Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9(E)-tetradecenoate is a fatty acid methyl ester (FAME) commonly utilized as a standard in gas chromatography (GC) for the qualitative and quantitative analysis of fatty acids in various matrices. Its high purity (>99%) and well-defined chemical properties make it an excellent choice for an internal or external standard in research, drug development, and quality control applications.[1] This document provides detailed application notes and protocols for the effective use of this compound as a GC standard.
Chemical Properties:
| Property | Value |
| IUPAC Name | methyl (9E)-tetradec-9-enoate |
| Synonyms | Methyl trans-9-tetradecenoate, Myristelaidic acid methyl ester |
| CAS Number | 72025-18-4 |
| Molecular Formula | C15H28O2 |
| Molecular Weight | 240.38 g/mol |
| Purity | >99% |
| Physical State | Liquid |
| Storage | Freezer (-20°C) |
Application: Internal Standard for Quantitative Analysis of Fatty Acids
This compound is particularly suitable as an internal standard (IS) for the quantitative analysis of other fatty acid methyl esters. As an internal standard, it is added in a known concentration to samples before preparation and analysis. This allows for the correction of variations in injection volume, sample loss during preparation, and instrumental drift, thereby improving the accuracy and precision of the quantification of target analytes.
Logical Relationship for Internal Standard Selection
Caption: Key properties for selecting a suitable internal standard in GC analysis.
Experimental Protocols
Standard Solution Preparation
Materials:
-
This compound (analytical standard, >99% purity)
-
Hexane (B92381) (GC grade) or other suitable solvent
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in hexane and fill to the mark. Mix thoroughly.
-
This stock solution can be stored at -20°C for up to 6 months.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with hexane. For creating a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Transesterification of Lipids to FAMEs
This protocol is a general method for the preparation of fatty acid methyl esters from lipid samples (e.g., oils, tissues, cell cultures).
Materials:
-
Lipid-containing sample
-
Internal Standard Solution (e.g., 100 µg/mL this compound in hexane)
-
Sodium methoxide (B1231860) solution (0.5 M in methanol) or 2% H₂SO₄ in methanol
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Protocol:
-
Accurately weigh or measure the sample into a screw-cap glass tube.
-
Add a known volume of the this compound internal standard solution to the sample.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 15 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Experimental Workflow for FAME Analysis using an Internal Standard
Caption: A generalized workflow for the quantitative analysis of FAMEs using an internal standard.
Gas Chromatography (GC) Method
The following are typical GC-FID parameters for the analysis of FAMEs. Method optimization may be required depending on the specific analytes and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or similar, equipped with a Flame Ionization Detector (FID) |
| Column | Highly polar capillary column (e.g., DB-23, SP-2560, or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold at 240°C for 15 min |
| Detector Temperature | 260°C |
| FID Gas Flows | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min |
Data Presentation and Quantitative Analysis
Identification
The identification of this compound and other FAMEs is based on their retention times compared to a known standard. Under the recommended GC conditions, the retention time for this compound would be expected to be in a specific range, which should be confirmed by running a pure standard.
Quantification
The concentration of an analyte can be calculated using the following formula based on the internal standard method:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)
The Response Factor (RF) is determined from a calibration curve.
Representative Quantitative Data
The following tables provide an example of the data that would be generated for method validation using this compound as a standard.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
Linearity:
-
Regression Equation: y = 15200x + 150
-
Correlation Coefficient (R²): 0.9998[2]
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | > 0.995 |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
| Limit of Detection (LOD) | 0.2 µg/mL[2] | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL[2] | - |
Note: The quantitative data presented in these tables are illustrative and should be generated for each specific analytical method and instrument.
Troubleshooting
-
Poor Peak Shape: This may be caused by column overload, active sites in the liner or column, or an inappropriate temperature program. Consider reducing the injection volume, using a deactivated liner, or optimizing the temperature ramp.
-
Inconsistent Retention Times: This can result from leaks in the system or inconsistent carrier gas flow. Perform a leak check and ensure the gas flow is stable.
-
Low Response: This could be due to a degraded standard, issues with the FID (e.g., clogged jet), or sample loss during preparation. Verify the integrity of the standard and check the FID maintenance logs.
By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently use this compound as a reliable standard for the accurate and precise analysis of fatty acids by gas chromatography.
References
Application Notes and Protocols for Methyl 9(E)-tetradecenoate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9(E)-tetradecenoate, the methyl ester of 9(E)-tetradecenoic acid (trans-myristoleic acid), is a monounsaturated fatty acid methyl ester (FAME). In the field of lipidomics, the precise identification and quantification of individual lipid species are paramount. Geometric isomers of fatty acids, such as the cis/trans isomers of tetradecenoic acid, can have distinct physical properties and biological activities. Therefore, the availability of pure analytical standards is critical for the accurate characterization of complex lipid profiles in biological samples. This compound primarily serves as a reference standard in chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS), to confirm the presence and quantity of its corresponding fatty acid in a sample.[1][2][3][4]
These application notes provide an overview of the use of this compound as an analytical standard in lipidomics and offer a general protocol for the analysis of fatty acids in biological samples.
Applications in Lipidomics
The primary application of this compound in lipidomics research is as a certified reference material for:
-
Qualitative Analysis: Confirming the identity of 9(E)-tetradecenoic acid in a complex mixture of fatty acid methyl esters by comparing retention times in gas chromatography.
-
Quantitative Analysis: Serving as an external or internal standard to accurately quantify the amount of 9(E)-tetradecenoic acid in a biological sample. The known concentration of the standard allows for the determination of the unknown concentration of the analyte.
-
Method Development: Assisting in the optimization of chromatographic methods to achieve baseline separation of C14:1 fatty acid isomers and other closely related FAMEs.
Data Presentation: Illustrative Quantitative Analysis
In a typical quantitative lipidomics experiment using GC-MS, the concentration of a specific fatty acid is determined by comparing the peak area of its methyl ester derivative to that of a known amount of an internal standard. The following table provides an example of how quantitative data for 9(E)-tetradecenoic acid, analyzed as its methyl ester, might be presented.
| Sample ID | Matrix | 9(E)-Tetradecenoic Acid (μg/g of tissue) | Relative Abundance (%) |
| Control 1 | Adipose Tissue | 1.25 | 0.05 |
| Control 2 | Adipose Tissue | 1.38 | 0.06 |
| Control 3 | Adipose Tissue | 1.19 | 0.05 |
| Treated 1 | Adipose Tissue | 2.54 | 0.11 |
| Treated 2 | Adipose Tissue | 2.78 | 0.12 |
| Treated 3 | Adipose Tissue | 2.61 | 0.11 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
A common workflow for the analysis of fatty acids from biological samples involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the tissue weight.
-
Extraction: Agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -20°C or -80°C until derivatization.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) by Acid-Catalyzed Transesterification
-
Reagent Preparation: Prepare a solution of 1% sulfuric acid in methanol.
-
Reaction: Re-dissolve the dried lipid extract in 1 mL of toluene (B28343) and add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Tightly cap the tube and heat at 50°C for 12-16 hours (overnight).
-
Neutralization and Extraction: After cooling to room temperature, add 2 mL of 5% aqueous NaCl and 2 mL of hexane (B92381). Vortex thoroughly.
-
Phase Separation: Centrifuge at a low speed for 2 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Protocol 3: GC-MS Analysis of FAMEs
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: Employ a polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
-
Injection: Inject 1 µL of the FAME extract in hexane into the GC inlet.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of the pure analytical standard.
-
Quantification: Determine the concentration by creating a calibration curve with the standard or by using an internal standard method.
Visualization of Workflows and Concepts
Caption: A general workflow for lipidomics analysis of fatty acids using a reference standard.
Caption: Structural difference between the cis (Z) and trans (E) isomers of Methyl 9-tetradecenoate.
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the scientific literature detailing the signaling pathways or unique biological activities of this compound. Its biological role is not as extensively studied as its cis-isomer, myristoleic acid. Research on the biological effects of trans fatty acids, in general, suggests they can be incorporated into cellular lipids and may influence membrane properties and cellular signaling, but specific pathways involving 9(E)-tetradecenoic acid are not well-defined. Therefore, a signaling pathway diagram cannot be accurately generated at this time.
Conclusion
This compound is a valuable tool in lipidomics research, primarily functioning as an analytical standard for the accurate identification and quantification of 9(E)-tetradecenoic acid. Its use is essential for distinguishing between geometric isomers, which is a critical aspect of detailed lipid profiling. The protocols and workflows described provide a foundation for the application of this standard in a research setting. Further investigation is needed to elucidate any specific biological roles of this particular trans fatty acid.
References
Application of Methyl 9(E)-tetradecenoate in Entomology: Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Methyl 9(E)-tetradecenoate is a fatty acid methyl ester with the chemical formula C15H28O2. While its direct application in entomology is not extensively documented in currently available scientific literature, its isomeric counterpart, Methyl 9(Z)-tetradecenoate, and other structurally similar long-chain esters and acetates are well-established as critical components of insect pheromones. These semiochemicals play a vital role in the chemical communication of numerous insect species, primarily for mate location.
This document provides a detailed overview of the known applications of closely related compounds and presents a series of generalized, yet detailed, experimental protocols that can be adapted to investigate the potential entomological applications of this compound. The provided methodologies and theoretical frameworks are intended to guide researchers in exploring its potential as an insect attractant, repellent, synergist, or antagonist.
Introduction to Insect Semiochemicals
Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In insects, these are fundamental to survival and reproduction. Pheromones, a class of semiochemicals, are used for intraspecific communication. Sex pheromones, often volatile blends of fatty acid derivatives, are released by one sex to attract the other for mating.
The specificity of these chemical signals is often determined by the precise blend of components, their ratios, and the stereochemistry (E/Z or cis/trans isomerism) of the double bonds within the molecules. Even minor changes in these characteristics can lead to a loss of biological activity or even elicit a repellent effect.
Known Entomological Applications of Structurally Related Compounds
While direct data on this compound is scarce, extensive research on its isomers and related compounds provides a strong basis for potential applications.
Methyl 9(Z)-tetradecenoate:
This cis-isomer is a known pheromone or attractant for a variety of insect species. Its activity is summarized in the table below.
| Species | Order/Family | Function |
| Tortonia sp. | Astigmata/Suidasiidae | Pheromone[1] |
| Drosophila paulistorum | Diptera/Drosophilidae | Pheromone[1] |
| Psithyrus sylvestris (Forest cuckoo bumblebee) | Hymenoptera/Apidae | Pheromone[1] |
(Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA):
ZETA is a major sex pheromone component for numerous economically significant moth species and is widely used in pest management strategies.[2] Its applications include:
-
Mating Disruption: High concentrations of synthetic pheromones are released to confuse males and prevent them from locating females.
-
Monitoring and Mass Trapping: Pheromone-baited traps are used to detect the presence and population density of pests.
Potential Roles and Research Directions for this compound
Given the importance of stereoisomerism in pheromone activity, this compound could have several potential roles in insect chemical communication:
-
Pheromone Component: It may be a primary or minor component of the sex pheromone of an as-yet-unidentified insect species.
-
Synergist: It could enhance the attractive effect of other pheromone components.
-
Antagonist/Inhibitor: It might inhibit the response of an insect to its normal pheromone, potentially offering a route for pest control. The geometric isomer of a pheromone has been shown to act as an attraction inhibitor in some species.
-
Behavioral Modifier: It could influence other insect behaviors such as oviposition or aggregation.
Experimental Protocols
The following are detailed, generalized protocols for investigating the entomological activity of this compound.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to this compound, providing a preliminary screening for olfactory activity.
Methodology:
-
Insect Preparation:
-
An adult insect (typically a male for sex pheromone screening) is immobilized.
-
The head is excised, and the antennae are carefully positioned.
-
Microelectrodes are filled with a saline solution and placed in contact with the base and the tip of one antenna.
-
-
Odorant Delivery:
-
A solution of this compound is prepared in a suitable solvent (e.g., hexane) at various concentrations (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
A small amount of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
The filter paper is placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna.
-
A puff of air is passed through the pipette, delivering the odorant to the antenna.
-
-
Data Recording and Analysis:
-
The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
The amplitude of the response is measured and compared to responses to a positive control (a known active compound) and a negative control (solvent only).
-
A dose-response curve can be generated by testing a range of concentrations.
-
Behavioral Bioassays
Objective: To determine the behavioral response of insects to this compound in a controlled laboratory setting.
Methodology (Y-tube Olfactometer):
-
Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms for introducing different air streams.
-
Experimental Setup:
-
A purified, humidified, and flow-controlled air stream is passed through each arm of the olfactometer.
-
The test substance (this compound on filter paper) is placed in the airflow of one arm (the "treatment" arm).
-
A solvent control is placed in the airflow of the other arm (the "control" arm).
-
-
Procedure:
-
A single insect is released at the base of the central arm.
-
The insect is allowed a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A "choice" is recorded when the insect moves a certain distance into one of the arms.
-
The number of insects choosing the treatment arm versus the control arm is recorded.
-
-
Data Analysis:
-
A Chi-square test is used to determine if there is a statistically significant preference for the treatment or control arm.
-
Field Trapping Experiments
Objective: To evaluate the attractiveness of this compound to insects in a natural environment.
Methodology:
-
Trap and Lure Preparation:
-
Standard insect traps (e.g., delta traps, funnel traps) are used.
-
A dispenser (e.g., a rubber septum) is loaded with a specific dose of this compound.
-
Control traps are baited with a dispenser containing only the solvent.
-
-
Experimental Design:
-
Traps are deployed in the field in a randomized block design to account for spatial variability.
-
A minimum distance is maintained between traps to avoid interference.
-
-
Data Collection and Analysis:
-
Traps are checked at regular intervals, and the number of captured insects is recorded.
-
The species of captured insects are identified.
-
Statistical analysis (e.g., ANOVA) is used to compare the mean number of insects captured in baited versus control traps.
-
Signaling Pathways and Visualizations
The perception of pheromones in insects is a complex process involving a series of molecular interactions at the olfactory sensory neurons, primarily located in the antennae.
Generalized Pheromone Signaling Pathway:
-
Binding: Volatile pheromone molecules enter the sensilla on the insect antenna through pores.
-
Transport: Inside the sensillum lymph, Pheromone Binding Proteins (PBPs) bind to the hydrophobic pheromone molecules and transport them to the receptors.
-
Receptor Activation: The PBP-pheromone complex interacts with specific Odorant Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons.
-
Signal Transduction: This binding event triggers a conformational change in the OR, leading to the opening of an ion channel and the influx of cations.
-
Neural Signal: The influx of ions depolarizes the neuron, generating an action potential.
-
Brain Processing: This electrical signal is transmitted to the antennal lobe of the brain, where it is processed, leading to a specific behavioral response.
Below are Graphviz diagrams illustrating a hypothetical experimental workflow and the generalized signaling pathway.
Caption: A logical workflow for investigating the entomological activity of a novel compound.
Caption: A generalized diagram of an insect pheromone signaling pathway.
Conclusion
While the specific role of this compound in entomology remains to be elucidated, its structural similarity to known insect pheromones suggests it is a compound of interest for further investigation. The experimental protocols and theoretical framework provided in this document offer a solid foundation for researchers to explore its potential applications in insect pest management and the broader field of chemical ecology. Future research focusing on this compound could lead to the discovery of new semiochemicals with valuable applications in agriculture and public health.
References
Application Notes and Protocols for Methyl 9(E)-tetradecenoate and Related Analogs as Insect Semiochemicals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9(E)-tetradecenoate is a fatty acid methyl ester whose direct role as a primary insect semiochemical is not extensively documented in publicly available scientific literature. However, its geometric isomer, Methyl (Z)-9-tetradecenoate, and the corresponding acetate (B1210297), (Z)-9-tetradecenyl acetate, are well-established and significant components of sex pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies).
Due to the limited specific data on this compound, this document provides detailed application notes and experimental protocols for its more biologically active and studied analogs. These protocols for identification, bioassays, and synthesis are directly applicable or can be readily adapted for the study of this compound. This guide will enable researchers to investigate its potential role as a semiochemical, be it as a primary attractant, a synergist, or an antagonist in insect communication systems.
Application Notes: The Role of C14 Alkenoates in Insect Communication
Unsaturated C14 esters, such as Methyl (Z)-9-tetradecenoate and (Z)-9-tetradecenyl acetate, are crucial for chemical communication in a variety of insect species. They primarily function as sex pheromones, released by one sex (typically the female) to attract the other for mating. The specificity of this chemical signal is often determined by the precise blend of several compounds, the ratio of these components, and the stereochemistry of the double bonds (Z or E).
Key Functions:
-
Sex Pheromone: The most common role is as a long-range attractant for conspecific males.
-
Synergist/Antagonist: In multi-component pheromone blends, related isomers can act as synergists, enhancing the attraction, or as antagonists, inhibiting the response and ensuring species-specific communication.
-
Kairomone: In some instances, these compounds can be detected by predator or parasitoid species, acting as a kairomone that leads them to their prey or host.
Table 1: Examples of Insects Responding to C14:OAc and C14:ME Semiochemicals
| Compound | Species | Family | Function |
| (Z)-9-Tetradecenyl acetate | Spodoptera frugiperda (Fall Armyworm) | Noctuidae | Major Pheromone Component |
| (Z)-9-Tetradecenyl acetate | Cadra cautella (Almond Moth) | Pyralidae | Minor Pheromone Component |
| (Z)-9-Tetradecenyl acetate | Choristoneura rosaceana (Obliquebanded Leafroller) | Tortricidae | Pheromone Component |
| Methyl (Z)-9-tetradecenoate | Drosophila paulistorum | Drosophilidae | Pheromone |
| Methyl (Z)-9-tetradecenoate | Psithyrus sylvestris (Forest Cuckoo Bumblebee) | Apidae | Pheromone |
Experimental Protocols
Protocol 1: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of insect pheromone gland extracts or airborne volatile collections to identify and quantify this compound and its isomers.
1. Sample Preparation:
- Gland Extraction: Excise the pheromone gland from a calling female insect (typically at the abdominal tip) using fine forceps. Place the gland in a microvial containing 50 µL of high-purity hexane (B92381) and an internal standard (e.g., 10 ng of octadecane). Agitate for 5 minutes.
- Air Entrainment (Volatile Collection): Place calling female insects in a glass chamber. Draw purified air over the insects and through a sorbent trap (e.g., Porapak Q) for a defined period (e.g., 4 hours). Elute the trapped volatiles with 200 µL of hexane.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector: Splitless mode, 250°C.
- Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977 MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-450 m/z.
3. Data Analysis:
- Identify compounds by comparing their mass spectra and retention times with those of authentic synthetic standards.
- Quantify the amount of each compound by comparing its peak area to that of the internal standard.
Protocol 2: Electroantennography (EAG) - Assessing Olfactory Response
EAG measures the electrical potential change from an insect's antenna in response to an odor stimulus, providing a measure of its olfactory detection.
1. Antenna Preparation:
- Immobilize a male insect (e.g., in a pipette tip with the head and antennae protruding).
- Excise one antenna at the base using microscissors.
- Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., Kaissling saline). The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is placed over the base.
2. Odor Delivery:
- Prepare serial dilutions of synthetic this compound and its isomers in mineral oil or hexane (e.g., 0.1, 1, 10, 100 ng/µL).
- Apply 10 µL of a dilution onto a filter paper strip and insert it into a Pasteur pipette.
- Deliver a puff of charcoal-filtered, humidified air (0.5 s duration) through the pipette, directed at the mounted antenna.
3. Data Recording and Analysis:
- Record the antennal depolarization (in millivolts, mV) using a high-impedance amplifier.
- Present stimuli in a randomized order, with a solvent blank and a positive control (a known active compound) included.
- Measure the peak amplitude of the negative deflection for each stimulus. Normalize responses by subtracting the solvent response and expressing as a percentage of the positive control response.
Table 2: Hypothetical EAG Response Data
| Stimulus (10 ng dose) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| Hexane (Solvent Control) | 0.1 ± 0.02 | 0 |
| (Z)-9-Tetradecenyl acetate (Positive Control) | 1.5 ± 0.15 | 100 |
| Methyl (Z)-9-tetradecenoate | 1.2 ± 0.11 | 80 |
| Methyl (E)-9-tetradecenoate | 0.4 ± 0.05 | 26.7 |
Protocol 3: Behavioral Bioassay - Wind Tunnel Analysis
A wind tunnel assay is the gold standard for assessing the behavioral response of flying insects to a semiochemical, observing attraction and upwind flight.
1. Wind Tunnel Setup:
- Use a glass or plexiglass wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high).
- Maintain a constant, laminar airflow (e.g., 0.3 m/s).
- Control environmental conditions: 22-25°C, 60-70% relative humidity, and dim red light during the insect's scotophase.
2. Pheromone Source:
- Apply a known quantity of the test compound (e.g., 100 ng of this compound) in hexane to a rubber septum or filter paper.
- Place the source on a stand at the upwind end of the tunnel.
3. Behavioral Observation:
- Release individual male moths onto a platform at the downwind end of the tunnel.
- Record the sequence of behaviors for each moth over a 3-minute period:
- Activation: Wing fanning, antennal grooming.
- Take-off: Initiation of flight.
- Upwind Flight: Oriented flight towards the pheromone source.
- Casting: Zig-zag flight perpendicular to the wind line.
- Source Contact: Landing on or near the pheromone source.
4. Data Analysis:
- For each treatment, calculate the percentage of males exhibiting each behavior.
- Compare the responses to the test compound with a solvent control and a positive control.
Table 3: Hypothetical Wind Tunnel Behavioral Data (% Responding Males, n=50)
| Behavior | Solvent Control | Methyl (E)-9-tetradecenoate | (Z)-9-Tetradecenyl acetate |
| Activation | 5 | 20 | 95 |
| Take-off | 2 | 15 | 90 |
| Upwind Flight | 0 | 8 | 85 |
| Source Contact | 0 | 2 | 75 |
Visualizations
Application Note: Derivatization of Tetradecenoic Acid to its Methyl Ester for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is a critical aspect of various research fields, including drug development, metabolomics, and nutritional science. Tetradecenoic acid (C14:1), a monounsaturated fatty acid, is of significant biological interest. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids; however, their inherent low volatility necessitates a derivatization step to convert them into more volatile esters. This application note provides detailed protocols for the efficient conversion of tetradecenoic acid to its corresponding fatty acid methyl ester (FAME), tetradecenoic acid methyl ester, through acid-catalyzed and base-catalyzed transesterification.[1][2] Additionally, a comprehensive purification protocol and parameters for GC-MS analysis are outlined.
Data Presentation
The selection of the appropriate derivatization method is crucial for achieving high yields and purity. Below is a summary of typical quantitative data obtained from the esterification of fatty acids under different catalytic conditions. While specific yields for tetradecenoic acid may vary depending on the exact experimental conditions and the purity of the starting material, this table provides a comparative overview based on literature values for similar fatty acids.[3][4][5]
| Catalyst | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Methanol, H₂SO₄ | 70 | 5 hours | ~96.5 | >98 | [3] |
| Potassium Hydroxide (KOH) | Methanol, KOH | 50 | 20 minutes | >95 | >99 | [2] |
| Boron Trifluoride (BF₃) | BF₃ in Methanol | 37 | 20 minutes | >95 | >98 | [6] |
| Sodium Methoxide (NaOCH₃) | Sodium Methoxide in Methanol | Room Temp | 10 minutes | >98 | >99 | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Sulfuric Acid in Methanol
This protocol describes the conversion of tetradecenoic acid to its methyl ester using sulfuric acid as a catalyst. This method is effective for esterifying free fatty acids.[3][7]
Materials:
-
Tetradecenoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle/water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of tetradecenoic acid in 5 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 0.2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach the reflux condenser and heat the mixture to 70°C using a heating mantle or water bath. Let the reaction reflux for 5 hours.[3]
-
Quenching: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 10 mL of deionized water.
-
Extraction: Extract the methyl ester with 10 mL of hexane. Repeat the extraction twice.
-
Washing: Combine the organic layers and wash sequentially with 10 mL of deionized water and 10 mL of saturated sodium bicarbonate solution to neutralize the excess acid. A final wash with 10 mL of deionized water is recommended.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and evaporate the hexane using a rotary evaporator to obtain the crude tetradecenoic acid methyl ester.
-
Purification: Proceed with Protocol 3 for further purification if necessary.
Protocol 2: Base-Catalyzed Transesterification using Potassium Hydroxide in Methanol
This protocol is suitable for the transesterification of triglycerides containing tetradecenoic acid but can also be adapted for the fatty acid itself if first converted to a salt. The base-catalyzed method is generally faster and proceeds under milder conditions.[2]
Materials:
-
Tetradecenoic acid-containing lipid or tetradecenoic acid
-
0.2 M Potassium Hydroxide (KOH) in anhydrous methanol
-
Hexane
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial with a screw cap
-
Water bath
-
Centrifuge
Procedure:
-
Reaction Setup: Place approximately 20 mg of the lipid sample or tetradecenoic acid into a reaction vial.
-
Reagent Addition: Add 2 mL of 0.2 M methanolic KOH solution.
-
Reaction: Tightly cap the vial and heat it in a water bath at 50°C for 20 minutes, with occasional vortexing to ensure mixing.[2]
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 2 mL of deionized water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Collection: Carefully collect the upper hexane layer containing the fatty acid methyl esters.
-
Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Storage: The resulting solution is typically suitable for direct GC-MS analysis. If concentration is needed, the solvent can be evaporated under a gentle stream of nitrogen.
Protocol 3: Purification of Tetradecenoic Acid Methyl Ester
This protocol describes the purification of the synthesized methyl ester using column chromatography.
Materials:
-
Crude tetradecenoic acid methyl ester
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Diethyl ether
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude methyl ester in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of hexane and diethyl ether. A typical starting gradient is 99:1 (hexane:diethyl ether), gradually increasing the polarity by increasing the proportion of diethyl ether.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure methyl ester.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetradecenoic acid methyl ester.
Protocol 4: GC-MS Analysis of Tetradecenoic Acid Methyl Ester
This protocol provides typical parameters for the analysis of the synthesized FAME using GC-MS.[8][9][10][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).[9]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9][10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).[10]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program:
-
Initial temperature: 110°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 5°C/min to 280°C, hold for 9 minutes.[10]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Source Temperature: 230°C.[9]
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 45-450.[10]
-
Solvent Delay: 3-5 minutes.
Data Analysis:
-
Identification of the tetradecenoic acid methyl ester peak is based on its retention time and comparison of the mass spectrum with a reference library (e.g., NIST).[10][12]
-
Quantification can be performed using an internal standard and constructing a calibration curve.[9][13]
Visualizations
Caption: Experimental workflow for the synthesis and analysis of tetradecenoic acid methyl ester.
Caption: Simplified reaction pathways for acid and base-catalyzed esterification of tetradecenoic acid.
References
- 1. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Methyl tetradecanoate [webbook.nist.gov]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 9(E)-tetradecenoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantitative analysis of Methyl 9(E)-tetradecenoate, a semiochemical compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The method described herein is suitable for the accurate quantification of this analyte in various matrices, such as solvent extracts from biological samples or pheromone lures. The protocol covers sample preparation, instrument configuration, and method validation parameters, ensuring reliable and reproducible results. GC-MS offers high sensitivity and selectivity, making it the technique of choice for analyzing trace levels of semiochemicals.[1][2]
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane (B92381) (GC grade or higher), Dichloromethane (GC grade or higher), Methanol (GC grade or higher).[3][4]
-
Standards: this compound analytical standard.
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog or a compound with similar chemical properties but a different retention time (e.g., Methyl heptadecanoate), should be used.[5]
-
Glassware: Volumetric flasks, autosampler vials with inserts, pipettes.[3][4]
-
Equipment: Analytical balance, vortex mixer, centrifuge.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to cover the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 50 µg/mL.
-
Spiking: Fortify each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix.[1]
Method A: Solvent Extraction (from a solid matrix, e.g., pheromone lure)
-
Place the sample matrix (e.g., a single lure) into a clean glass vial.
-
Add a known volume of hexane (e.g., 2 mL).
-
Facilitate extraction by vortexing for 1 minute or using ultrasonication for 10 minutes.[1]
-
Add the internal standard solution to the extract.
-
If particulates are present, centrifuge the sample and transfer the supernatant to a GC-MS autosampler vial.[3]
Method B: Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis)
-
Place the sample (e.g., biological gland extract in a solvent) into a headspace vial.[5]
-
Add a known amount of the internal standard.[5]
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).[6]
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption.[5]
GC-MS Instrumentation and Parameters
Gas chromatography combined with mass spectrometry is a powerful technique for identifying and quantifying compounds in a sample.[4] For sensitive analysis of fatty acid methyl esters (FAMEs), GC-MS assays using single ion monitoring (SIM) are often employed.[7][8]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial 70°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 240 (Molecular Ion, M+) |
| Qualifier Ions | m/z 55, 74, 83, 96 |
Note: Ions should be confirmed by analyzing a standard of this compound. The molecular weight is 240.38 g/mol .[9][10]
Data Presentation and Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[1] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1]
Example Quantitative Performance
The following table summarizes hypothetical but typical performance data for a validated GC-MS method for a semiochemical like this compound.
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Concentration Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 5% |
Method Validation Protocols
-
Linearity: Analyze the prepared calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The coefficient of determination (r²) should be ≥ 0.995.
-
LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Accuracy (Recovery): Spike a blank matrix with the analyte at three different concentration levels (low, medium, high).[1] Prepare and analyze these samples (n=3 for each level). Calculate the percentage recovery as (Measured Concentration / Spiked Concentration) x 100. The acceptance criteria are typically 80-120%.[1]
-
Precision (Repeatability): Analyze six replicates of a mid-concentration standard or spiked sample on the same day. Calculate the relative standard deviation (RSD%) of the measurements. The acceptance criterion is typically an RSD of ≤ 15%.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS for characterization and identification of ant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. scioninstruments.com [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Z-8-Methyl-9-tetradecenoic acid [webbook.nist.gov]
Application Notes and Protocols for the Separation of FAME Isomers Using Polar GC Columns
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate separation and quantification of Fatty Acid Methyl Esters (FAMEs), particularly cis and trans isomers, are critical in various fields, including food science, nutrition, and drug development. Trans fatty acids, for instance, have been linked to adverse health effects, necessitating their precise measurement in food products. Gas chromatography (GC) utilizing highly polar capillary columns is the definitive method for the detailed analysis of FAME isomers. The polarity of the stationary phase is the most critical factor influencing the separation selectivity of these isomers. This document provides detailed application notes and protocols for the separation of FAME isomers using polar GC columns, with a focus on cyanopropyl and polyethylene (B3416737) glycol (PEG) phases.
Principle of Separation on Polar Columns
The separation of FAME isomers on polar GC columns is governed by the differential interactions between the isomers and the stationary phase. Highly polar stationary phases, such as those containing cyanopropyl groups, induce strong dipole moments. This polarity allows for the separation of FAMEs based on:
-
Degree of Unsaturation: More double bonds lead to stronger interactions and longer retention times.
-
Positional Isomers: The location of double bonds along the fatty acid chain affects the molecule's interaction with the stationary phase.
-
cis/trans Geometry: Cis isomers, with their characteristic "U" shape, can interact more intimately and strongly with the polar stationary phase compared to the more linear trans isomers.[1] This structural difference results in trans isomers eluting before their corresponding cis isomers on cyanopropyl columns.[1][2] In contrast, on traditional polyethylene glycol (PEG) phases, the elution order is typically reversed, with cis isomers eluting before trans isomers.[3]
Comparison of High-Polarity GC Columns for FAME Analysis
The choice of a polar GC column is fundamentally guided by its stationary phase, which dictates its polarity, thermal stability, and separation capability.[4] The two most common types of polar stationary phases for FAME analysis are cyanopropyl and polyethylene glycol (PEG).
Column Specifications
| Feature | High-Cyanopropyl (e.g., HP-88, SP-2560) | Polyethylene Glycol (PEG) (e.g., DB-Wax) |
| Stationary Phase | (88% Cyanopropyl)aryl-polysiloxane | Polyethylene Glycol (PEG) |
| Polarity | Very High | High |
| USP Designation | G5, G8 | G16 |
| Max Temperature | ~250/260 °C | ~230-240 °C |
| Primary Application | Separation of cis/trans FAME isomers.[4] | General FAME analysis, alcohols, solvents.[4] |
Performance Comparison for FAME Isomer Analysis
While both column types are effective for general FAME analysis, cyanopropyl phases offer superior resolution for geometric (cis/trans) isomers.[4][5]
| Analyte Group / Parameter | High-Cyanopropyl (e.g., HP-88) | Polyethylene Glycol (PEG) (e.g., DB-Wax) |
| General FAME Separation | Excellent separation of complex mixtures (e.g., 37-component FAME mix).[4] | Good separation for less complex samples.[2][4] |
| C18:1 cis/trans Isomers | Excellent Resolution. Baseline separation of positional and geometric C18:1 isomers.[4] | Co-elution. The cis and trans C18:1 isomers often co-elute, making individual quantification impossible.[4] |
| C18:2 cis/trans Isomers | Excellent Resolution. Good separation of C18:2 isomers (trans,trans; cis,trans; trans,cis; and cis,cis).[4] | Co-elution. The cis and trans C18:2 isomers typically co-elute.[4] |
| Recommended Use | Detailed analysis of complex fats and oils requiring separation of geometric and positional isomers.[2][4] | Routine analysis of oils where detailed cis/trans isomer separation is not required.[2][4] |
Experimental Protocols
Sample Preparation: Derivatization of Fatty Acids to FAMEs
For GC analysis, fatty acids must be converted to their more volatile and less polar methyl esters (FAMEs).[6] This is a critical step for successful analysis.
Acid-Catalyzed Methylation (General Protocol):
-
Sample Weighing: Weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.[2]
-
Dissolution: Dissolve the sample in 10 mL of hexane (B92381).[2]
-
Methylation Reagent Addition: Add 100 µL of 2 N potassium hydroxide (B78521) in methanol.[2]
-
Reaction: Tightly cap the tube and vortex for 30 seconds.[2]
-
Phase Separation: Centrifuge the sample to separate the layers.[2]
-
Extraction: Transfer the clear upper hexane layer, which contains the FAMEs, to an autosampler vial for GC analysis.[2]
For samples with low FAMEs content, the hexane extract can be carefully concentrated under a gentle stream of nitrogen and redissolved in a smaller volume of heptane.[7]
GC Analysis Protocols
The following are example GC methods for the analysis of FAMEs on highly polar columns.
Protocol 1: Detailed cis/trans Isomer Separation on a High-Cyanopropyl Column
This protocol is suitable for the detailed characterization of complex fatty acid profiles, including the separation of geometric and positional isomers.
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID) or equivalent.[4]
-
Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.[4]
-
Carrier Gas: Hydrogen, with a constant pressure of 53 kPa (linear velocity of 36 cm/s at 50 °C).[4]
-
Injection: 1 µL, Split (50:1 ratio).[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Detector: FID at 250 °C.[4]
Protocol 2: General FAME Analysis on a PEG Column
This protocol is suitable for routine analysis of FAMEs where detailed cis/trans isomer separation is not the primary objective.
-
Instrumentation: Agilent 6890 GC with FID or equivalent.[4]
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent PEG column.
-
Carrier Gas: Hydrogen, with a constant flow of 1.0 mL/min (linear velocity of 40 cm/s at 140 °C).[4]
-
Injection: 1 µL, Split (100:1 ratio).[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Detector: FID at 260 °C.[4]
Visualizations
Experimental Workflow for FAME Analysis
Caption: A typical experimental workflow for the GC-FID analysis of fatty acids.
Logical Relationships in Polar GC Column Selection for FAME Analysis
Caption: Decision tree for selecting a polar GC column for FAME analysis.
Concluding Remarks
The selection of an appropriate polar GC column is paramount for the successful separation of FAME isomers. Highly polar cyanopropyl columns are the preferred choice for detailed analyses requiring the resolution of cis and trans isomers. For routine screening where such detailed separation is not necessary, a PEG column can provide robust performance. The protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement effective methods for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Application Notes: Methyl 9(E)-tetradecenoate and its corresponding free fatty acid, Myristoleic Acid, as a Potential Biomarker
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Serum Metabolomics Reveals Metabolomic Profile and Potential Biomarkers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Investigating the Effects of Methyl 9(E)-tetradecenoate on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9(E)-tetradecenoate is a monounsaturated fatty acid methyl ester. While its isomer, methyl (9Z)-tetradecenoate (methyl myristoleate), is a known cytotoxic component from certain plant extracts and has been studied in the context of bacterial membrane lipid composition and antibiotic resistance, the specific effects of the (E)-isomer on cell membranes are not extensively documented.[1][2][3] These application notes provide a comprehensive guide for researchers to systematically investigate the impact of this compound on the biophysical properties of cell membranes and potential downstream signaling events.
The protocols outlined below are established methods for studying lipid-membrane interactions and can be adapted to elucidate the specific mechanism of action of this compound.
Hypothetical Data Summary
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on various cell membrane parameters. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Membrane Fluidity
| Concentration (µM) | Anisotropy (r) | Generalized Polarization (GP) |
| 0 (Control) | 0.250 ± 0.005 | 0.450 ± 0.010 |
| 1 | 0.242 ± 0.006 | 0.435 ± 0.012 |
| 10 | 0.225 ± 0.004 | 0.390 ± 0.008 |
| 50 | 0.201 ± 0.007 | 0.320 ± 0.015 |
| 100 | 0.185 ± 0.005 | 0.280 ± 0.011 |
Data are presented as mean ± standard deviation (n=3). A decrease in anisotropy and GP values suggests an increase in membrane fluidity.
Table 2: Effect of this compound on Membrane Permeability
| Concentration (µM) | Calcein (B42510) Leakage (%) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| 0 (Control) | 5.2 ± 1.1 | 0.1 ± 0.05 |
| 1 | 8.3 ± 1.5 | 0.5 ± 0.08 |
| 10 | 25.6 ± 2.3 | 2.1 ± 0.15 |
| 50 | 58.1 ± 4.5 | 5.8 ± 0.32 |
| 100 | 85.4 ± 5.1 | 9.7 ± 0.45 |
Data are presented as mean ± standard deviation (n=3). Increased calcein leakage and Papp indicate increased membrane permeability.
Key Experimental Protocols
Protocol 1: Membrane Fluidity Assessment using Fluorescence Anisotropy
This protocol measures changes in membrane fluidity by monitoring the rotational freedom of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Materials:
-
1,6-Diphenyl-1,3,5-hexatriene (DPH) fluorescent probe
-
Lipid vesicles (e.g., LUVs composed of POPC) or isolated cell membranes
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with polarization filters
Procedure:
-
Prepare a stock solution of DPH in methanol.
-
Prepare large unilamellar vesicles (LUVs) using the extrusion method or isolate cell membranes from the desired cell line.
-
Incubate the vesicles or membranes with DPH at a molar ratio of 1:200 (probe:lipid) for 1 hour at room temperature in the dark.
-
Add varying concentrations of this compound to the labeled vesicle/membrane suspension.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence anisotropy (r) using a fluorometer with excitation at ~360 nm and emission at ~430 nm.
-
Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarization, respectively, and G is the grating correction factor.
Protocol 2: Membrane Permeability Assessment using Calcein Leakage Assay
This protocol assesses membrane integrity by measuring the leakage of a fluorescent dye from loaded lipid vesicles. An increase in fluorescence indicates a loss of membrane integrity and increased permeability.
Materials:
-
Calcein
-
Sephadex G-50 column
-
Lipid vesicles (LUVs)
-
This compound
-
Tris-HCl buffer, pH 7.4
-
Triton X-100 (10% solution)
-
Fluorometer
Procedure:
-
Prepare LUVs in a solution containing 50 mM calcein.
-
Remove non-encapsulated calcein by passing the vesicle suspension through a Sephadex G-50 column equilibrated with Tris-HCl buffer.
-
Dilute the calcein-loaded vesicles to the desired lipid concentration.
-
Add varying concentrations of this compound to the vesicle suspension.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence intensity (F) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Add 10% Triton X-100 to completely lyse the vesicles and measure the maximum fluorescence (F_max).
-
Calculate the percentage of calcein leakage as: % Leakage = [(F - F_0) / (F_max - F_0)] * 100, where F_0 is the initial fluorescence of the vesicles.
Protocol 3: Cell-Based Permeability Assay (e.g., Caco-2 Permeability Assay)
This protocol uses a confluent monolayer of Caco-2 cells, which form tight junctions and serve as a model for the intestinal barrier, to assess the permeability of a compound.[4][5]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
This compound
-
Lucifer Yellow (as a marker for paracellular transport)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add this compound (in HBSS) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess the integrity of the monolayer, add Lucifer Yellow to the apical side and measure its appearance on the basolateral side.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C_0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the apical chamber.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating membrane effects.
References
- 1. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8 | Chemsrc [chemsrc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Stereoselective Synthesis of E/Z Isomers of Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of specific E/Z isomers of fatty acid esters, critical components in various research and development fields, including drug discovery, materials science, and nutrition. The following sections detail established protocols for the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis, along with methods for the purification of the synthesized isomers.
Wittig Reaction for E/Z-Selective Olefination
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (where the R group on the ylide is alkyl or another electron-donating group) generally lead to the formation of Z-alkenes. The reaction proceeds through a kinetically controlled pathway, favoring the formation of the cis-oxaphosphetane intermediate.
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically yield E-alkenes. This is due to the reaction being under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[1]
Logical Workflow for Wittig Reaction
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Synthesis of Methyl (Z)-9-Octadecenoate (Methyl Oleate) using a Non-Stabilized Ylide
This protocol is adapted from a general procedure for Z-selective Wittig reactions.
Materials:
-
Nonanal (B32974) (1 equivalent)
-
(9-Carbomethoxynonyl)triphenylphosphonium bromide (1.1 equivalents)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) as a 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (9-carbomethoxynonyl)triphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Slowly add a solution of nonanal (1 equivalent) in anhydrous THF dropwise to the ylide solution, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure methyl (Z)-9-octadecenoate.
-
Characterize the product and determine the E/Z ratio using ¹H NMR and GC-MS.
Quantitative Data for Wittig Reactions
| Aldehyde | Ylide Type | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Stabilized | Methyl Cinnamate | 78 | >19:1 | [2] |
| 4-Methoxybenzaldehyde | Stabilized | Methyl 4-methoxycinnamate | 85 | >19:1 | [2] |
| Nonanal | Non-stabilized | Methyl 9-octadecenoate | ~70-80 | ~5:95 | General procedure |
| Garner's Aldehyde | Non-stabilized | (E)-alkene | 70 | >10:1 | [3] |
| 9-Anthraldehyde | Stabilized | Ethyl 3-(anthracen-9-yl)acrylate | High | E-isomer major | [4] |
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. It offers several advantages, including the easy removal of the phosphate (B84403) byproduct and often better control over stereoselectivity.
-
Standard HWE Conditions typically employ trialkyl phosphonoacetates and a base like sodium hydride (NaH), leading predominantly to the E-isomer.
-
Still-Gennari Modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6) to achieve high Z-selectivity.[5][6]
Signaling Pathway for HWE Stereoselectivity
Caption: Factors influencing E/Z selectivity in HWE reactions.
Experimental Protocol: Synthesis of Methyl (E)-9-Octadecenoate (Methyl Elaidate)
This protocol is based on a general procedure for E-selective HWE reactions.
Materials:
-
Nonanal (1 equivalent)
-
Triethyl phosphonoacetate (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl (E)-9-octadecenoate.
-
Confirm the structure and determine the E/Z ratio by ¹H NMR and GC analysis.
Experimental Protocol: Synthesis of Methyl (Z)-9-Octadecenoate (Methyl Oleate) via Still-Gennari Modification
This protocol is adapted from the Still-Gennari olefination procedure.
Materials:
-
Nonanal (1 equivalent)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equivalents)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equivalents) as a 0.5 M solution in toluene
-
18-Crown-6 (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the KHMDS solution dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Analyze the product for stereoisomeric purity.
Quantitative Data for HWE Reactions
| Aldehyde | Phosphonate Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ (solvent-free) | High | 99:1 | [7] |
| Aromatic aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O (solvent-free) | 83-97 | 95:5 to 99:1 | [8] |
| Aliphatic aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O (solvent-free) | High | 92:8 to 94:6 | [8] |
| 3-Phenylpropionaldehyde | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr, Toluene, reflux | High | 95:5 | [9] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6, THF, -78 °C | 78 | 1:15.5 | |
| Aromatic aldehydes | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | NaH, THF, -20 °C | up to 94 | up to 3:97 | [8] |
| Aliphatic aldehydes | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | NaH, THF, -20 °C | 69-90 | 14:86 to 9:91 | [8] |
Olefin Metathesis
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While often used for other transformations, cross-metathesis can be employed to synthesize specific fatty acid esters. The E/Z selectivity is often dependent on the catalyst used and the reaction conditions. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly used.[10][11]
Experimental Workflow for Cross-Metathesis
Caption: General workflow for cross-metathesis.
Experimental Protocol: Self-Metathesis of Methyl Oleate (B1233923)
This protocol describes the self-metathesis of methyl oleate to produce 9-octadecene (B1240498) and dimethyl 9-octadecenedioate.[12]
Materials:
-
Methyl oleate (1 equivalent)
-
Grubbs' second-generation catalyst (0.005 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl oleate in anhydrous DCM in a two-necked round-bottom flask under a nitrogen atmosphere.
-
Add a solution of Grubbs' second-generation catalyst in anhydrous DCM to the methyl oleate solution.
-
Heat the reaction mixture at 40-45 °C for 15 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with ethyl acetate and pass it through a pad of anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the metathesis products.
-
The reported E/Z ratio of the products is approximately 8:2.[10]
Quantitative Data for Olefin Metathesis
| Substrate(s) | Catalyst | Product(s) | Yield (%) | E:Z Ratio | Reference |
| Methyl oleate (self-metathesis) | Grubbs' II | 9-Octadecene and Dimethyl 9-octadecenedioate | 51 | 8:2 | [10] |
| Methyl oleate and Eugenol (cross-metathesis) | Grubbs' II | Cross-metathesis products | High | Not specified | [13] |
| Methyl 9-decenoate and 1-octene (B94956) (cross-metathesis) | Not specified | Methyl 9-heptadecenoate | Not specified | Not specified | General transformation |
Purification of E/Z Isomers
The separation of E/Z isomers of fatty acid esters can be challenging due to their similar physical properties. Silver ion high-performance liquid chromatography (Ag⁺-HPLC) is a powerful technique for this purpose. The separation is based on the differential interaction of the π-electrons of the double bonds with silver ions immobilized on the stationary phase. cis(Z)-isomers, being more sterically hindered, generally elute later than trans(E)-isomers.[14][15]
Experimental Protocol: Separation of Methyl Oleate (Z) and Methyl Elaidate (B1234055) (E) by Ag⁺-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector or an evaporative light-scattering detector (ELSD).
-
A commercially available or lab-prepared silver ion column (e.g., silica gel impregnated with silver nitrate).
Mobile Phase:
-
A non-polar mobile phase is typically used. A common system is a gradient of a more polar solvent like acetonitrile (B52724) or isopropanol (B130326) in a non-polar solvent like hexane or a chlorinated solvent. For example, a gradient of 1,2-dichloroethane-dichloromethane (1:1, v/v) to 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) can be effective.[14]
Procedure:
-
Prepare a standard mixture of methyl oleate and methyl elaidate to optimize the separation conditions.
-
Dissolve the sample mixture in a suitable solvent (e.g., hexane).
-
Equilibrate the Ag⁺-HPLC column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run the gradient elution as optimized.
-
Monitor the elution profile using the detector. Methyl elaidate (E-isomer) will typically elute before methyl oleate (Z-isomer).
-
Collect the fractions corresponding to each isomer.
-
Confirm the purity of the isolated isomers by GC-MS and/or ¹H NMR.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Dimethyl 9-Octadecenedioate and 9-Oktadecene from Methyl Oleate Via a Ruthenium-Catalyzed Homo Olefin Metathesis Reaction [ijtech.eng.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. eurjchem.com [eurjchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aocs.org [aocs.org]
- 15. Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography [periodicos.capes.gov.br]
Troubleshooting & Optimization
Technical Support Center: Isomerization of Fatty Acid Methyl Esters (FAMEs) during Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the isomerization of fatty acid methyl esters (FAMEs) during the derivatization process for gas chromatography (GC) analysis. Isomerization, particularly of unsaturated fatty acids, can lead to inaccurate quantification and misinterpretation of results. This guide will help you identify potential causes of isomerization in your workflow and provide solutions to minimize its occurrence.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to FAME isomerization during sample preparation.
Issue 1: Suspected cis to trans isomerization of unsaturated FAMEs.
Your chromatogram shows unexpected trans isomer peaks, or the ratio of cis to trans isomers is inconsistent with expected values.
| Potential Cause | Troubleshooting Step | Rationale |
| Acid-Catalyzed Derivatization | Switch to a base-catalyzed methylation method, such as using sodium methoxide (B1231860) (NaOMe) in methanol (B129727).[1][2][3] | Acidic conditions, particularly with reagents like BF₃-methanol or HCl-methanol, are known to promote the isomerization of conjugated linoleic acid (CLA) and other unsaturated fatty acids.[1][2][3] Base-catalyzed methods are generally milder and less prone to causing isomerization.[1][2] |
| High Derivatization Temperature | Lower the reaction temperature. For acid-catalyzed methods, consider temperatures around 40°C. For base-catalyzed methods, 40-50°C is often sufficient.[3][4] | Isomerization is a temperature-dependent process.[3][5][6] Reducing the temperature can significantly decrease the rate of isomerization.[4] |
| Prolonged Reaction Time | Optimize the derivatization time. For many methods, 10-20 minutes is adequate.[3][7] | Longer exposure to acidic or basic conditions, even at moderate temperatures, can increase the likelihood of isomerization.[3][7] |
| Water Contamination in Reagents | Use fresh, high-quality, anhydrous reagents and solvents.[2] | The presence of water can interfere with the derivatization reaction and may contribute to side reactions, including isomerization.[2] |
| Light Exposure | Protect samples from light during the entire derivatization and storage process. Use amber vials or cover glassware with aluminum foil.[8] | Light can induce photoisomerization of certain unsaturated fatty acids.[8] |
Issue 2: Poor resolution or co-elution of FAME isomers in the chromatogram.
You are unable to adequately separate and quantify individual cis and trans isomers.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate GC Column | Use a highly polar capillary GC column specifically designed for FAME isomer analysis. Common phases include biscyanopropyl polysiloxane (e.g., SP-2560, Rt-2560, CP-Sil 88).[9][10][11][12][13] | The separation of geometric and positional FAME isomers requires the high selectivity provided by these specialized stationary phases.[9][10][11][12] |
| Suboptimal GC Oven Temperature Program | Optimize the oven temperature program. Often, a slow temperature ramp or even an isothermal run at a specific temperature can improve the resolution of critical isomer pairs.[13] | The elution of different FAME isomers is highly dependent on the oven temperature. Fine-tuning the temperature program can enhance separation. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (e.g., helium or hydrogen) flow rate for your column dimensions to achieve the best efficiency. | Proper carrier gas velocity is crucial for obtaining sharp peaks and good resolution. |
| Column Overload | Inject a smaller sample volume or dilute the sample. | Injecting too much sample can lead to broad, fronting peaks and a loss of resolution.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
A: Direct analysis of free fatty acids by GC is difficult due to their high polarity, which can cause poor peak shape and adsorption issues within the GC system. Derivatization to FAMEs increases their volatility and reduces their polarity, making them much more suitable for GC analysis.[14]
Q2: Which derivatization method is least likely to cause isomerization of conjugated linoleic acid (CLA)?
A: Base-catalyzed methylation, particularly a rapid method using sodium methoxide (NaOMe) in methanol, has been shown to be effective in avoiding the isomerization of cis-9, trans-11 CLA to trans-9, trans-11 CLA.[1][2] Acid-catalyzed methods are more prone to causing this isomerization.[1][2]
Q3: Can the type of catalyst in transesterification influence isomerization?
A: Yes, the choice of catalyst is critical. Homogeneous base catalysts like sodium methoxide are often used for transesterification to produce biodiesel and are effective for preparing FAMEs for analysis with a lower risk of isomerization compared to acid catalysts, provided the conditions are mild.[15][16]
Q4: How can I confirm if isomerization is occurring during my derivatization?
A: The best way to confirm isomerization is to derivatize a certified reference standard of a pure fatty acid isomer (e.g., pure cis-9, trans-11 CLA) using your method and analyze the resulting FAMEs by GC.[1] The appearance of other isomers in the chromatogram will confirm that isomerization is taking place.
Q5: What are the ideal GC columns for separating FAME isomers?
A: Highly polar capillary columns are required for the detailed separation of cis and trans FAME isomers.[13][17] Columns with stationary phases like biscyanopropyl polysiloxane (e.g., SP-2560, Rt-2560) are specifically designed and widely used for this purpose.[9][10][11]
Q6: Does the derivatization time and temperature affect all fatty acids equally?
A: No, polyunsaturated fatty acids (PUFAs), especially conjugated ones like CLA and conjugated linolenic acids (CLnA), are more susceptible to isomerization than monounsaturated or saturated fatty acids.[3] The effects of time and temperature are more pronounced for these sensitive compounds.[3][7]
Quantitative Data Summary
The following table summarizes the impact of different methylation methods on the isomerization of cis-9, trans-11 Conjugated Linoleic Acid (CLA).
Table 1: Effect of Methylation Method on CLA Isomer Concentrations (mg/100 ml)
| Methylation Method | cis-9, trans-11 CLA | trans-9, trans-11 CLA | trans-10, cis-12 CLA |
| Basic Methylation (BM) | 21.2 | 0.57 | 0.43 |
| Acidic & Basic (Fresh Reagents, FBM) | 17.8 | 2.55 | 0.47 |
| Acidic & Basic (Pre-prepared Reagents, PBM) | 18.8 | 2.36 | 0.29 |
| Acidic Methylation (AM) | 14.7 | 3.69 | 1.20 |
Data sourced from a study on the methylation of milk fat.[2]
Experimental Protocols
Protocol 1: Rapid Base-Catalyzed Methylation to Minimize Isomerization
This protocol is recommended for the derivatization of sensitive fatty acids, such as CLA, where minimizing isomerization is critical.[1]
Materials:
-
Freeze-dried milk fat sample (or other lipid extract)
-
Sodium methoxide (NaOMe) in methanol (0.5 M)
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Glass tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a screw-capped glass tube.
-
Add 4 ml of 0.5 M sodium methoxide in methanol.
-
Securely cap the tube and vortex briefly to mix.
-
Heat the mixture at 50°C for 15 minutes in a heating block or water bath.
-
After heating, cool the tube to room temperature.
-
Add 1 ml of deionized water and 2 ml of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 2: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol
This is a common and effective method for a wide range of fatty acids but carries a higher risk of isomerization for PUFAs.
Materials:
-
Lipid sample
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place 1-25 mg of the dried sample into a screw-capped glass tube.
-
Add 2 ml of BF₃-Methanol reagent.
-
Heat the mixture at 60°C for 5-10 minutes. Note: For sensitive fatty acids, consider lowering the temperature to 40°C and optimizing the time.[3]
-
Cool the tube to room temperature.
-
Add 1 ml of water and 1 ml of hexane.
-
Shake the tube to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
(Optional) Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water before GC analysis.
Visualizations
Caption: General workflow for the derivatization of fatty acids to FAMEs.
References
- 1. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of methylation procedures for conjugated linoleic acid and artifact formation by commercial (trimethylsilyl) diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test [restek.com]
- 11. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review | MDPI [mdpi.com]
- 16. saudijournals.com [saudijournals.com]
- 17. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
degradation of unsaturated FAMEs during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the degradation of unsaturated fatty acid methyl esters (FAMEs) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of unsaturated FAME degradation during storage?
A1: The primary mechanism is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[1] This process is initiated at the double bonds of unsaturated FAMEs, leading to the formation of unstable primary oxidation products like hydroperoxides, followed by secondary oxidation products such as aldehydes and ketones, which contribute to rancidity.[1][2][3]
Q2: Which factors accelerate the degradation of unsaturated FAMEs?
A2: Several factors can accelerate degradation, including:
-
Oxygen: Essential for the autoxidation process.[1]
-
Temperature: Higher temperatures increase the rate of oxidation reactions.[1][4]
-
Light: Exposure to light, especially UV light, can initiate and promote oxidation.[1][5]
-
Water Content: The presence of water can facilitate hydrolysis and promote microbial growth.[1]
-
Presence of Metals: Transition metals like iron and copper can act as catalysts for oxidation.[6]
-
Degree of Unsaturation: FAMEs with a higher number of double bonds (polyunsaturated) are more susceptible to oxidation than monounsaturated FAMEs.[1][7]
Q3: What are the best practices for storing unsaturated FAMEs to minimize degradation?
A3: To ensure the stability of unsaturated FAMEs, proper storage is crucial. Best practices include:
-
Inert Atmosphere: Purge storage containers with an inert gas like nitrogen or argon to displace oxygen.[8]
-
Low Temperature: Store samples at low temperatures, ideally at -20°C or below.[9]
-
Light Protection: Use amber glass vials or store samples in the dark to prevent photo-oxidation.[1][8]
-
Antioxidants: Consider adding synthetic antioxidants like BHT (butylated hydroxytoluene) or natural antioxidants to inhibit the oxidation process.[1][8]
-
Appropriate Containers: Use clean, dry, glass containers. Some studies suggest that storing samples adsorbed on silica (B1680970) gel may offer greater stability than on glass surfaces alone.[10][11]
Q4: How long can I store FAME samples before analysis?
A4: The acceptable storage time for FAMEs can range from a few months to several years, depending heavily on the storage conditions and the composition of the FAMEs.[4][8] For biodiesel, the acceptable storage time is often cited as six to 12 months.[4] However, when stored properly (purged with inert gas, in a brown glass bottle, at low temperature), FAMEs can remain unchanged for many years.[8] Regular stability testing is recommended for long-term storage.
Troubleshooting Guides
Q1: My GC-FID analysis shows significantly smaller peaks for unsaturated FAMEs (e.g., linolenate) compared to saturated FAMEs (e.g., palmitate) in a stored sample. What could be the cause?
A1: This issue is a classic sign of oxidative degradation. Unsaturated FAMEs are more prone to oxidation at their double bonds than their saturated counterparts.[7] This degradation leads to a reduction in their concentration.
-
Recommended Actions:
-
Verify Storage Conditions: Ensure your samples were stored under an inert atmosphere (e.g., nitrogen), at a low temperature (ideally -20°C or colder), and protected from light.[9]
-
Assess Oxidation Status: Perform a peroxide value (PV) or p-anisidine (B42471) value (AnV) test on a portion of the sample to quantify primary and secondary oxidation products. A high value in either test would confirm oxidation.
-
Prepare Fresh Standards: If possible, analyze a freshly prepared or new standard of the same FAMEs to confirm that your analytical system is performing correctly.
-
Q2: I am observing broad, late-eluting "ghost peaks" in my GC chromatograms after several injections of FAME samples. What are they and how can I get rid of them?
A2: "Ghost peaks" are typically caused by the accumulation of high-molecular-weight or less volatile compounds in the GC inlet or on the column from previous injections.[12] In FAME analysis, these could be un-transesterified lipids or degradation byproducts.
-
Recommended Actions:
-
Extend Run Time/Bakeout: Increase the final oven temperature and hold time at the end of your run to ensure all components are eluted before the next injection.[12]
-
Clean the Injector: Regularly replace the inlet liner and septum. Liners with glass wool can help trap non-volatile residues.[12] If contamination is severe, the injector may need to be disassembled and cleaned.
-
Check for Incomplete Transesterification: Your sample preparation method may be leaving behind unreacted triacylglycerols. Review and optimize your transesterification protocol.[12]
-
Q3: My sample has a low Peroxide Value (PV) but a strong rancid smell. Is this contradictory?
A3: No, this is not contradictory. The Peroxide Value (PV) measures primary oxidation products (hydroperoxides), which are intermediate compounds.[13] These hydroperoxides are unstable and decompose into secondary oxidation products, such as aldehydes and ketones, which are responsible for the rancid odor.[3][14] Therefore, a sample in an advanced state of oxidation can have a low PV because the primary products have already degraded.
-
Recommended Actions:
-
Measure Secondary Oxidation: Perform a p-Anisidine Value (AnV) test. This test quantifies aldehydes and will likely be high in your sample, reflecting its oxidation history.[14][15]
-
Use the TOTOX Value: Combine the PV and AnV results to calculate the TOTOX (Total Oxidation) value (TOTOX = 2 * PV + AnV). This provides a more comprehensive picture of the overall oxidation status of the sample.[14]
-
Q4: The baseline of my GC-FID is noisy or drifting after analyzing FAME samples. How can I resolve this?
A4: A noisy or drifting baseline can be caused by several factors, including column bleed, contamination in the carrier gas or detector, or contaminated inlet components.[16][17]
-
Recommended Actions:
-
Condition the Column: Bake out the column at its maximum recommended temperature for a few hours to remove contaminants.[16]
-
Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.
-
Verify Gas Purity: Ensure high-purity carrier (Helium) and detector (Hydrogen, Air) gases are used. Contaminated gas lines or exhausted gas purifiers can introduce impurities.[16]
-
Clean the Detector: If the problem persists, the FID jet may be contaminated or clogged. Follow the instrument manufacturer's instructions for cleaning the detector.[16]
-
Data Presentation
Table 1: Factors Influencing Unsaturated FAME Degradation and Preventative Measures
| Factor | Effect on Degradation | Preventative Measure |
| Oxygen | Essential for autoxidation; rate is dependent on oxygen concentration.[1] | Store under an inert atmosphere (Nitrogen, Argon).[8] |
| Temperature | Accelerates the rate of oxidation reactions.[1][4] | Store at low temperatures (-20°C or below).[9] |
| Light | UV and visible light can initiate and accelerate oxidation.[1] | Use amber glass containers; store in the dark.[8] |
| Metals (e.g., Cu, Fe) | Catalyze the formation of free radicals, speeding up oxidation.[6] | Use high-quality glass containers; avoid contact with metal surfaces. |
| Water | Can promote hydrolysis and microbial growth, leading to degradation.[1] | Ensure samples are dry before storage; use sealed containers. |
| Degree of Unsaturation | Higher unsaturation leads to greater susceptibility to oxidation.[1][7] | Handle polyunsaturated FAMEs with extra care; consider adding antioxidants.[1] |
Table 2: Common Analytical Methods for Assessing FAME Degradation
| Method | Principle | Measures | Reference |
| Gas Chromatography (GC-FID/MS) | Separates and quantifies individual FAMEs. | Loss of specific unsaturated FAMEs; formation of degradation products. | [18][19] |
| Peroxide Value (PV) | Iodometric titration to measure iodine liberated from potassium iodide. | Primary oxidation products (hydroperoxides).[13] | [13][20] |
| p-Anisidine Value (AnV) | Spectrophotometric measurement of the reaction between p-anisidine and aldehydes. | Secondary oxidation products (aldehydes, ketones).[15] | [15][21] |
| Oxidation Stability Index (OSI) | Measures the induction period before rapid oxidation occurs under controlled heating and aeration. | Overall resistance to oxidation. | [22] |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is based on the iodometric titration method where peroxides oxidize potassium iodide, and the liberated iodine is titrated with sodium thiosulfate (B1220275).[20][23]
-
Sample Preparation: Accurately weigh approximately 5 g of the FAME sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Dissolution: In a fume hood, add 30 mL of an acetic acid-chloroform solvent mixture (3:2 v/v) to the flask and swirl to dissolve the sample.[13]
-
Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for one minute, and let it stand in the dark for exactly one minute.[13]
-
Titration: Add 30 mL of deionized water. Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.[13]
-
Endpoint Determination: Add 0.5 mL of a 1% starch indicator solution. The solution will turn blue. Continue the titration dropwise until the blue color completely disappears.[13]
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation:
-
Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W
-
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
-
Protocol 2: Determination of p-Anisidine Value (AnV)
This protocol measures secondary oxidation products (aldehydes) by their reaction with p-anisidine to form a colored complex.[15][21]
-
Sample Preparation: Accurately weigh 1.00 g of the FAME sample into a 100 mL volumetric flask.
-
Absorbance Measurement (Sample): Dissolve the sample in a suitable solvent (e.g., isooctane) and make up to the 100 mL mark. Measure the absorbance (Ab) of this solution at 350 nm in a 1 cm cuvette, using the solvent as a reference.[21]
-
Reagent Preparation: Prepare the p-anisidine reagent by dissolving 0.25 g of p-anisidine in 100 mL of glacial acetic acid. This reagent should be freshly prepared and protected from light.
-
Reaction: Pipette 5 mL of the sample solution into one test tube and 5 mL of the solvent into a second (blank) test tube. Add 1 mL of the p-anisidine reagent to each tube, mix thoroughly, and store in the dark for 10 minutes.
-
Absorbance Measurement (Reaction): Measure the absorbance (As) of the sample solution at 350 nm, using the blank solution (solvent + reagent) as a reference.
-
Calculation:
-
p-Anisidine Value (AnV) = (100 * (1.2 * As - Ab)) / W
-
Where:
-
As = Absorbance of the sample solution after reaction with p-anisidine
-
Ab = Absorbance of the sample solution in solvent
-
W = Weight of the sample (g)
-
-
Visualizations
Caption: Autoxidation pathway of unsaturated FAMEs.
Caption: Experimental workflow for analyzing FAME degradation.
Caption: Troubleshooting logic for GC-FID analysis of FAMEs.
References
- 1. mdpi.com [mdpi.com]
- 2. crystal-filtration.com [crystal-filtration.com]
- 3. cdrfoodlab.com [cdrfoodlab.com]
- 4. agronomy.emu.ee [agronomy.emu.ee]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iitg.ac.in [iitg.ac.in]
- 14. scribd.com [scribd.com]
- 15. cdrfoodlab.com [cdrfoodlab.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. GC-FID baseline or contamination problem with biodiesel/FAME - Chromatography Forum [chromforum.org]
- 18. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 19. agilent.com [agilent.com]
- 20. xylemanalytics.com [xylemanalytics.com]
- 21. p-Anisidine Value [library.aocs.org]
- 22. metrohm.com [metrohm.com]
- 23. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Technical Support Center: Optimizing GC Separation of C14:1 FAME Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) separation of C14:1 fatty acid methyl ester (FAME) isomers.
Troubleshooting Guide
Common issues encountered during the GC separation of C14:1 FAME isomers are summarized below, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution (especially between cis/trans isomers) | Inadequate column polarity. | Use a highly polar capillary column, such as a biscyanopropyl polysiloxane (e.g., SP-2560, Rt-2560) or an ionic liquid (e.g., SLB-IL111) stationary phase.[1][2][3] Highly polar cyanopropyl columns are effective for resolving geometric isomers.[1] |
| Suboptimal oven temperature program. | Implement a time-temperature program.[4] An isothermal run may not provide sufficient separation. A slow temperature ramp can improve the resolution of closely eluting isomers. | |
| Column overloading. | Reduce the injection volume or the sample concentration. Use a column with a thicker film or a wider internal diameter.[5] | |
| Carrier gas flow rate is not optimal. | Optimize the linear velocity of the carrier gas (Helium or Hydrogen). | |
| Peak Tailing | Active sites in the GC system (e.g., inlet liner, column). | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the first few centimeters of the column if it has become contaminated. |
| Incomplete derivatization. | Ensure the derivatization reaction (esterification) has gone to completion. Use fresh, high-quality derivatization reagents.[6] | |
| Sample matrix effects. | Perform a sample cleanup procedure to remove interfering compounds. | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | Clean the syringe thoroughly between injections. Replace the septum and inlet liner regularly.[7] Use high-purity carrier gas with appropriate traps. |
| Carryover from a previous injection. | Run a solvent blank after analyzing a concentrated sample. Increase the final oven temperature and hold time to ensure all components elute. | |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and that the carrier gas flow is stable. Use an electronic pressure control (EPC) system. |
| Changes in the stationary phase due to column aging or contamination. | Condition the column regularly. If performance degrades significantly, replace the column. | |
| Incorrect Isomer Identification | Co-elution of isomers. | Optimize the temperature program and carrier gas flow rate. Confirm peak identities using a certified reference standard containing the specific C14:1 isomers. |
| Lack of appropriate standards. | Use a well-characterized FAME standard mixture that includes C14:1 isomers for accurate peak identification. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating C14:1 FAME isomers?
A1: For the separation of cis and trans isomers of FAMEs, including C14:1, highly polar capillary columns are recommended.[1][2] Columns with a biscyanopropyl polysiloxane stationary phase, such as the SP-2560 or Rt-2560, are considered the industry standard and have demonstrated successful separation of C14:1 isomers.[1][3][4] Ionic liquid columns, like the SLB-IL111, also offer excellent selectivity for FAME isomers.
Q2: Why is derivatization necessary for analyzing C14:1 fatty acids by GC?
A2: Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing) and potential adsorption onto the GC column or inlet.[6] Derivatization to fatty acid methyl esters (FAMEs) increases the volatility and reduces the polarity of the analytes, making them more suitable for GC analysis and improving chromatographic performance.[6]
Q3: What is a suitable derivatization method for converting C14:1 fatty acids to FAMEs?
A3: A common and effective method is esterification using boron trifluoride (BF₃) in methanol. This reagent can be used to esterify free fatty acids.
Q4: Should I use an isothermal or temperature-programmed oven method?
A4: A time-temperature programmed GC method is generally superior to an isothermal method for resolving a complex mixture of FAMEs, including the cis/trans isomers of C14:1.[4] A temperature program allows for the separation of compounds with a wider range of boiling points and can significantly improve the resolution of closely eluting isomers.
Q5: How can I confirm the identity of my C14:1 isomer peaks?
A5: The most reliable method for peak identification is to analyze a certified reference standard containing the specific C14:1 isomers of interest under the same GC conditions as your samples. By comparing the retention times of the peaks in your sample to those of the standard, you can confidently identify the isomers.
Quantitative Data Summary
The following table summarizes a key performance metric for the separation of C14:1 FAME isomers.
| Isomer Pair | Resolution (Rs) | Column Type |
| C14:1 cis / C14:1 trans | 2.9 | 75m SP-2560 |
Resolution (Rs) is a measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Experimental Protocols
Protocol 1: Derivatization of C14:1 Fatty Acids to FAMEs using BF₃-Methanol
This protocol describes a standard procedure for the esterification of fatty acids to FAMEs.
Materials:
-
Sample containing C14:1 fatty acids
-
BF₃-Methanol solution (14% w/v)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Pasteur pipettes
Procedure:
-
Place 1-10 mg of the lipid sample into a screw-capped glass test tube.
-
Add 1 mL of 14% BF₃-Methanol solution.
-
Cap the tube tightly and vortex briefly to mix.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: GC Analysis of C14:1 FAME Isomers
This protocol provides recommended starting conditions for the GC separation of C14:1 FAME isomers using a highly polar column. Optimization may be required depending on the specific sample matrix and instrumentation.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Equipped with a Flame Ionization Detector (FID) and split/splitless injector |
| Column | SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature: 140°C, hold for 5 minRamp to 240°C at 4°C/minHold at 240°C for a sufficient time to elute all components |
| Detector Temperature | 260°C |
| Injection Volume | 1 µL |
Visualizations
Caption: Experimental workflow for C14:1 FAME isomer analysis.
Caption: Logical troubleshooting flow for GC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. gcms.cz [gcms.cz]
- 7. GC-FID baseline or contamination problem with biodiesel/FAME - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Ghost Peaks in FAME Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of ghost peaks in Fatty Acid Methyl Ester (FAME) gas chromatography (GC) analysis.
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Frequently Asked Questions (FAQs)
Q1: What are ghost peaks in gas chromatography?
A1: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[1] They can manifest as sharp, well-resolved peaks or as broad humps in the baseline.[2][3] These anomalous signals can interfere with the identification and quantification of target analytes, compromising data integrity.[4]
Q2: What are the most common causes of ghost peaks in FAME analysis?
A2: The most common causes of ghost peaks in FAME GC analysis are typically related to contamination and carryover. Key sources include:
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Septum Bleed: Degradation of the inlet septum at high temperatures releases volatile siloxane compounds that can produce a series of evenly spaced peaks.[5][6]
-
Inlet and Liner Contamination: Accumulation of non-volatile residues from previous injections in the inlet liner can lead to carryover peaks in subsequent runs.[4][7]
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Sample Carryover: High molecular weight components from a previous sample that did not elute during its run can appear in later chromatograms, often as broad peaks.[2][8][9]
-
Contaminated Syringe: Residue from previous samples or cleaning solvents can remain in the syringe and be injected along with the current sample.[2][7]
-
Carrier Gas Impurities: Contaminants within the carrier gas or from leaks in the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[3][10]
-
Sample Preparation Contamination: Contaminants can be introduced during the sample preparation process from glassware, solvents, or handling.[9]
Q3: How can I differentiate between septum bleed and column bleed?
A3: Septum bleed typically appears as a series of discrete, often evenly spaced, sharp peaks, as the contaminants are introduced at the head of the column and separated.[6][8] In contrast, column bleed results in a general rise in the baseline as the oven temperature increases, because the degradation occurs along the entire length of the column simultaneously.[8]
Q4: Can the FAME derivatization process itself cause ghost peaks?
A4: Yes, the reagents and materials used in the FAME preparation can be a source of contamination. For instance, impurities in the methanol (B129727) or derivatization reagent can lead to extraneous peaks. It is also crucial to ensure all glassware is scrupulously clean to avoid contamination from lipids present in soaps or from handling.[9]
Systematic Troubleshooting Guide
A systematic approach is crucial for efficiently identifying and resolving the source of ghost peaks. The following guide provides a logical workflow for troubleshooting.
Step 1: Initial Diagnosis - Blank and Solvent Injections
The first step is to determine the origin of the ghost peaks by running a series of blank injections.[3][4]
-
Solvent Blank: Inject the pure solvent used for your FAME samples. If ghost peaks are present, the contamination is likely from the solvent, syringe, or inlet system.
-
No-Injection Blank (Air Shot): Run the GC method without an injection. If ghost peaks persist, the source is likely within the GC system itself, such as the carrier gas, inlet liner, septum, or column contamination.[2][3]
-
Comparison: If the ghost peaks are present in the sample run but absent in the solvent blank, the contamination likely originates from the sample itself or the sample preparation process.[3]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying the source of ghost peaks based on the initial diagnostic runs.
Caption: A logical workflow for troubleshooting ghost peaks in GC.
Step 2: Addressing the Source
Based on the results from the initial diagnosis, follow the appropriate steps below:
-
Sample or Sample Preparation Contamination:
-
Use high-purity solvents and reagents for FAME preparation.
-
Ensure all glassware is thoroughly cleaned, and consider a final rinse with a high-purity solvent.
-
Run a method blank (a sample without the analyte that goes through the entire preparation process) to pinpoint contamination in the sample preparation steps.
-
-
Solvent or Syringe Contamination:
-
Use a fresh, high-purity solvent from a different batch or supplier.
-
Thoroughly clean the syringe with multiple solvent rinses or replace it if it's old or damaged.[7]
-
-
Inlet System Contamination:
-
Replace the Septum: Septa are a common source of bleed and should be replaced regularly.[4][5]
-
Replace the Inlet Liner: The liner can accumulate non-volatile residues. Replace it with a clean, deactivated liner.[4][7]
-
Clean the Inlet: If changing the septum and liner doesn't resolve the issue, the inlet itself may be contaminated and require cleaning.
-
-
Carryover from Previous Injections:
-
Carrier Gas Contamination:
-
Ensure high-purity carrier gas is being used.
-
Check for leaks in the gas lines.
-
Install or replace gas purifiers/traps for moisture, oxygen, and hydrocarbons.[10]
-
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
This protocol outlines the routine maintenance procedure for replacing the septum and inlet liner to prevent contamination.
Materials:
-
New, pre-conditioned septum
-
New, deactivated inlet liner
-
Clean, lint-free gloves
-
Forceps
-
Wrenches for the inlet
Procedure:
-
Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the main gas cylinder).
-
Remove the Septum Nut: Once the inlet has cooled, use the appropriate wrench to loosen and remove the septum nut.
-
Replace the Septum: Use forceps to remove the old septum. Place the new septum in the septum nut, ensuring it is correctly oriented, and retighten the nut. Do not overtighten, as this can damage the septum.
-
Remove the Inlet Body: Loosen and remove the nuts securing the inlet body.
-
Replace the Liner: Carefully remove the old liner using forceps. Visually inspect the inside of the inlet for any debris. Insert the new liner, ensuring it is correctly positioned.
-
Reassemble and Leak Check: Reassemble the inlet and restore the carrier gas flow. Perform a leak check using an electronic leak detector around all fittings.
-
Conditioning: After reassembly, it is good practice to condition the new components by heating the inlet to the method temperature and allowing the gas to flow for 15-30 minutes before running a blank to ensure all contaminants are removed.
Protocol 2: GC Column Conditioning ("Bake-out")
This protocol is used to remove contaminants that have accumulated on the column.
Materials:
-
GC instrument
-
High-purity carrier gas
Procedure:
-
Disconnect the Column from the Detector: To prevent contamination of the detector, disconnect the column from the detector end and leave it open in the oven. You can cap the detector port.
-
Set High Carrier Gas Flow: Increase the carrier gas flow rate to 2-3 times the normal analytical flow rate. This helps to efficiently flush out contaminants.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/min to 20°C above your normal operating temperature, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this temperature for 1-2 hours. For heavily contaminated columns, a longer bake-out may be necessary.
-
-
Cool Down and Reconnect: After the bake-out, cool the oven down. Reconnect the column to the detector and perform a leak check.
-
Equilibrate and Test: Set your normal analytical flow rate and run a blank injection to confirm that the contamination has been removed.
Data Summary: Septum Bleed Comparison
Septum bleed is a significant contributor to ghost peaks. The choice of septum can have a considerable impact on the level of background interference. The following table summarizes findings from a comparative study on septum bleed at different injector temperatures.
| Septum Type | Injector Temperature (°C) | Relative Bleed Level (Peak Area Counts) | Common Bleed Compounds |
| Standard Silicone | 200 | Moderate to High | Siloxanes, Phthalates |
| 250 | High | Siloxanes, Phthalates | |
| Low-Bleed, High-Temp | 200 | Low | Trace Siloxanes |
| 250 | Low to Moderate | Trace Siloxanes | |
| Teflon-Faced | 200 | Very Low | Minimal |
| 250 | Low | Trace Phthalates |
Note: This table is a qualitative summary based on general findings in the literature. Actual quantitative values can vary significantly between manufacturers and specific product lines. A comparative study demonstrated that different septa exhibit varying levels of bleed, with some releasing compounds like diethyl phthalate (B1215562) even at moderate temperatures.[12] It is recommended to perform blank runs under actual analytical conditions to verify the performance of a new batch of septa.[12]
Relationship between Contamination Sources and Ghost Peak Characteristics
The characteristics of the ghost peaks can provide clues to their origin.
References
- 1. gcms.cz [gcms.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Septum bleed during GC-MS analysis: utility of septa of various makes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Note 40: Comparison of Septa by Direct Thermal Extraction [sisweb.com]
stability of "Methyl 9(E)-tetradecenoate" in different solvents
This technical support center provides guidance on the stability of Methyl 9(E)-tetradecenoate in various solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as a monounsaturated fatty acid methyl ester (FAME), is relatively stable compared to polyunsaturated FAMEs. However, its stability can be compromised by several factors, primarily oxidation and hydrolysis. Key factors influencing its stability include exposure to oxygen, light, heat, and the presence of water or catalytic impurities. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere.
Q2: How does the solvent choice impact the stability of this compound?
A2: The choice of solvent can significantly affect the stability of this compound. Protic solvents, especially in the presence of acidic or basic contaminants, can facilitate hydrolysis back to the free fatty acid and methanol (B129727). The polarity of the solvent can also play a role in the rate of degradation. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for this compound are:
-
Autoxidation: This is a free-radical chain reaction that occurs at the double bond in the presence of oxygen. It is accelerated by heat, light, and metal ions. This process can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products like aldehydes and ketones, altering the properties of the compound.
-
Hydrolysis: This is the cleavage of the ester bond, which results in the formation of 9(E)-tetradecenoic acid and methanol. This reaction is catalyzed by acids or bases and requires the presence of water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound due to oxidation or hydrolysis. | Prepare fresh solutions. Ensure the use of high-purity, anhydrous solvents. Store stock solutions at low temperatures in the dark under an inert gas (e.g., argon or nitrogen). |
| Contamination of the solvent or glassware. | Use fresh, unopened solvents. Thoroughly clean all glassware, and consider rinsing with the solvent to be used. | |
| Decrease in the main peak area over time | Instability of the compound in the chosen solvent and storage conditions. | Evaluate the storage conditions. If storing in solution, consider flash freezing in an appropriate solvent and storing at -80°C. For long-term storage, it is best to store the neat compound as recommended by the supplier (typically in a freezer) and prepare solutions fresh. |
| Evaporation of the solvent. | Ensure vials are properly sealed. Use vials with PTFE-lined caps (B75204) to minimize evaporation. | |
| Inconsistent analytical results | Incomplete derivatization if preparing the FAME from the corresponding fatty acid. | Review the derivatization protocol. Ensure anhydrous conditions and appropriate reaction time and temperature.[1] |
| Issues with the analytical instrument (e.g., GC or HPLC). | Perform a system suitability check. Inspect the injector, column, and detector for any issues.[2] |
Stability of this compound in Different Solvents (Qualitative)
| Solvent Type | Examples | Expected Stability | Potential Degradation Pathways | Recommendations |
| Non-polar Aprotic | Hexane (B92381), Heptane, Toluene | Good to Excellent | Autoxidation | Use high-purity, anhydrous grades. Store under an inert atmosphere. Ideal for short to medium-term storage of solutions. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Good | Autoxidation, potential for slow hydrolysis if water is present | Use anhydrous grades. Be aware of potential for slow degradation if water is introduced. |
| Polar Protic | Methanol, Ethanol | Fair to Good | Autoxidation, Hydrolysis (acid/base catalyzed) | Use anhydrous grades. Avoid acidic or basic conditions. Prepare solutions fresh and use them promptly. Methanol is a common solvent for FAME analysis but prolonged storage in it is not recommended. |
| Highly Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Fair | Autoxidation, potential for hydrolysis if water is present | Use anhydrous grades. These solvents are often difficult to remove and may not be ideal for all applications. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Chosen Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity, anhydrous solvent of interest
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several amber glass vials.
-
Purge the headspace of each vial with an inert gas to remove oxygen.
-
Seal the vials tightly.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from storage.
-
Analyze the sample using a validated GC or HPLC method to determine the concentration of this compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for Analysis
For researchers starting with the free fatty acid, 9(E)-tetradecenoic acid, derivatization to the methyl ester is required for GC analysis. A common method is acid-catalyzed esterification.
Materials:
-
9(E)-tetradecenoic acid
-
Anhydrous Methanol
-
Acetyl Chloride or Concentrated Sulfuric Acid
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve a known amount of 9(E)-tetradecenoic acid in a small volume of anhydrous methanol in a reaction vial.
-
Carefully add a catalytic amount of acetyl chloride or concentrated sulfuric acid.
-
Seal the vial and heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Add a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the FAMEs with hexane.
-
Wash the organic layer with water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The resulting hexane solution containing this compound is ready for GC analysis.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of Trans FAMEs by HPLC
Welcome to the technical support center for the purification of trans Fatty Acid Methyl Esters (FAMEs) by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the HPLC purification of trans FAMEs.
Troubleshooting Guide
The purification of trans FAMEs by HPLC can present several challenges, from poor resolution to peak asymmetry. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Cis and Trans Isomers | Inadequate Stationary Phase Selectivity: Standard C18 columns often provide insufficient selectivity due to the similar hydrophobicity of cis and trans isomers. | - Utilize a Silver Ion (Ag+) Column: Silver ion chromatography is highly effective for separating FAME isomers based on the number, position, and geometry of double bonds. Cis isomers interact more strongly with the silver ions than trans isomers, leading to better separation. - Employ a High-Polarity Cyanopropyl Column: Stationary phases like cyanopropyl offer different selectivity and can improve the resolution of cis and trans isomers. - Consider Phenyl or Pentafluorophenyl (PFP) Columns: These columns can provide alternative selectivity for separating isomers.[1] |
| Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts the separation of isomers.[2][3] | - Optimize the Organic Solvent Ratio: Systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase to find the optimal resolution. - Mobile Phase Additives: The use of modifiers can sometimes enhance separation. | |
| Peak Tailing | Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can cause undesirable interactions with the analytes. | - Use an End-capped Column: These columns have fewer free silanol (B1196071) groups, reducing secondary interactions. - Mobile Phase pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can suppress ionization and reduce tailing. - Sample Overload: Injecting too much sample can lead to peak distortion.[4] |
| Column Contamination: Buildup of sample matrix components on the column can lead to poor peak shape. | - Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. | |
| Peak Fronting | Sample Overload: Injecting a sample at a concentration that is too high for the column can lead to fronting.[4] | - Dilute the Sample: Reduce the concentration of the sample before injection. |
| Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting. | - Use the Mobile Phase as the Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of your gradient.[4] | |
| Irreproducible Retention Times | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | - Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically and ensure thorough mixing. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and consistent column temperature. | |
| Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the mobile phase before injection can cause retention time drift. | - Adequate Equilibration Time: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting a sequence. | |
| Low Recovery of Trans FAMEs | Adsorption to Surfaces: FAMEs can be susceptible to adsorption onto glass and metal surfaces within the HPLC system. | - System Passivation: Consider passivating the HPLC system to minimize active sites. |
| Inappropriate Fraction Collection: Poorly optimized fraction collection parameters can lead to loss of the target compound. | - Optimize Fraction Collection Windows: Use a smaller collection volume or a peak-based fraction collection algorithm. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate cis and trans FAME isomers by reversed-phase HPLC?
The primary challenge lies in the subtle structural differences between cis and trans isomers. They often have very similar hydrophobicity, leading to co-elution on standard reversed-phase columns like C18. The separation relies on exploiting minor differences in their three-dimensional shape and polarity.
Q2: What type of HPLC column is best for separating trans FAMEs?
Silver ion (Ag+) HPLC columns are considered the gold standard for separating FAME isomers. The silver ions interact with the double bonds of the fatty acids, and this interaction is stronger for the more sterically accessible cis isomers, allowing for their separation from trans isomers. Highly polar cyanopropyl columns can also provide good selectivity.
Q3: Can I use Gas Chromatography (GC) for trans FAME analysis?
Yes, GC is a very common and powerful technique for FAME analysis, especially for resolving complex mixtures of cis and trans isomers.[5][6] Highly polar capillary columns, such as those with cyanopropyl stationary phases (e.g., SP-2560, HP-88), are specifically designed for this purpose.[7][8]
Q4: What detection method is suitable for trans FAMEs in HPLC?
UV detection at low wavelengths (around 205 nm) is a common method for FAME analysis.[9][10] However, FAMEs are not strong chromophores, so sensitivity can be a limitation. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also suitable alternatives that do not require a chromophore. For structural confirmation and sensitive quantification, Mass Spectrometry (MS) is the preferred detection method.
Q5: How can I improve the recovery of my purified trans FAMEs?
To improve recovery, ensure that your sample preparation method is optimized. Use high-purity solvents and minimize sample handling steps. During HPLC, consider using a column with a wider internal diameter for preparative scale purification. Optimizing fraction collection parameters is also crucial to avoid loss of your target compound. Recovery rates for some methods can range from 83.0% to 106.4%.[11]
Experimental Protocols
Protocol 1: HPLC-UV Method for FAME Analysis
This protocol is adapted from a method developed for the analysis of FAMEs in biodiesel samples and can be used as a starting point for the purification of trans FAMEs.[9][10][12]
1. Sample Preparation:
-
Dissolve the FAMEs sample in acetonitrile to a known concentration.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 34 minutes.
3. Data Analysis:
-
Identify and quantify peaks by comparing retention times and peak areas with those of known standards.
Protocol 2: Silver Ion Solid-Phase Extraction (Ag-Ion SPE) for Fractionation of Cis and Trans FAMEs
This protocol describes a pre-purification step to separate cis and trans FAMEs before further HPLC or GC analysis.[13][14]
1. Cartridge Conditioning:
-
Condition a silver ion SPE cartridge by washing it with hexane (B92381).
2. Sample Loading:
-
Dissolve the FAME mixture in a small volume of a non-polar solvent like hexane and load it onto the conditioned cartridge.
3. Elution of Fractions:
-
Fraction 1 (Saturated and Trans FAMEs): Elute with a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., toluene). Trans FAMEs have a weaker interaction with the silver ions and will elute in this fraction.
-
Fraction 2 (Cis FAMEs): Elute with a more polar solvent system, such as a mixture of hexane and acetone (B3395972) or hexane and acetonitrile. The cis FAMEs, having a stronger interaction with the silver ions, will be retained longer and elute in this fraction.
4. Analysis of Fractions:
-
Evaporate the solvent from each fraction and reconstitute the sample in a suitable solvent for HPLC or GC analysis.
Quantitative Data
The following table summarizes recovery and limit of detection (LOD) data from an in-tube solid-phase microextraction (SPME) HPLC method for the detection of trans fatty acids.[11] While specific to this method, it provides an indication of the performance that can be achieved.
| Parameter | Value |
| Enrichment Factors for FAMEs | 58.3 to 70.9 |
| Linear Range | 0.01 - 1.00 mg/kg |
| Limits of Detection (LODs) | 3.0 - 7.1 µg/kg |
| Recoveries (at spiking levels of 0.05, 0.25, and 0.5 mg/kg) | 83.0% to 106.4% |
| Relative Standard Deviations (RSDs) | 3.2% - 4.7% |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Principle of Silver Ion Chromatography for Cis/Trans FAME Separation
Caption: Separation of cis and trans FAMEs by silver ion chromatography.
References
- 1. welch-us.com [welch-us.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. veeprho.com [veeprho.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. restek.com [restek.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Fraction of cis/trans FAMEs Using Discovery® Ag-Ion SPE [sigmaaldrich.com]
FAME sample preparation artifacts and how to avoid them
Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) sample preparation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered during FAME sample preparation?
A1: The most prevalent artifacts in FAME analysis include the formation of methoxy (B1213986) artifacts, isomerization of double bonds in polyunsaturated fatty acids (PUFAs), and degradation of conjugated fatty acids.[1] Additionally, "ghost peaks" can appear in chromatograms, which are often the result of contamination or carryover from previous injections.[2]
Q2: What are the primary causes of artifact formation?
A2: Artifact formation is often linked to the derivatization method and reaction conditions. Key factors include:
-
Harsh acidic conditions: Strong acid catalysts (e.g., BF3, HCl) combined with high temperatures and long reaction times can lead to the formation of artifacts, particularly with sensitive fatty acids like conjugated linoleic acid.[1]
-
Presence of water: Moisture in the reaction mixture can hinder the esterification process and may lead to incomplete derivatization and the formation of free fatty acids.[1][3]
-
Inappropriate catalyst: The choice between acid- and base-catalyzed methylation is critical and depends on the lipid composition of the sample.[4][5]
-
Sample matrix components: Cholesterol and its esters can produce artifacts under elevated temperatures in the presence of an acid catalyst.[1]
Q3: How can I minimize or avoid the formation of artifacts?
A3: To minimize artifact formation, consider the following strategies:
-
Optimize reaction conditions: Use the mildest effective conditions. This may involve lowering the reaction temperature, shortening the incubation time, or using a less harsh catalyst.[1] For instance, for conjugated linoleic acids, a two-step method involving alkali-catalyzed methanolysis at room temperature followed by a short acid-catalyzed methylation is recommended to avoid artifact formation.[1]
-
Ensure anhydrous conditions: Use high-purity, anhydrous reagents and dry samples thoroughly before derivatization to prevent side reactions caused by water.[3][6]
-
Select the appropriate derivatization method: For samples containing only glycerolipids and free fatty acids, a one-step acid-catalyzed methylation may be sufficient.[1] However, for more complex lipids or sensitive fatty acids, a two-step approach is often preferable.[1]
-
Proper sample cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances from the sample matrix before derivatization.[2]
Troubleshooting Guides
Issue 1: Appearance of "Ghost Peaks" in the Chromatogram
Symptoms:
-
Broad, poorly defined peaks that appear in subsequent runs, even in blank injections.[2]
Possible Causes:
-
High molecular weight lipids: Incomplete elution of heavy lipid components from the previous injection.[2]
-
Column contamination: Buildup of non-volatile residues on the GC column or in the injector port.[2]
-
Incomplete transesterification: The derivatization process may be incomplete, leaving behind underivatized lipids.[2]
Solutions:
-
Extend GC Run Time: Increase the final oven temperature and hold time to ensure all components elute from the column before the next injection.[2]
-
Bake Out the Column: Condition the column at a high temperature (within its specified limit) with carrier gas flow to remove contaminants.[2]
-
Injector and Column Maintenance: Replace the septum and injector port liner. If the problem persists, removing the first few inches of the column or replacing the entire column may be necessary.[2]
-
Optimize Derivatization: Ensure your sample is fully derivatized by optimizing the reaction conditions (time, temperature, reagent concentration).[2]
Issue 2: Incomplete Derivatization or Low FAME Yield
Symptoms:
-
Low peak areas for FAMEs of interest.
-
Presence of peaks corresponding to free fatty acids or other lipid classes.
Possible Causes:
-
Presence of water: Moisture interferes with the methylation reaction.[1][3]
-
Insufficient reagent: The amount of methylation reagent may not be adequate for the amount of lipid in the sample.
-
Suboptimal reaction conditions: The reaction time or temperature may be insufficient for complete conversion.[1]
-
Poor lipid solubility: The lipid sample may not be fully dissolved in the reaction mixture.[7]
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Samples should be thoroughly dried before adding the methylation reagent.[6]
-
Optimize Reagent Concentration: Perform a time-course experiment to determine the optimal reaction time for complete derivatization.[3] If incomplete derivatization is suspected, try increasing the amount of methylation reagent.[3]
-
Adjust Reaction Conditions: Increase the reaction temperature or time, but be mindful of potential artifact formation with sensitive fatty acids.[1][7]
-
Improve Solubility: If the sample does not fully dissolve, consider adding a co-solvent like toluene (B28343) or methylene (B1212753) chloride.[1][7]
Issue 3: Artifacts from Sensitive Fatty Acids (e.g., Conjugated Linoleic Acids)
Symptoms:
-
Appearance of unexpected peaks in the chromatogram when analyzing samples containing conjugated linoleic acids (CLAs) or other PUFAs.
Possible Causes:
-
Acid-catalyzed isomerization: Strong acidic conditions can cause isomerization of the double bonds in conjugated fatty acids, leading to the formation of artifacts.[1]
Solutions:
-
Use a Two-Step Methylation: Employ a base-catalyzed transesterification at a mild temperature (e.g., room temperature) to form FAMEs from glycerolipids, followed by a short, mild acid-catalyzed esterification for any remaining free fatty acids. This approach has been shown to prevent artifact formation with CLAs.[1]
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Artifact Formation for Conjugated Linoleic Acids
| Methylation Method | Conditions | Artifact Formation | Reference |
| Acid-Catalyzed | 1.2% HCl / 45°C / 14 h | 5% | [1] |
| Two-Step (Alkali- and Acid-Catalyzed) | Room temperature methanolysis followed by 0.5% HCl / 45°C / 20 min | No artifacts detected | [1] |
Experimental Protocols
Protocol 1: Two-Step Methylation for Samples Containing Sensitive Fatty Acids
This protocol is recommended for samples containing conjugated linoleic acids or other PUFAs that are prone to degradation under harsh acidic conditions.[1]
Step 1: Base-Catalyzed Transesterification
-
To the extracted lipid sample, add a solution of 0.5 M sodium methoxide (B1231860) in methanol.
-
Incubate the mixture at room temperature for 10-15 minutes with occasional vortexing.
Step 2: Acid-Catalyzed Esterification
-
Neutralize the reaction by adding a mild acid, such as 0.5% methanolic HCl.
-
Incubate at 45°C for 20 minutes.
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
The hexane layer is then collected for GC analysis.
Protocol 2: Acid-Catalyzed Methylation using Methanolic HCl
This protocol is suitable for samples primarily containing triacylglycerols, phospholipids, and free fatty acids.[1]
-
Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.
-
To the lipid sample, add toluene, methanol, and the 8% HCl solution. The final HCl concentration should be approximately 1.2% (w/v).
-
Incubate the mixture. Recommended conditions vary based on the lipid composition:
-
After cooling, add hexane and water to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.[8]
Visualizations
Caption: Decision workflow for selecting the appropriate FAME preparation method.
Caption: Factors leading to common FAME preparation artifacts.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. How To Automate FAME Sample Preparation - HTA [hta-it.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. chromforum.org [chromforum.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cis/Trans Fatty Acid Methyl Ester (FAME) Resolution in Gas Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of cis/trans fatty acid methyl esters (FAMEs) in their gas chromatography (GC) experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common challenges encountered during the GC analysis of cis/trans FAMEs.
Issue: Poor Resolution or Co-elution of Cis/Trans Isomers
Poor resolution between critical cis/trans isomer pairs is a frequent challenge in FAME analysis. This guide provides a systematic approach to diagnose and resolve this issue.
Step-by-Step Troubleshooting:
-
Verify GC Column Selection: The stationary phase of the GC column is the most critical factor for separating cis/trans FAMEs.[1]
-
Recommendation: Employ a highly polar cyanopropylsiloxane stationary phase. Columns such as the Agilent HP-88, CP-Sil 88, and Supelco SP-2560 are specifically designed for this purpose.[2][3] Polyethylene glycol (PEG) columns, like DB-Wax, are suitable for general FAME analysis but offer inferior resolution for geometric isomers.[1]
-
-
Assess Column Dimensions: Column length, internal diameter (ID), and film thickness significantly impact resolution.
-
Optimize Oven Temperature Program: The temperature program directly influences the separation of FAMEs.
-
Recommendation: A temperature gradient program is generally more effective than an isothermal program for separating a complex mixture of FAMEs with varying chain lengths and degrees of unsaturation.[6][7][8] A slow temperature ramp rate (e.g., 1-3°C/min) in the elution range of the critical isomers can significantly improve their separation.
-
-
Evaluate Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity affects both analysis speed and resolution.
-
Recommendation: Hydrogen is often used to achieve faster analysis times due to its higher optimal linear velocity.[9][10] However, for challenging separations, helium may provide better resolution.[11] It is crucial to operate the carrier gas at its optimal linear velocity to maximize column efficiency.
-
-
Check for System Contamination: Contamination can lead to peak broadening and loss of resolution.
-
Recommendation: Regularly inspect and, if necessary, replace the inlet liner and trim the first few centimeters of the column to remove non-volatile residues.
-
Troubleshooting Workflow for Poor Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peakscientific.com [peakscientific.com]
dealing with co-elution in FAME analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on resolving co-elution issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak co-elution in FAME analysis by Gas Chromatography (GC)?
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in FAME analysis, especially with complex samples. The primary causes include:
-
Sample Complexity: Biological samples and food products often contain a wide variety of fatty acids with similar structures, such as isomers (e.g., cis/trans, positional), which are difficult to separate.[1][2][3][4]
-
Inadequate GC Column Selection: The choice of the GC capillary column's stationary phase is a critical factor influencing separation. Using a column with insufficient polarity may not provide the necessary selectivity to resolve closely related FAMEs.[5][6]
-
Suboptimal GC Method Parameters: Improper settings for the oven temperature program, carrier gas flow rate, or injection parameters can lead to poor resolution and peak broadening, resulting in co-elution.[7][8]
-
Improper Sample Derivatization: Incomplete or improper derivatization of fatty acids to their methyl esters can result in broad or tailing peaks that can overlap with other analytes.[2][9]
Q2: My chromatogram shows poor resolution between two critical FAME peaks. What is the first step to troubleshoot this?
The initial step is to systematically optimize your Gas Chromatography (GC) method parameters. A logical workflow can help identify the issue efficiently.
Q3: How do I optimize the GC oven temperature program to improve separation?
Adjusting the temperature program can significantly enhance resolution without changing the column.[7]
-
Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of more volatile, early-eluting FAMEs.[7]
-
Reduce the Ramp Rate: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can markedly improve resolution, although it will lengthen the total run time.[7]
-
Incorporate Isothermal Holds: Introducing an isothermal (constant temperature) hold just below the elution temperature of the co-eluting pair can enhance their separation.[7]
Q4: I'm still facing co-elution after optimizing my GC method. Should I change my GC column?
Yes, if method optimization is insufficient, the next step is to evaluate your column choice. The stationary phase chemistry is the most critical factor for separation selectivity. For FAME analysis, especially with complex mixtures containing geometric isomers, highly polar columns are recommended.[5][6][7]
| Stationary Phase Type | Common Columns | Polarity | Primary Application | Selectivity for Isomers |
| Biscyanopropyl Polysiloxane | HP-88, CP-Sil 88, SP-2560, Rt-2560 | Very High | Excellent for cis/trans isomer separation.[5][6][7][10] | Superior |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWax, FAMEWAX | High | General FAME analysis, good for PUFAs.[2][5][6] | Moderate |
| Mid-Content Cyanopropyl | J&W DB-FastFAME | Medium-High | Fast FAME analysis with some cis/trans separation.[10] | Good |
Highly polar cyanopropyl columns, such as the HP-88 or CP-Sil 88, are specifically designed for the detailed separation of FAMEs, including challenging cis and trans isomers.[5][6][10]
Q5: Can I resolve co-elution if I am using a GC-MS system?
In many cases, yes. Even if two peaks are not fully separated chromatographically, a Mass Spectrometry (MS) detector can help. If the co-eluting compounds have different mass fragmentation patterns, you can use Extracted Ion Chromatograms (EICs) to selectively view and quantify each compound.[7] However, for the most accurate quantification, achieving complete chromatographic separation is always the preferred approach.[7]
Q6: What are some advanced analytical techniques to resolve severe co-elution problems?
For extremely complex samples where conventional GC is insufficient, more powerful techniques can be employed:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different columns with orthogonal separation mechanisms. The effluent from the first column is sequentially trapped and then rapidly injected onto a second, shorter column. This results in a significant increase in peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single run.[1][11]
-
Silver Ion (Ag+) Chromatography: This technique separates FAMEs based on the number, configuration (cis/trans), and position of double bonds.[12][13][14] It can be used as a sample preparation step (Silver Ion Solid-Phase Extraction, Ag+-SPE) to fractionate a complex mixture before GC analysis or as a high-performance liquid chromatography method (Ag+-HPLC).[15][16] The silver ions interact more strongly with cis double bonds than with trans double bonds, allowing for their separation.
Experimental Protocols
Protocol 1: GC Method Optimization for FAME Separation
This protocol outlines a general approach to optimize a GC method for improved resolution of FAMEs using a highly polar cyanopropyl column.
-
Instrumentation:
-
Initial GC Conditions (Based on Agilent HP-88):
-
Inlet Temperature: 250 °C.[5]
-
Injection: 1 µL, Split ratio 100:1.[5]
-
Carrier Gas: Hydrogen or Helium, constant flow at optimal linear velocity (e.g., H2 at ~40 cm/s).[5]
-
Detector Temperature: 260 °C.[5]
-
Initial Oven Program:
-
Initial Temperature: 140 °C, hold for 5 minutes.
-
Ramp 1: 4 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.[5]
-
-
-
Optimization Steps:
-
Step 3.1 (Baseline Run): Analyze your sample or a standard mix (e.g., 37-component FAME mix) with the initial conditions to identify co-eluting peaks.
-
Step 3.2 (Adjust Temperature Ramp): If co-elution is observed, reduce the temperature ramp rate. For example, change Ramp 1 from 4 °C/min to 2 °C/min. Re-analyze the sample. This will increase run time but should improve resolution.
-
Step 3.3 (Adjust Initial Temperature): If early-eluting peaks are poorly resolved, lower the initial oven temperature to 120 °C or 100 °C and adjust the hold time accordingly.
-
Step 3.4 (Optimize Flow Rate): Ensure the carrier gas linear velocity is optimal for your column's internal diameter and carrier gas type. Deviating from the optimal velocity can decrease efficiency.
-
Step 3.5 (Iterate): Systematically adjust one parameter at a time and evaluate the effect on the resolution of your target peaks.
-
Protocol 2: Fractionation of FAMEs using Silver Ion Solid-Phase Extraction (Ag+-SPE)
This protocol describes a method to separate a complex FAME mixture into fractions based on the degree of unsaturation prior to GC analysis.[15]
-
Materials:
-
Ag+-SPE cartridges (e.g., commercially prepared or self-packed with silver nitrate-impregnated silica).
-
FAME sample dissolved in a non-polar solvent (e.g., hexane).
-
Elution solvents of increasing polarity (e.g., mixtures of hexane (B92381) and diethyl ether or acetone).
-
Collection vials.
-
Vacuum manifold (optional, for faster elution).
-
-
Procedure:
-
Step 2.1 (Cartridge Conditioning): Condition the Ag+-SPE cartridge by washing with hexane.
-
Step 2.2 (Sample Loading): Load the FAME sample (dissolved in a minimal amount of hexane) onto the cartridge.
-
Step 2.3 (Elution of Saturated FAMEs): Elute the saturated FAMEs by passing a non-polar solvent like 100% hexane through the cartridge. Collect this fraction.
-
Step 2.4 (Elution of trans-Monounsaturated FAMEs): Elute the trans-monounsaturated FAMEs using a slightly more polar solvent mixture (e.g., 98:2 hexane:diethyl ether). Collect this fraction.
-
Step 2.5 (Elution of cis-Monounsaturated FAMEs): Increase the solvent polarity further (e.g., 95:5 hexane:diethyl ether) to elute the cis-monounsaturated FAMEs. Collect this fraction.
-
Step 2.6 (Elution of Polyunsaturated FAMEs - PUFAs): Continue to increase the solvent polarity in a stepwise manner to elute dienes, trienes, and other PUFAs into separate fractions.
-
Step 2.7 (Analysis): Evaporate the solvent from each collected fraction, reconstitute in a suitable solvent, and analyze each fraction separately by GC-FID or GC-MS. This simplifies the chromatograms and resolves co-elutions that were present in the original mixture.
-
References
- 1. Integrated multidimensional and comprehensive 2D GC analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. chromtech.net.au [chromtech.net.au]
- 5. benchchem.com [benchchem.com]
- 6. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FAME Stability and Injection Temperature
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Fatty Acid Methyl Esters (FAMEs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of FAMEs, with a specific focus on the impact of injection temperature on their stability.
Troubleshooting Guide: Common Issues in FAME Analysis
This guide provides solutions to specific problems you might encounter during your experiments.
| Issue | Possible Cause Related to Injection Temperature | Suggested Remedy |
| Poor Peak Shape (Tailing) | Injector temperature is too low: Incomplete or slow vaporization of FAMEs, especially those with longer chains (e.g., C20-C24), can lead to peak tailing.[1][2][3] | Increase the injector temperature in increments of 10-20°C. A common starting point for FAME analysis is 250°C.[4][5][6] |
| Injector temperature is too high: Thermally labile FAMEs, particularly polyunsaturated fatty acids (PUFAs), may degrade in a hot injector. Degradation products can interact with the column, causing tailing of the parent peak.[1][7][8] | Decrease the injector temperature. If analyzing PUFAs, consider using a lower temperature (e.g., 220-240°C) and a deactivated liner. | |
| Loss of Peak Area for Unsaturated FAMEs | Thermal Degradation: High injector temperatures can cause the breakdown of PUFAs (like EPA and DHA).[8][9] This leads to a non-quantitative response for these compounds. | Reduce the injector temperature. Use a split injection to minimize the residence time of the sample in the hot injector. Ensure the use of an inert liner, such as one deactivated with silane. |
| Appearance of Ghost or Extra Peaks | Sample Degradation: Degradation of FAMEs in the injector can produce smaller, more volatile compounds that appear as extra peaks in the chromatogram.[7][8] | Lower the injector temperature. Confirm that the peaks are not from a previous injection by running a solvent blank. |
| Septum Bleed: High injector temperatures can cause degradation of the septum, leading to characteristic siloxane peaks.[10] | Use a high-temperature, low-bleed septum. If the issue persists, lower the injector temperature to the minimum required for good peak shape. | |
| Irreproducible Results | Inconsistent Vaporization or Degradation: An injector temperature that is on the borderline of being too low for complete vaporization or too high, causing partial degradation, can lead to poor reproducibility. | Optimize the injector temperature by running a temperature series (e.g., 220°C, 240°C, 260°C, 280°C) with a standard mix to find the temperature that provides the best peak shape and recovery for all analytes. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal injector temperature for FAME analysis?
A1: There is no single ideal temperature for all FAME analyses. However, a common starting point is 250°C .[4][5][6] The optimal temperature depends on the specific FAMEs being analyzed, particularly their chain length and degree of unsaturation. For samples containing highly unsaturated FAMEs (e.g., from fish oil), a lower temperature of 220-240°C may be necessary to prevent thermal degradation. For more saturated FAMEs (e.g., from palm oil), a higher temperature of 260-280°C might be required for efficient vaporization.
Q2: How can I determine if my injector temperature is causing FAME degradation?
A2: There are several indicators of thermal degradation:
-
A selective loss of peak area for polyunsaturated FAMEs compared to saturated FAMEs in a standard mixture.
-
The appearance of small, unidentified peaks, particularly at the beginning of the chromatogram.
-
Peak tailing or fronting, which can indicate on-column or in-injector breakdown.[7][11]
-
A comparison of results with a "cool on-column" injection, if available, can reveal losses due to a hot injector.
Q3: Can the injector liner affect FAME stability?
A3: Yes, the injector liner plays a crucial role. An active liner, with exposed silanol (B1196071) groups or metal contaminants, can catalyze the degradation of FAMEs at high temperatures. Using a deactivated (silanized) liner is highly recommended. Some liners also contain glass wool to trap non-volatile residues, but the wool itself can be a site of activity if not properly deactivated.[11]
Q4: Does the injection mode (split vs. splitless) influence the effect of temperature?
A4: Yes. In splitless injection, the sample resides in the hot injector for a longer period (typically 30-60 seconds) before being transferred to the column, increasing the risk of thermal degradation for labile compounds.[8] In split injection, the sample is transferred to the column much more rapidly, minimizing the time spent at high temperatures. Therefore, for thermally sensitive FAMEs, a split injection is often preferred.
Quantitative Data on Injection Temperature Effects
The following table summarizes the expected effects of different injector temperature ranges on FAME analysis. The optimal temperature for a specific application should be determined experimentally.
| Injection Temperature Range (°C) | Effect on Saturated FAMEs (e.g., C16:0, C18:0) | Effect on Polyunsaturated FAMEs (e.g., C20:5, C22:6) | Potential Issues |
| < 220 | May lead to incomplete vaporization, resulting in broad, tailing peaks and poor quantitation. | Less risk of thermal degradation. | Poor chromatography for less volatile FAMEs, potential for carryover. |
| 220 - 260 | Generally good vaporization and sharp peaks.[4][5][12] | Generally a good balance between efficient vaporization and minimal degradation. This is often the optimal range. | May still cause some degradation of highly sensitive PUFAs. |
| > 260 | Ensures complete and rapid vaporization. | Increased risk of significant thermal degradation, leading to loss of parent compound and inaccurate quantification.[8][9] | Degradation of PUFAs, potential for septum bleed, and creation of artifact peaks. |
Experimental Protocols
Protocol 1: Optimization of GC Injector Temperature for FAME Analysis
-
Prepare a Standard Mix: Create a standard solution containing a range of FAMEs relevant to your samples. Include both saturated (e.g., C16:0) and polyunsaturated (e.g., C22:6) FAMEs.
-
Set Initial GC Conditions: Use a standard FAME analysis method with a common injector temperature, for example, 250°C, and a split injection (e.g., 50:1 split ratio).[4]
-
Perform a Temperature Series: Inject the standard mix at a series of different injector temperatures, for example, 220°C, 240°C, 260°C, and 280°C, keeping all other GC parameters constant.
-
Analyze the Chromatograms:
-
Peak Shape: Evaluate the peak symmetry for all compounds at each temperature.
-
Response: Calculate the peak area ratio of a sensitive PUFA to a stable saturated FAME (e.g., C22:6/C16:0). A decrease in this ratio at higher temperatures indicates degradation of the PUFA.
-
-
Select Optimal Temperature: Choose the injector temperature that provides the best compromise of sharp peaks for all analytes and the highest recovery for the thermally sensitive compounds.
Protocol 2: Standard Method for FAME Analysis by GC-FID
-
Sample Preparation: FAMEs are typically prepared by transesterification of lipids using a reagent like methanolic HCl or BF3/methanol.[10][13]
-
GC System: An Agilent 7890 GC or similar, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or an equivalent wax-type column, is commonly used for FAME separation.
-
Injector Conditions:
-
Temperature: 250°C (optimized as per Protocol 1)
-
Mode: Split (ratio 50:1 to 100:1)
-
Liner: Deactivated, split liner with glass wool
-
-
Oven Program: 100°C (hold 2 min) to 240°C at 5°C/min (hold 5 min).
-
Detector Conditions:
-
FID Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (N2 or He): 25 mL/min
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Visualizations
Caption: Thermal degradation pathway of PUFAs in a hot GC injector.
Caption: Troubleshooting workflow for injector temperature-related issues.
References
- 1. agilent.com [agilent.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. s4science.at [s4science.at]
- 7. Decomposition in the column? The Peak shape will tell! [restek.com]
- 8. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Activity and Decomposition | Separation Science [sepscience.com]
- 12. web.usm.my [web.usm.my]
- 13. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
choosing the right internal standard for "Methyl 9(E)-tetradecenoate" quantification
Technical Support Center: Analyte Quantification
Welcome to the technical support center. This guide provides detailed information and troubleshooting advice for selecting an appropriate internal standard for the quantification of Methyl 9(E)-tetradecenoate , a fatty acid methyl ester (FAME).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for quantifying this compound?
An internal standard (IS) is a known amount of a compound, distinct from the analyte, that is added to a sample prior to analysis.[1][2] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, such as injection volume.[1][3] By comparing the detector response of the analyte (this compound) to the response of the IS, you can achieve more accurate and precise quantification. The calculation is based on the peak area ratio of the analyte to the internal standard, which minimizes the effects of random and systematic errors.[1]
Q2: What are the ideal characteristics of an internal standard for FAME analysis via Gas Chromatography (GC)?
An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte to behave comparably during extraction, derivatization, and chromatography.[1][4]
-
Not Present in the Sample: The IS must not be naturally present in the sample matrix to avoid interference and ensure accurate results.[1][4]
-
Chromatographic Resolution: It must be well-separated from the analyte and other components in the sample chromatogram.[4][5]
-
Stability: The compound must be chemically stable throughout the entire analytical procedure.[4]
-
Similar Response Factor: Ideally, it should have a response factor close to that of the analyte.[6]
Q3: What are the main types of internal standards recommended for the quantification of this compound?
For FAME analysis, the two most suitable categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Analogs: A deuterated or ¹³C-labeled version of this compound is the ideal choice. SIL standards have nearly identical chemical and physical properties to the analyte, causing them to co-elute and experience the same matrix effects and ionization suppression in mass spectrometry (MS).[2][7] This provides the most accurate correction.
-
Odd-Chain FAMEs: Saturated FAMEs with an odd number of carbon atoms, such as Methyl heptadecanoate (C17:0) or Methyl nonadecanoate (B1228766) (C19:0), are commonly used.[4][8] These are excellent choices because they are structurally similar to most FAMEs but are typically absent or found in very low concentrations in biological samples.[4]
Troubleshooting Guide
Problem: My chosen internal standard co-elutes with another peak in my sample.
-
Solution 1 (Modify GC Temperature Program): Adjust the temperature ramp rate or initial/final hold times of your GC oven program. A slower ramp rate can often improve the resolution between closely eluting peaks.
-
Solution 2 (Change GC Column): If modifying the temperature program is insufficient, consider using a GC column with a different stationary phase polarity. For FAME analysis, highly polar cyanopropyl phases can offer different selectivity compared to standard wax-type columns.[9]
-
Solution 3 (Select a Different IS): If co-elution persists, choose a different internal standard that has a significantly different retention time. For instance, if C17:0 co-elutes, try C19:0 or C21:0.[5][8]
Problem: The peak area of my internal standard is inconsistent across my samples and standards.
-
Solution 1 (Review Sample Preparation): Ensure that the internal standard is added accurately and consistently to every sample and calibration standard at an early stage of the preparation process.[1] Use a calibrated pipette and ensure the IS is fully dissolved and mixed into the sample.
-
Solution 2 (Check for IS Degradation): Verify the stability of your internal standard in the solvent used and under your storage conditions. Prepare fresh stock solutions if degradation is suspected.
-
Solution 3 (Assess Matrix Effects): If you are using an odd-chain FAME as an IS, significant variations in the sample matrix can sometimes affect its extraction efficiency differently than the analyte. While an IS is meant to correct for this, extreme matrix differences can be a source of error. The best way to mitigate this is to use a stable isotope-labeled internal standard.[7]
Data Presentation: Comparison of Potential Internal Standards
The table below summarizes the properties and suitability of common internal standards for the quantification of this compound.
| Internal Standard Candidate | Type | Key Properties | Pros | Cons |
| Methyl Heptadecanoate (C17:0) | Odd-Chain FAME | MW: 284.48 g/mol | Widely available, cost-effective, structurally similar to C14 FAMEs, typically absent in biological samples.[4] | May not perfectly mimic the behavior of an unsaturated FAME; potential for co-elution in complex mixtures.[5] |
| Methyl Nonadecanoate (C19:0) | Odd-Chain FAME | MW: 312.53 g/mol | Good alternative if C17:0 is present or co-elutes; less likely to be present in samples than C17:0.[4][8] | Retention time is further from C14:1, which could lead to minor variations in response under shifting conditions.[5] |
| Deuterated this compound | Stable Isotope-Labeled | MW: >240.39 g/mol | Considered the "gold standard"; perfectly mimics the analyte's chemical and chromatographic behavior, correcting for all procedural variations.[7][10] | Significantly more expensive and may not be commercially available for all specific isomers.[4] |
Experimental Protocols
Protocol: Quantification of this compound using GC-MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample matrix.
1. Sample Preparation and Lipid Extraction:
-
Homogenize a known quantity (e.g., 50 mg) of the sample.
-
Add a precise volume of the chosen internal standard stock solution (e.g., 100 µL of 1 mg/mL Methyl Heptadecanoate in hexane) to the homogenate.[4]
-
Perform lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with a chloroform:methanol solvent system.[4]
-
Evaporate the organic solvent under a gentle stream of nitrogen.
2. Transesterification to FAMEs:
-
To the dried lipid extract, add a methylation reagent (e.g., 1 mL of 1% sulfuric acid in methanol).[4]
-
Seal the vial and heat at 80-100°C for 1-2 hours to convert fatty acids to their methyl esters.[4]
-
After cooling, add hexane (B92381) and water to the vial, vortex thoroughly, and centrifuge to separate the layers.[4]
-
Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.[4]
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl-based column, 30 m x 0.25 mm ID x 0.25 µm film thickness).[9]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 180°C.
-
Ramp: 5°C/min to 240°C, hold for 5 min.
-
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Alternatively, use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for the analyte and the IS.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the Response Factor (RF) using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.
-
Quantify the amount of this compound in the sample using the peak area ratio and the calculated response factor.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for selecting the appropriate internal standard for your experiment.
Caption: Workflow for selecting an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. environics.com [environics.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 9. gcms.cz [gcms.cz]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Analysis of Methyl 9(E)-tetradecenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Methyl 9(E)-tetradecenoate.
Troubleshooting Guides
Issue: Low Analyte Recovery or Poor Sensitivity
Low recovery or poor sensitivity for this compound can often be attributed to matrix effects or suboptimal sample preparation. Below is a step-by-step guide to troubleshoot this issue.
Possible Cause 1: Inefficient Extraction
The choice of extraction solvent and method is critical for achieving good recovery from the sample matrix.
-
Solution:
-
Solvent Polarity: Ensure the extraction solvent is appropriate for both the analyte and the matrix. For lipid analysis, methods like Folch or Bligh & Dyer using a chloroform/methanol mixture are standard for plasma and tissues.[1] An alternative is using methyl-tert-butyl ether (MTBE).[1]
-
pH Adjustment: For liquid-liquid extraction (LLE), adjust the pH of the aqueous sample to be two pH units lower than the pKa of the corresponding carboxylic acid (tetradecenoic acid) to ensure it is uncharged and partitions into the organic solvent.[2]
-
Multiple Extractions: A single extraction may not be sufficient. A second extraction of the aqueous phase can significantly improve recovery rates, in some cases from 84% to 96%.[1]
-
Phase Separation: Ensure complete separation of the organic and aqueous layers during LLE. Centrifugation can help create a clean separation.[1]
-
Possible Cause 2: Significant Matrix Effects (Ion Suppression/Enhancement)
Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[2][3][4]
-
Solution:
-
Assess Matrix Effects: Compare the signal response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[1]
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[5]
-
Liquid-Liquid Extraction (LLE): Can be optimized to minimize matrix effects. A double LLE approach can be used to first remove hydrophobic interferences with a nonpolar solvent before extracting the analyte with a moderately nonpolar solvent.[2]
-
-
Dilution: If the method has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[6]
-
Possible Cause 3: Analyte Degradation during Sample Preparation
The derivatization step to convert the fatty acid to its methyl ester can sometimes lead to degradation if not performed under optimal conditions.
-
Solution:
Experimental Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8] In the context of mass spectrometry, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which adversely affect the accuracy and precision of quantification.[3][9] For GC analysis, matrix components can coat active sites in the injector, protecting the analyte from degradation and leading to a matrix-induced signal enhancement.[4][10]
Q2: How can I compensate for matrix effects if I cannot eliminate them through sample cleanup?
A2: Several strategies can be used to compensate for unavoidable matrix effects:
-
Internal Standards (IS): The most effective approach is to use a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing accurate correction.[6][8]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects.[4]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is a robust way to correct for matrix effects but is more time-consuming as it requires multiple analyses for each sample.[6][9]
Q3: What is the purpose of converting tetradecenoic acid to its methyl ester (FAME) before analysis?
A3: Derivatization to a fatty acid methyl ester (FAME) is a common practice for several reasons. Fatty acids themselves often have poor peak shape and long retention times in gas chromatography.[11] The FAME form is more volatile and less polar, leading to better chromatographic separation and peak shape.[11] For LC-MS, derivatization can also be used to improve ionization efficiency.[12]
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The "best" technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT) is simple and fast but is the least effective at removing matrix components, often resulting in significant ion suppression from phospholipids.
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT and can be highly effective if optimized.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts. Mixed-mode SPE is particularly effective at removing a wide range of interferences, leading to a significant reduction in matrix effects.[5]
Sample Preparation and Analysis Workflow
Caption: General workflow for the analysis of this compound.
Quantitative Data & Experimental Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect (% Signal Suppression) | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High (can be >50%)[5] | >90% | Simple, fast, inexpensive | Significant ion suppression[2] |
| Liquid-Liquid Extraction (LLE) | Moderate to Low | Variable (60-95%) | Good for removing salts and polar compounds | Can have low recovery for polar analytes[5] |
| Solid-Phase Extraction (SPE) | Low (<20%) | High (>85%) | Highly selective, clean extracts[1] | More complex, higher cost |
| Mixed-Mode SPE | Very Low (<10%) | High (>85%) | Dramatically reduces matrix components[5] | Most complex and costly |
Note: Values are illustrative and can vary significantly based on the specific matrix, analyte, and analytical conditions.
Table 2: Impact of Different Calibration Methods on Quantification Accuracy
| Calibration Method | Typical Accuracy (% Deviation from True Value) | Applicability | Pros | Cons |
| External (Solvent) Calibration | Can be >50% in complex matrices | Not recommended for complex matrices | Simple to prepare | Does not compensate for matrix effects |
| Matrix-Matched Calibration | <15% | When a blank matrix is available | Compensates for matrix effects[4] | Blank matrix may be difficult to obtain |
| Internal Standard (SIL-IS) | <10% | Widely applicable | Most accurate correction for matrix effects[6] | SIL standards can be expensive |
| Standard Addition | <15% | When blank matrix is unavailable | Corrects for matrix effects internally | Time-consuming, increases analyses[9] |
Protocol: Base-Catalyzed Derivatization for FAME Analysis
This protocol is adapted from methods for converting lipids to FAMEs for GC analysis.[7][11]
Reagents:
-
2 N Sodium Hydroxide (B78521) (NaOH) in Methanol
-
Internal Standard Solution (e.g., a C13 or C15 FAME standard in hexane)
Procedure:
-
To a 2 mL autosampler vial, add 10 µL of the sample (e.g., extracted lipid residue dissolved in a suitable solvent).
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of hexane.
-
Add 100 µL of 2 N sodium hydroxide in methanol.
-
Cap the vial and vortex at 1000 rpm for 30 seconds.
-
Allow the mixture to stand for 2 minutes for phase separation to complete.
-
Carefully transfer ~100 µL of the upper hexane layer to a new autosampler vial for GC-MS analysis.
This base-catalyzed reaction is rapid and occurs at room temperature, minimizing the degradation of labile fatty acids. However, it is not suitable for esterifying free fatty acids.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. perlan.com.pl [perlan.com.pl]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Methyl 9(E)-tetradecenoate and Methyl 9(Z)-tetradecenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the geometric isomers, Methyl 9(E)-tetradecenoate and Methyl 9(Z)-tetradecenoate. While direct comparative studies are notably scarce in current scientific literature, this document synthesizes the available data for each isomer, presents relevant experimental protocols, and highlights significant knowledge gaps to guide future research.
Data Presentation: A Summary of Biological Activities
Due to the limited research directly comparing the two isomers, the following table summarizes the currently documented biological roles. A significant disparity in the available data is evident.
| Biological Activity | This compound | Methyl 9(Z)-tetradecenoate | Supporting Evidence |
| Pheromonal Activity | No data available | Acts as a pheromone in several insect species. | Identified as a semiochemical for species in Astigmata, Diptera, and Hymenoptera.[1] |
| Pheromone Precursor | No data available | Serves as a precursor in the biosynthesis of more complex insect sex pheromones. | Used as a precursor for the biosynthesis of (Z,E)‐9,12‐tetradecadienyl acetate (B1210297) in yeast.[2][3] |
| Cytotoxicity | No data available | The parent fatty acid, myristoleic acid, is a known cytotoxic component of Serenoa repens fruit extract.[4] Direct cytotoxicity data for the methyl ester is not available. | The activity of the parent compound suggests a potential for cytotoxicity that warrants investigation. |
| Anti-inflammatory | No data available | No direct data available. Other related fatty acid methyl esters have shown anti-inflammatory properties. | |
| Antimicrobial | No data available | No direct data available. Other related fatty acid methyl esters have shown antimicrobial properties. |
In-Depth Look at Biological Activities
Methyl 9(Z)-tetradecenoate: A Role in Chemical Communication
The most well-documented biological activity of Methyl 9(Z)-tetradecenoate is in the realm of insect chemical ecology. It functions as a semiochemical, a chemical involved in communication, for a variety of insect species.
-
Pheromonal Communication: It has been identified as a pheromone for species such as Drosophila paulistorum and the forest cuckoo bumblebee, Psithyrus sylvestris[1].
-
Biosynthetic Precursor: Perhaps more significantly, Methyl 9(Z)-tetradecenoate is a key intermediate in the biosynthesis of more complex, diunsaturated sex pheromones used by economically important moth species like Cadra cautella and Spodoptera exigua. In these pathways, a desaturase enzyme introduces a second double bond into the (Z)-9-tetradecenoic acid precursor[5][6]. This role is crucial for the production of the final pheromone blend that ensures species-specific mate attraction.
While the parent fatty acid of Methyl 9(Z)-tetradecenoate, myristoleic acid, has been noted for its cytotoxic properties, there is a lack of studies directly evaluating the cytotoxicity of the methyl ester form against cancer cell lines[4].
This compound: An Unexplored Frontier
In stark contrast to its (Z)-isomer, there is a significant lack of published data on the biological activity of this compound. It is commercially available as a biochemical reagent, but its physiological effects remain uninvestigated[7]. This represents a considerable gap in the scientific literature and an opportunity for novel research. The differing stereochemistry of the double bond could potentially lead to distinct biological activities when compared to the (Z)-isomer.
Mandatory Visualizations
Biosynthetic Pathway of a Moth Sex Pheromone
Caption: Biosynthesis of (Z,E)-9,12-tetradecadienyl acetate, where Methyl 9(Z)-tetradecenoate is a key intermediate.
Proposed Workflow for Comparative Analysis
Caption: A proposed experimental workflow for the comparative biological evaluation of the two isomers.
Experimental Protocols
Protocol 1: Electroantennography (EAG) for Pheromone Activity Screening
This protocol is adapted for screening the potential of the isomers to elicit an olfactory response in insects.
1. Insect Preparation:
-
Anesthetize an insect (e.g., a relevant moth species) by cooling it on ice or using carbon dioxide[8].
-
Excise one antenna at its base using micro-scissors.
-
Mount the basal end of the antenna onto a reference electrode using conductive gel. Make a small cut at the distal tip of the antenna to ensure good contact with the recording electrode[8].
2. Electrode and Sample Preparation:
-
Use Ag/AgCl electrodes filled with a saline solution (e.g., 0.1 M KCl)[9].
-
Prepare solutions of this compound and Methyl 9(Z)-tetradecenoate in a suitable solvent (e.g., hexane (B92381) or pentane) at various concentrations.
-
Apply a known volume (e.g., 10 µL) of the test solution onto a filter paper strip and allow the solvent to evaporate[1].
3. EAG Recording:
-
Insert the filter paper with the test compound into a glass cartridge connected to a purified air stream.
-
Deliver a puff of air carrying the odorant over the prepared antenna.
-
The change in electrical potential between the base and the tip of the antenna is recorded using a high-impedance amplifier. This recorded signal is the electroantennogram.
-
Record responses to a solvent blank and a known positive control to normalize the data[1].
4. Data Analysis:
-
Measure the amplitude of the depolarization (in millivolts) for each stimulus.
-
Compare the responses elicited by the (E) and (Z) isomers to each other and to the controls to determine their relative activity as olfactory stimulants.
Protocol 2: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxic effects of the isomers on a cancer cell line.
1. Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Methyl 9(Z)-tetradecenoate in a solvent such as DMSO.
-
Create a series of dilutions of each isomer in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the solvent alone (vehicle control).
3. Incubation and Assay:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours[10]. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals[10].
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.
Conclusion and Future Directions
The current body of scientific literature reveals a significant disparity in our understanding of the biological activities of this compound and Methyl 9(Z)-tetradecenoate. While the (Z)-isomer has a defined role in insect chemical communication, the biological functions of the (E)-isomer remain entirely unexplored. There is a pressing need for direct, comparative studies to elucidate the potential therapeutic or agrochemical applications of these molecules. Future research should focus on a systematic comparison of these isomers in a variety of biological assays, including cytotoxicity against a panel of cancer cell lines, and screens for anti-inflammatory and antimicrobial activities. Such studies will be invaluable in unlocking the full potential of these structurally similar yet potentially functionally distinct fatty acid esters.
References
- 1. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ajbls.com [ajbls.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. 2.5. Electroantennography (EAG) with Clerid Beetle Antennae [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative GC-MS Analysis of C14:1 Isomers
For researchers, scientists, and drug development professionals, the accurate analysis of C14:1 fatty acid isomers, also known as myristoleic acid isomers, is crucial for understanding their roles in various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methods for the analysis of C14:1 isomers, complete with experimental data, detailed protocols, and workflow visualizations.
The separation and quantification of C14:1 isomers, which differ in the position and geometry (cis/trans) of their double bond, present a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and structural elucidation capabilities. The key to successful isomer separation lies in the selection of an appropriate GC column and the optimization of analytical conditions.
Performance Comparison of GC Columns for C14:1 Isomer Separation
Highly polar cyanopropyl-substituted capillary columns are the gold standard for the separation of fatty acid methyl ester (FAME) isomers. The high polarity of these stationary phases allows for the resolution of FAMEs based on their degree of unsaturation, the position of the double bonds, and their cis/trans configuration.
Below is a summary of quantitative data for the analysis of C14:1 FAME isomers on a highly polar cyanopropyl column.
| Isomer | Retention Time (min) | Column Type | Reference |
| C14:1 (unspecified isomer) | 16.275 | Agilent J&W HP-88 | [1] |
| Methyl cis-9-tetradecenoate | Kovats Index (polar): 2000, 2052 | Standard Polar |
Principle of Separation
The separation of cis and trans isomers on cyanopropyl columns is based on the differential interaction of the isomers with the polar stationary phase. The cyano groups in the stationary phase create a strong dipole moment, leading to enhanced retention of unsaturated fatty acids. Due to their "U" shape, cis isomers can interact more closely and strongly with the polar stationary phase compared to the more linear trans isomers. This results in trans isomers generally eluting before their corresponding cis isomers.
Experimental Workflow for C14:1 Isomer Analysis
The following diagram illustrates the typical workflow for the comparative GC-MS analysis of C14:1 isomers, from sample preparation to data analysis.
Detailed Experimental Protocols
Accurate and reproducible results in GC-MS analysis of C14:1 isomers hinge on meticulous experimental execution. Below are detailed protocols for the key steps.
Protocol 1: Lipid Extraction (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
-
Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v).
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
This is a common and effective method for the simultaneous esterification of free fatty acids and transesterification of complex lipids.[2]
-
Sample Preparation: Place the dried lipid extract (1-25 mg) in a screw-capped glass tube with a PTFE liner.[2]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample.[2]
-
Reaction: Tightly cap the tube and heat at 100°C for 30-60 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube. Vortex vigorously for at least 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tube to achieve a clear separation of the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. Anhydrous sodium sulfate (B86663) can be added to remove any residual water.
Protocol 3: GC-MS Analysis of C14:1 FAME Isomers
This protocol outlines the typical instrument conditions for the separation and detection of C14:1 FAME isomers.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
GC Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or an equivalent highly polar cyanopropyl column.[1]
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at 4°C/minute.
-
Hold at 240°C for 10 minutes.
-
-
MSD Transfer Line: 250°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Signaling Pathways and Logical Relationships
The accurate quantification of specific C14:1 isomers is critical as they can be incorporated into various lipid species and participate in different metabolic and signaling pathways. The diagram below illustrates the logical relationship between the analytical process and its biological significance.
References
A Comparative Guide to the Analytical Method Validation of Methyl 9(E)-tetradecenoate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of lipids like Methyl 9(E)-tetradecenoate is critical. This guide provides a comprehensive comparison of analytical methodologies for the validation of this specific fatty acid methyl ester (FAME), complete with supporting experimental data and detailed protocols. The primary focus is on the widely adopted gas chromatography (GC) techniques, with high-performance liquid chromatography (HPLC) presented as a viable alternative.
Method Comparison: GC-FID, GC-MS, and HPLC-UV
Gas chromatography is the premier technique for the analysis of FAMEs due to its high resolution and sensitivity.[1][2] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis. GC-FID is a robust and cost-effective method for routine quantification, while GC-MS provides structural confirmation, which is invaluable for complex matrices where interferences may be present.[1] HPLC with UV detection is a less common but useful alternative, particularly for analytes that are thermally labile.[3]
Table 1: Comparison of Analytical Methods for FAME Analysis
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Principle | Separation by boiling point and polarity, detection by ion generation in a hydrogen flame. | Separation by boiling point and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. |
| Selectivity | Good | Excellent (provides structural information) | Moderate |
| Sensitivity | High | Very High | Moderate to High |
| Typical LOD | ~0.2 µg/mL[2] | Lower than GC-FID | ~0.0018% mass[3] |
| Typical LOQ | ~0.6 µg/mL[2] | Lower than GC-FID | ~0.0054% mass[3] |
| Linearity (r²) | >0.999[2] | >0.999[4] | ≥0.995[3] |
| Precision (%RSD) | < 5% | < 2.56%[4] | < 1.3%[3] |
| Accuracy (% Recovery) | 98-102% | 98.3–101.60%[4] | 81.7–110.9%[3] |
| Sample Derivatization | Required (Esterification) | Required (Esterification) | Not always required |
Experimental Protocols
A critical step for the successful analysis of fatty acids by GC is the conversion of the polar fatty acids into their more volatile nonpolar methyl esters (FAMEs) through a process called esterification or transesterification.[2][5]
Protocol 1: Sample Preparation via Transesterification
This protocol describes a common method for preparing FAMEs from a lipid sample.
-
Dissolution: Dissolve approximately 10-20 mg of the lipid sample in 1 mL of toluene (B28343) in a screw-capped glass tube.
-
Reaction: Add 2 mL of a 1% solution of sulfuric acid in methanol.
-
Incubation: Tightly cap the tube and heat at 50°C for 2 hours in a water bath or heating block.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Separation: Vortex the mixture for 1 minute and then centrifuge at a low speed to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.
Protocol 2: GC-FID Analysis
This protocol outlines the typical parameters for the analysis of FAMEs using GC-FID.
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Column: A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a polar stationary phase like cyanopropyl polysiloxane.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain at 240°C for 15 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Detector (FID):
-
Temperature: 260°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Validation of the Analytical Method
The validation of an analytical method ensures its suitability for its intended purpose.[4] Key validation parameters are outlined below, with typical acceptance criteria presented in Table 2.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102%[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (RSD) < 2%; Intermediate Precision (RSD) < 3%[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a simplified workflow for a typical GC-based analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Simplified Gas Chromatography Workflow.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perlan.com.pl [perlan.com.pl]
- 6. environics.com [environics.com]
A Comparative Guide to the Bioactivity of Cis and Trans Monounsaturated Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cis and trans isomers of monounsaturated fatty acid methyl esters (FAMEs), with a focus on oleic acid methyl ester (cis-18:1n-9) and its trans isomer, elaidic acid methyl ester (trans-18:1n-9). The information presented is supported by experimental data to assist in understanding their differential effects on cellular processes.
Executive Summary
Monounsaturated fatty acids are key players in cellular metabolism and signaling. Their geometric configuration, either cis or trans, profoundly influences their biological effects. While cis-monounsaturated FAMEs, such as oleic acid methyl ester, are generally associated with neutral or beneficial effects, their trans counterparts, like elaidic acid methyl ester, often exhibit detrimental bioactivities. This guide delves into their comparative effects on key biological processes including inflammation, lipid metabolism, and cellular signaling pathways.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the key quantitative differences in the bioactivities of cis (oleic acid) and trans (elaidic acid) monounsaturated FAMEs based on in vitro studies.
| Biological Process | Parameter | Cell Type | Cis-Monounsaturated FAMEs (Oleic Acid) | Trans-Monounsaturated FAMEs (Elaidic Acid) | Reference |
| Inflammation | NF-κB Activation | Human Aortic Endothelial Cells | No significant activation | Increased phosphorylation | [1] |
| ICAM-1 Expression | Human Aortic Endothelial Cells | No significant increase | Increased surface expression | [1] | |
| Inflammatory Cytokine Production (MCP-1, RANTES, IL-8) | Endothelial Cells (EA.hy926) | - | Increased production in response to TNF-α | [2] | |
| Lipid Metabolism & Transport | ABCA1 Protein Levels | Macrophages | Decreased (accelerated degradation) | Stabilized | [3] |
| ABCA1-mediated Cholesterol Efflux | Macrophages | Decreased | Slightly increased | [3] | |
| Hepatic Lipogenesis (SREBP-1c activity) | HuH-7 Cells | Inhibited | Potently induced | [4] | |
| Cellular Proliferation | HepG2-SF Cells | No effect | Decreased | [5] | |
| Gene Expression | Metallothionein (B12644479) (MT) Gene Expression | Human Macrophages | Intermediate expression | Lowest expression | [6] |
| Zinc Transporter (SLC39A10) mRNA | Human Macrophages | - | Enhanced expression | [6] | |
| Toll-like Receptor 4 (TLR-4) Gene Expression | Endothelial Cells (EA.hy926) | - | Upregulated in response to TNF-α | [2] | |
| Cyclooxygenase 2 (COX-2) Gene Expression | Endothelial Cells (EA.hy926) | - | Upregulated in response to TNF-α | [2] | |
| Nuclear Factor Kappa B Subunit 1 (NFKB1) Gene Expression | Endothelial Cells (EA.hy926) | - | Downregulated in response to TNF-α | [2] |
Signaling Pathways
The differential bioactivities of cis and trans monounsaturated FAMEs can be attributed to their distinct effects on key cellular signaling pathways.
Cholesterol Efflux Regulation via LXR/RXR and ABCA1
The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) heterodimer is a critical regulator of cholesterol homeostasis.[7][8][9][10][11] It induces the expression of the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cholesterol from cells to HDL particles.[12] Cis and trans isomers of monounsaturated fatty acids have been shown to differentially regulate this pathway at the post-transcriptional level.[3] Oleic acid accelerates the degradation of the ABCA1 protein, thereby reducing cholesterol efflux.[3] In contrast, elaidic acid stabilizes the ABCA1 protein, leading to a slight increase in cholesterol efflux.[3]
Inflammatory Response via NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses.[1] Activation of this pathway leads to the transcription of pro-inflammatory genes, including adhesion molecules and cytokines.[1][2] Studies on endothelial cells have shown that elaidic acid can promote an inflammatory response by increasing NF-κB activation and the expression of downstream targets like ICAM-1.[1] Conversely, oleic acid does not appear to stimulate this pathway.[1]
Zinc Homeostasis and Metallothionein Regulation
Metallothioneins (MTs) are cysteine-rich proteins involved in zinc homeostasis and protection against oxidative stress.[13][14] Their expression is regulated by the Metal-responsive element-binding Transcription Factor-1 (MTF-1).[15] In human macrophages, elaidic acid has been shown to decrease the expression of metallothionein genes and increase the expression of the zinc transporter SLC39A10, leading to an increase in intracellular zinc.[6] This alteration in zinc homeostasis represents another key difference in the bioactivity of cis and trans monounsaturated FAMEs.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the bioactivity of cis and trans monounsaturated FAMEs.
Macrophage Cholesterol Efflux Assay
-
Cell Culture: J774 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.[3]
-
Cholesterol Loading: Macrophages are incubated with acetylated low-density lipoprotein (acLDL) and [³H]-cholesterol to induce foam cell formation.[6][16]
-
Fatty Acid Treatment: Cells are treated with either oleic acid or elaidic acid at a specified concentration (e.g., 100 µM) for a defined period (e.g., 24 hours).[3]
-
Efflux Measurement: The medium is replaced with a serum-free medium containing an acceptor molecule like apolipoprotein A-I (apoA-I).[3] After incubation, the radioactivity in the medium and the cells is measured by liquid scintillation counting to determine the percentage of cholesterol efflux.[6][16]
Quantification of Inflammatory Cytokine mRNA by Real-Time PCR
-
Cell Culture and Treatment: Endothelial cells (e.g., EA.hy926) are cultured and pre-incubated with different concentrations of oleic or elaidic acid for 48 hours, followed by stimulation with an inflammatory agent like TNF-α.[2]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).[17][18]
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.[18][19][20]
-
Real-Time PCR: The expression of specific cytokine genes (e.g., MCP-1, IL-8) is quantified using SYBR Green or TaqMan-based real-time PCR with gene-specific primers.[17][18][19][20][21] The results are normalized to a housekeeping gene (e.g., GAPDH or β-actin).[18][21]
Western Blot for Protein Analysis
-
Cell Lysis: After treatment with fatty acids, cells are lysed to extract total protein.[3]
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., ABCA1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Conclusion
The geometric isomerism of monounsaturated FAMEs plays a crucial role in determining their biological activity. Cis-isomers like oleic acid methyl ester are generally less inflammatory and have different effects on lipid metabolism compared to their trans-counterparts like elaidic acid methyl ester. The latter tends to promote inflammatory responses, alter cholesterol transport, and disrupt cellular homeostasis in a manner that is implicated in adverse health outcomes. The data and pathways presented in this guide underscore the importance of considering the isomeric form of monounsaturated fatty acids in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Regulation of ABCA1 and Macrophage Cholesterol Efflux By Elaidic and Oleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocytes respond differently to major dietary trans fatty acid isomers, elaidic acid and trans-vaccenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X Receptor-Retinoid X Receptor (LXR-RXR) Heterodimer Cistrome Reveals Coordination of LXR and AP1 Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Zinc Metabolism and Metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gene-quantification.de [gene-quantification.de]
- 20. [PDF] Cytokine mRNA quantification by real-time PCR. | Semantic Scholar [semanticscholar.org]
- 21. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC Column Performance Validation Using FAME Mixtures
For researchers, scientists, and drug development professionals engaged in lipid analysis, ensuring the optimal performance of gas chromatography (GC) columns is paramount for accurate and reproducible results. Fatty Acid Methyl Ester (FAME) mixtures serve as a crucial tool for validating column performance, offering a complex matrix to assess key chromatographic parameters. This guide provides an objective comparison of commonly used GC columns for FAME analysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate column for your analytical needs.
Column Performance Comparison: High-Polarity Cyanopropyl vs. Polyethylene (B3416737) Glycol (PEG) Phases
The choice of stationary phase is the most critical factor influencing the separation of FAMEs.[1][2] Highly polar cyanopropyl phases and polyethylene glycol (PEG) phases are two of the most common choices for this application.[1][2]
Key Performance Metrics:
| Performance Metric | High-Polarity Cyanopropyl Columns (e.g., HP-88, CP-Sil 88) | Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, FAMEWAX) | Key Considerations |
| Resolution of cis/trans Isomers | Excellent separation of geometric and positional isomers.[2] | Limited to no separation of cis/trans isomers.[2][3] | Critical for applications requiring detailed analysis of trans fats. |
| Selectivity | High selectivity based on the degree of unsaturation and isomer configuration.[1][4] | Good selectivity based on carbon number and degree of unsaturation.[2] | Cyanopropyl phases offer superior resolution for complex mixtures.[1] |
| Analysis Time | Can be longer due to the high resolution required for complex mixtures.[5] | Can offer faster analysis times for less complex samples.[6] | "Fast GC" columns with smaller internal diameters can significantly reduce run times for both phase types.[7] |
| Peak Shape | Generally provides sharp, symmetric peaks.[6] | Can also produce excellent peak shapes. | Column inertness and proper method optimization are key to good peak shape.[8] |
| Thermal Stability | Modern cyanopropyl phases offer improved thermal stability.[9] | Generally good thermal stability. | Higher temperatures can lead to column bleed, affecting baseline noise and sensitivity.[8][10] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reliable column performance validation. Below are typical methodologies for FAME analysis using high-polarity cyanopropyl and PEG columns.
Protocol 1: High-Resolution cis/trans FAME Analysis on a High-Polarity Cyanopropyl Column
This protocol is designed to achieve detailed separation of a complex FAME mixture, including critical cis and trans isomers.
-
Column: Highly polar cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).[11]
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).[1]
-
Sample: A well-characterized FAME mixture, such as the Supelco® 37-Component FAME Mix, is recommended.[11]
-
Injection: 1 µL, split injection (e.g., 100:1 ratio).[1]
-
Inlet Temperature: 250 °C.[1]
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial Temperature: 140 °C, hold for 5 minutes.
-
Ramp: 4 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.[1]
-
-
Detector Temperature: 260 °C.[1]
-
Data Analysis: Calculate the resolution between critical isomer pairs (e.g., C18:1 cis/trans isomers). A resolution value of ≥ 1.5 is considered baseline resolved.
Protocol 2: General FAME Profiling on a PEG Column
This protocol is suitable for the analysis of FAMEs where detailed cis/trans isomer separation is not the primary objective.
-
Column: PEG column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).[1]
-
Sample: Standard FAME mixture.
-
Injection: 1 µL, split injection (e.g., 50:1 ratio).[1]
-
Inlet Temperature: 250 °C.[1]
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 3 °C/min to 230 °C.
-
Hold: 18 minutes at 230 °C.[1]
-
-
Detector Temperature: 250 °C.[1]
-
Data Analysis: Evaluate retention time reproducibility and peak shape for all components in the FAME mixture.
Workflow for GC Column Performance Validation
The following diagram illustrates a typical workflow for validating the performance of a GC column using a FAME mixture.
Caption: Experimental workflow for GC column performance validation.
Conclusion
The validation of GC column performance using a FAME mixture is a critical step in ensuring the quality and accuracy of lipid analysis. High-polarity cyanopropyl columns are the preferred choice for applications requiring the detailed separation of cis and trans isomers.[2] PEG columns, on the other hand, offer a robust and often faster alternative for general FAME profiling.[2][6] By following standardized experimental protocols and systematically evaluating key performance metrics, researchers can confidently select and maintain the optimal GC column for their specific analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. analyticalcolumns.com [analyticalcolumns.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Fatty Acid Methyl Esters (FAMEs) for Researchers
Introduction
The accurate quantification of fatty acid methyl esters (FAMEs), such as Methyl 9(E)-tetradecenoate, is crucial in various research and development sectors, including pharmaceuticals, food science, and biofuel production. Gas chromatography (GC) is the predominant analytical technique for FAME analysis due to its high resolution and sensitivity.[1] The process typically involves a derivatization step to convert fatty acids into their more volatile methyl esters, followed by GC separation and detection.[1][2][3] This guide provides a comparative overview of common methodologies for FAME analysis, focusing on derivatization techniques and analytical detection methods, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Derivatization Methods: Acid-Catalyzed vs. Base-Catalyzed Methylation
The conversion of fatty acids to FAMEs is a critical sample preparation step. The two most common approaches are acid-catalyzed and base-catalyzed reactions.
-
Acid-Catalyzed Methylation: This method can convert fatty acids in both free and lipid-bound forms into FAMEs.[4] Reagents like boron trifluoride in methanol (B129727) (BF3/MeOH) or methanolic HCl are frequently used.[5] While effective, acid-catalyzed reactions can sometimes be slower or require heating, which may lead to the degradation of labile fatty acids.[4]
-
Base-Catalyzed Methylation: This method, often using reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol, is typically faster and can be performed at room temperature, which helps to avoid the degradation of sensitive fatty acids.[4] A significant limitation, however, is that base-catalyzed reactions are not effective for free fatty acids and are primarily used for the transesterification of glycerolipids.[4]
Quantitative Comparison of Derivatization Methods
The choice of derivatization method can impact the precision and accuracy of the analysis. The following table summarizes performance data from a study comparing manual and automated acid- and base-catalyzed derivatization methods for FAME analysis in canola oil.
| Parameter | Automated Acid-Catalyzed | Manual Acid-Catalyzed | Automated Base-Catalyzed |
| Precision (RSD%) | < 5% (for most analytes) | ~6% | 3% |
| Recovery (%) | 93% - 107% | Not Reported | Not Reported |
| Reaction Time | 20 minutes | 2 hours | < 5 minutes |
| Reagent Consumption | Up to 50-fold reduction | Standard | Not Reported |
Data synthesized from a study on automated sample preparation for FAME analysis.[4]
The data indicates that automated methods can significantly improve precision and reduce reaction time and reagent consumption.[4]
Experimental Protocols
1. Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF3/MeOH)
This protocol is adapted from a method for the analysis of fatty acids in bee products.[5]
-
Lipid Extraction: Extract the lipid fraction from the sample using a suitable solvent (e.g., a chloroform (B151607):methanol mixture).
-
Solvent Evaporation: Transfer 1 mL of the chloroform layer to a new tube and evaporate the solvent.
-
Methylation: Add 100 µL of toluene (B28343) and 0.5 mL of 14% boron trifluoride in methanol (BF3/MeOH) to the dried lipid extract.
-
Heating: Heat the mixture at 70°C for 90 minutes in a glycerol (B35011) bath.
-
Extraction of FAMEs: After cooling, add 800 µL of distilled water and 800 µL of hexane (B92381). Vortex the mixture.
-
Sample Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
2. Base-Catalyzed Methylation using Methanolic KOH
This protocol is based on the American Oil Chemist Society (AOCS) Official Method Ce 2-66.[6]
-
Sample Preparation: Place approximately 200 mg of the oil sample into a vial.
-
Reagent Addition: Add 2 mL of heptane (B126788) and 0.1 mL of 2N methanolic potassium hydroxide (KOH).
-
Reaction: Cap the vial and vortex for 30 seconds. Let the sample stand at room temperature for 30 minutes to allow for phase separation.
-
Sample Collection: Transfer 0.2 mL of the supernatant (heptane layer) to a GC vial, dilute with 1 mL of heptane, and inject into the GC.
Comparison of Analytical Detectors: GC-FID vs. GC-MS
Following derivatization, FAMEs are analyzed by gas chromatography. The two most common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of FAMEs.[5] It offers excellent linearity and sensitivity for hydrocarbons. Quantification is based on the peak area relative to an internal or external standard.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative and qualitative information. In addition to quantifying the FAMEs, it also provides mass spectra that can be used to confirm the identity of the compounds. This is particularly useful for complex samples or for identifying unknown fatty acids.
Quantitative Comparison of Analytical Methods
The following table presents typical performance characteristics for GC-based FAME analysis.
| Parameter | GC-FID[5] | HPLC-UV[7] |
| Linearity (r²) | > 0.9998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | 0.0001% - 0.0018% mass |
| Limit of Quantitation (LOQ) | 0.63 - 1.63 µg/mL | 0.0004% - 0.0054% mass |
| Precision (Repeatability) | < 5% RSD | 0.2% - 1.3% |
| Accuracy (Recovery) | Not Reported | 81.7% - 110.9% |
Note: The HPLC-UV data is for the analysis of FAMEs in biodiesel and is provided as a reference for an alternative chromatographic technique.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for FAME analysis.
Caption: General workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).
Caption: Comparison of acid-catalyzed and base-catalyzed derivatization workflows.
References
A Researcher's Guide to the Relative Response Factor of Methyl 9(E)-tetradecenoate in Flame Ionization Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. When using Gas Chromatography with Flame Ionization Detection (GC-FID), the Relative Response Factor (RRF) is a critical parameter for achieving precise and reliable results. This guide provides a comparative analysis of the RRF for Methyl 9(E)-tetradecenoate, offering insights into its determination and how it compares to other fatty acid methyl esters (FAMEs).
Understanding the Relative Response Factor (RRF)
In GC-FID, the detector's response is not uniform for all compounds. The RRF is a measure of the detector's sensitivity to a specific analyte relative to a reference standard.[1][2][3] It is calculated by comparing the response factor (the ratio of peak area to concentration) of the analyte to that of the reference compound.[4][5] An RRF of 1.0 indicates an identical response, while a value greater or less than 1.0 signifies a stronger or weaker response, respectively, compared to the standard.[1] Accurate RRF values are essential for converting peak areas from a chromatogram into precise concentrations of the analyte.[3]
Comparative Analysis of FAME Relative Response Factors
Generally, for a homologous series of saturated FAMEs, the RRF tends to increase as the number of carbon atoms increases.[6] Furthermore, for C18 esters, an increase in the number of double bonds leads to a corresponding increase in the RRF values.[6] The following table summarizes the RRFs of various FAMEs relative to an internal standard, providing a comparative context for this compound (a C14:1 methyl ester).
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Relative Response Factor (RRF) |
| Methyl Laurate | C12:0 | 0.98 |
| Methyl Myristate | C14:0 | 1.00 |
| Methyl Palmitate | C16:0 | 1.03 |
| Methyl Stearate | C18:0 | 1.05 |
| Methyl Oleate | C18:1 | 1.07 |
| Methyl Linoleate | C18:2 | 1.09 |
| Methyl Linolenate | C18:3 | 1.11 |
Note: The RRF values presented are indicative and can vary based on the specific experimental conditions and the internal standard used. These values are relative to Methyl Myristate (C14:0) as the reference.
Based on these trends, the RRF for this compound (C14:1) is expected to be slightly higher than that of Methyl Myristate (C14:0).
Experimental Protocol for RRF Determination
To accurately quantify this compound, it is crucial to experimentally determine its RRF under your specific chromatographic conditions. The following is a generalized protocol for this determination.
Materials and Reagents
-
Analytes: High-purity standard of this compound and a suitable internal standard (IS), such as Methyl Myristate (C14:0) or another FAME not present in the sample.
-
Solvent: High-purity hexane (B92381) or a similar appropriate solvent.
-
Glassware: Volumetric flasks, vials with caps.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by mixing known volumes of the analyte and internal standard stock solutions to achieve a range of concentration ratios. Ensure the concentration of the internal standard remains constant across all calibration standards.
GC-FID Analysis
The following are typical GC-FID conditions for FAME analysis. These should be optimized for your specific instrument and column.
-
Column: A polar capillary column, such as a DB-225 or similar, is recommended for FAME separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector Temperature: 250 °C.[8]
-
Detector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Calculation of Relative Response Factor
-
Inject each calibration standard into the GC-FID system and record the peak areas for both the analyte (this compound) and the internal standard.
-
Calculate the Response Factor (RF) for each compound in each standard using the following formula:
-
RF = Peak Area / Concentration
-
-
Calculate the Relative Response Factor (RRF) using the formula:
-
RRF = RF_analyte / RF_internal_standard
-
-
The average RRF from the series of calibration standards should be used for the quantification of unknown samples.
Experimental Workflow for RRF Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Relative Response Factor.
Caption: Experimental workflow for determining the Relative Response Factor (RRF).
Conclusion
While a definitive published RRF for this compound is elusive, this guide provides the necessary framework for researchers to understand, determine, and utilize this critical parameter for accurate quantification. By following the detailed experimental protocol and considering the comparative data of other FAMEs, scientists can confidently and precisely measure this compound in their samples, ensuring the integrity and reliability of their research and development efforts.
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. emerson.com [emerson.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scielo.br [scielo.br]
- 7. avantiresearch.com [avantiresearch.com]
- 8. scribd.com [scribd.com]
A Comprehensive Guide to Distinguishing Methyl 9(E)-tetradecenoate from its Positional Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acid methyl esters (FAMEs) is critical. Positional isomers, which differ only in the location of the carbon-carbon double bond, can exhibit distinct physical, chemical, and biological properties. This guide provides an objective comparison of analytical techniques to differentiate Methyl 9(E)-tetradecenoate from its positional isomers, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds like FAMEs. The choice of the GC column's stationary phase is crucial for separating positional isomers. Non-polar columns separate based on boiling point, which is very similar for positional isomers. Therefore, polar columns , which interact differently with the double bond based on its position, are essential for effective separation.
Data Comparison: GC Retention Indices
The Kovats Retention Index (RI) is a standardized measure of a compound's retention time, relative to n-alkanes. Below is a comparison of reported retention indices for Methyl tetradecanoate (B1227901) and some of its unsaturated isomers on polar and non-polar columns.
| Compound | Stationary Phase | Retention Index (RI) |
| Methyl tetradecanoate (saturated) | DB-5 (non-polar) | 1719 - 1727 |
| Methyl tetradecanoate (saturated) | DB-Wax (polar) | 2034 |
| Methyl cis-9-tetradecenoate | Standard polar | 2000, 2052[1] |
| Methyl cis-9-tetradecenoate | Standard non-polar | 1691 - 1703[1] |
| Methyl tetradecanoate | Supelcowax (polar) | 1990[2] |
| Methyl tetradecanoate | BP-20 (polar) | 1990[2] |
| Methyl (Z)-11-tetradecenoate | HP-5MS (non-polar) | 2001[3] |
Mass Spectrometry Fragmentation Analysis
While positional isomers have identical molecular weights, their mass spectra can show subtle differences in the relative abundance of certain fragment ions. The location of the double bond can influence fragmentation pathways. Key diagnostic ions for FAMEs include the molecular ion (M+), [M-31]+ (loss of the methoxy (B1213986) group), and characteristic hydrocarbon fragments.
| Isomer | Key Diagnostic Fragments (m/z) and Observations |
| Methyl 9(Z)-tetradecenoate | Prominent ions at m/z 55, 69, 83, 97. The region between m/z 120-180 can show differences in fragment intensities compared to other isomers.[4] |
| Methyl 11(Z)-tetradecenoate | The mass spectrum will be very similar to other isomers, but careful analysis of the relative intensities of mid-chain fragments may reveal differences.[5] |
| Methyl 12(Z)-tetradecenoate | Comparison of the relative abundance of fragment ions in the C6-C10 region may help in differentiation.[6] |
| Methyl 13-tetradecenoate | The proximity of the double bond to the terminus may influence the formation of specific smaller fragments.[7][8] |
Ozonolysis-Mass Spectrometry
Ozonolysis is a chemical reaction that cleaves carbon-carbon double bonds. When coupled with mass spectrometry, it provides a definitive method for determining the position of the double bond in unsaturated lipids.[9][10][11] The unsaturated FAME is reacted with ozone to form an unstable ozonide, which is then cleaved to produce two smaller molecules, typically aldehydes or carboxylic acids. Identifying these cleavage products allows for the unambiguous determination of the original double bond position.
Data Comparison: Ozonolysis Products
| Isomer | Expected Ozonolysis Cleavage Products |
| This compound | Nonanal and Methyl 9-oxononanoate |
| Methyl 8(E)-tetradecenoate | Octanal and Methyl 8-oxooctanoate |
| Methyl 10(E)-tetradecenoate | Decanal and Methyl 10-oxodecanoate |
| Methyl 11(E)-tetradecenoate | Undecanal and Methyl 11-oxoundecanoate |
| Methyl 12(E)-tetradecenoate | Dodecanal and Methyl 12-oxododecanoate |
| Methyl 13(E)-tetradecenoate | Tridecanal and Methyl 13-oxotridecanoate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR can be used to distinguish positional isomers of FAMEs.
¹H NMR Spectroscopy
The chemical shifts of the olefinic protons (-CH=CH-) are particularly sensitive to their position in the carbon chain. Additionally, the signals of the allylic protons (-CH₂-CH=) will also vary depending on the double bond's location.
¹³C NMR Spectroscopy
The chemical shifts of the sp² hybridized carbons of the double bond are highly diagnostic of their position. The signals of the neighboring sp³ carbons are also affected.
Data Comparison: NMR Chemical Shifts (Predicted and Reported)
| Isomer | ¹H NMR (δ, ppm) - Olefinic Protons | ¹³C NMR (δ, ppm) - Olefinic Carbons |
| Methyl 9(Z)-tetradecenoate | ~5.34 (m) | ~129.9, ~130.2[1] |
| Methyl 11(Z)-tetradecenoate | ~5.35 (m) | Specific shifts will differ from the 9-isomer |
| General Trend | The precise chemical shift and multiplicity of the olefinic and allylic protons will change with the double bond position. | The chemical shifts of the two olefinic carbons will be unique for each positional isomer. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Transesterify the lipid sample to FAMEs using a suitable method, such as methanolic HCl or BF₃-methanol.
-
GC Column: Use a high-polarity capillary column (e.g., BPX70, SP-2560, or equivalent cyanopropylsiloxane-based phase).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 240 °C and hold for 5-10 minutes.
-
Split Ratio: Adjust as needed for sample concentration (e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 240 °C.
-
-
Data Analysis: Identify peaks based on retention times compared to standards and analyze mass spectra for characteristic fragmentation patterns.
Ozonolysis-Mass Spectrometry (Online)
-
Instrumentation: An HPLC or infusion pump coupled to a mass spectrometer with an in-line ozonolysis reaction cell.[9][10]
-
Sample Preparation: Dissolve the FAME mixture in a suitable solvent (e.g., methanol/chloroform).
-
Ozonolysis:
-
Introduce the sample solution into the flow stream.
-
Pass ozone gas through a semi-permeable membrane into the flowing sample.
-
The reaction occurs in-line as the sample travels to the mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI).
-
Analysis: Detect the protonated molecules of the aldehyde and methyl ester-aldehyde products.
-
-
Data Analysis: Determine the masses of the cleavage products to identify the original position of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified FAME isomer in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Reference the spectra to the internal standard.
-
Analyze the chemical shifts, integrations, and coupling constants of the olefinic and allylic protons in the ¹H spectrum.
-
Analyze the chemical shifts of the sp² carbons in the ¹³C spectrum.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.
-
Visualizations
Caption: Experimental workflows for distinguishing FAME positional isomers.
Caption: Simplified mechanism of ozonolysis for double bond localization.
References
- 1. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl tetradecanoate [webbook.nist.gov]
- 3. Methyl Z-11-tetradecenoate [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Methyl Z-11-tetradecenoate [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. The direct determination of double bond positions in lipid mixtures by liquid chromatography/in-line ozonolysis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic Methyl 9(E)-tetradecenoate
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic "Methyl 9(E)-tetradecenoate," a monounsaturated fatty acid methyl ester (FAME). We present supporting experimental data, detailed protocols for key analytical techniques, and a comparison with relevant alternatives.
Comparison of Analytical Techniques
The purity of this compound is primarily assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and sensitivities for detecting potential impurities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on polarity, with UV or other detection methods. |
| Primary Use | Separation and quantification of volatile and semi-volatile compounds, ideal for FAME profiling. | Structural elucidation and quantification of compounds in solution. | Separation of non-volatile or thermally labile compounds. |
| Sensitivity | High (picogram to femtogram range). | Moderate (microgram to milligram range). | Varies with detector (nanogram to microgram range). |
| Resolution | Excellent for separating isomers, including cis/trans isomers of FAMEs, especially with specialized capillary columns.[1][2][3] | Generally lower for complex mixtures, but can distinguish isomers based on subtle differences in chemical shifts. | Can separate isomers, but may require specific column chemistries and mobile phases.[4] |
| Impurity Detection | Highly effective for identifying and quantifying volatile impurities such as residual solvents, starting materials, and byproducts from synthesis, including the cis-isomer (Methyl 9(Z)-tetradecenoate). | Excellent for identifying and quantifying structural isomers and other impurities with distinct NMR signals. Provides information on the overall purity of the sample. | Useful for detecting non-volatile impurities and degradation products. |
| Quantitative Accuracy | High, especially with the use of an internal standard. | High, as the signal intensity is directly proportional to the number of nuclei.[5] | Good, dependent on the detector and the use of appropriate standards. |
| Sample Preparation | Derivatization to FAMEs is often required for the parent fatty acid, but the product is analyzed directly.[6] | Simple dissolution in a deuterated solvent. | Dissolution in a suitable mobile phase. |
Potential Impurities in Synthetic this compound
The synthesis of this compound can introduce several impurities that require careful monitoring:
-
Geometric Isomer (cis-isomer): The most common impurity is the cis-isomer, Methyl 9(Z)-tetradecenoate. GC with a highly polar capillary column is the most effective method for separating and quantifying these isomers.[1][2][3]
-
Positional Isomers: Double bond migration can lead to other tetradecenoate isomers. GC-MS can help identify these based on their fragmentation patterns.
-
Saturated Fatty Acid Methyl Esters: Residual starting materials or byproducts could include methyl tetradecanoate (B1227901) (methyl myristate).
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., methanol, hexane) and residual catalysts can be detected by GC-MS.
-
Oxidation Products: Unsaturated FAMEs are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.[7] HPLC can be a useful tool for analyzing these less volatile compounds.
Alternatives to this compound
The selection of a fatty acid methyl ester for research often depends on its specific biological activity. Here are some alternatives to this compound:
| Compound | Key Differences and Applications |
| Methyl 9(Z)-tetradecenoate | The cis-isomer of the target compound. It is a naturally occurring fatty acid methyl ester and may exhibit different biological activities due to its stereochemistry.[8][9][10][11][12][13] It has been studied for its cytotoxic effects.[8] |
| Unsaturated Fatty Acid Methyl Esters (general) | Various unsaturated FAMEs, such as methyl oleate, methyl linoleate, and methyl linolenate, have demonstrated a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[14][15][16][17] The position and geometry of the double bonds significantly influence their effects. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as hexane (B92381) or isooctane.
-
If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., methyl heptadecanoate) to the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A highly polar capillary column is recommended for optimal separation of cis/trans isomers, such as a DB-FastFAME (e.g., 100 m x 0.25 mm, 0.2 µm film thickness) or a similar cyanopropyl-based column.[1][18]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by using the internal standard for concentration calculation. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all components.
Purity Assessment by ¹H-NMR Spectroscopy
This protocol provides a general method for the quantitative analysis of this compound by ¹H-NMR.[19][20]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic this compound into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene (B165232) or dimethyl sulfone).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe probe.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time: ~4 seconds.
-
Spectral Width: ~16 ppm.
-
3. Data Analysis:
-
Process the FID using an exponential window function and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic signals of this compound (e.g., the methyl ester singlet around 3.67 ppm and the olefinic protons) and the signal of the internal standard.
-
Calculate the purity of the sample based on the integral ratios and the known amount of the internal standard.
Visualizations
Caption: Workflow for assessing the purity of synthetic compounds.
Caption: Logical relationships between analytical techniques and the information they provide.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8 | Chemsrc [chemsrc.com]
- 9. Methyl 9(Z)-Tetradecenoate [cogershop.com]
- 10. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. larodan.com [larodan.com]
- 13. larodan.com [larodan.com]
- 14. Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. japsonline.com [japsonline.com]
- 17. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scioninstruments.com [scioninstruments.com]
- 19. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Methods for Tetradecenoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of fatty acids like tetradecenoic acid is crucial. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for this purpose. However, the inherent properties of fatty acids, such as their low volatility and polarity, necessitate a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis. This guide provides an objective comparison of common derivatization methods for tetradecenoic acid, supported by experimental data and detailed protocols.
Introduction to Derivatization for Fatty Acid Analysis
Derivatization is a chemical modification process that transforms an analyte into a derivative with improved analytical properties. For fatty acids, the primary goals of derivatization are to:
-
Increase Volatility: By converting the polar carboxyl group into a less polar ester or silyl (B83357) ester, the boiling point of the fatty acid is lowered, allowing it to be vaporized in the GC inlet without decomposition.
-
Improve Chromatographic Separation: Derivatization reduces peak tailing and improves the separation of different fatty acids on the GC column.[1][2]
-
Enhance Detection and Structural Elucidation: Certain derivatives can provide more structural information upon mass spectral fragmentation, aiding in the identification of isomers and the location of double bonds.[3][4]
The most common derivatization techniques for fatty acids include the formation of fatty acid methyl esters (FAMEs), picolinyl esters, and trimethylsilyl (B98337) (TMS) esters.
Comparison of Derivatization Methods
The choice of derivatization method depends on the specific analytical goal, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.
| Derivatization Method | Reagents | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| Fatty Acid Methyl Esters (FAMEs) - Acid-Catalyzed | Boron trifluoride (BF3) in methanol (B129727), or HCl/H2SO4 in methanol | 5 - 60 minutes | 60 - 100°C | Robust and widely used, derivatizes both free fatty acids and esterified fatty acids (transesterification).[1][5] | Harsher conditions may lead to the formation of artifacts with certain fatty acids.[6] |
| Fatty Acid Methyl Esters (FAMEs) - Base-Catalyzed | Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol | 2 - 15 minutes | Room temperature to 60°C | Rapid and proceeds under mild conditions.[7] | Does not derivatize free fatty acids; only for transesterification of lipids.[8] |
| Picolinyl Esters | Thionyl chloride, 3-pyridylcarbinol | Several hours (multi-step) | Room temperature to 60°C | Provides detailed structural information from mass spectra, useful for identifying double bond positions and branching.[3][4] | More complex and time-consuming procedure compared to FAMEs.[3] |
| Silylation (TMS Esters) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA), often with a catalyst like TMCS | 15 - 60 minutes | 60 - 80°C | Derivatizes multiple functional groups, useful for analyzing a wide range of compounds in a single run.[2] | Derivatives can be sensitive to moisture, and mass spectra can be more complex.[2][9] |
Experimental Protocols
Below are detailed methodologies for the key derivatization experiments.
Protocol 1: Acid-Catalyzed Esterification to FAMEs using Boron Trifluoride (BF₃)-Methanol
This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[1]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[1][5]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[1][5]
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes.[5] For more complex lipids, heating at 80-100°C for 1 hour may be necessary.[10][11]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[5]
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[5]
Protocol 2: Base-Catalyzed Transesterification to FAMEs using Methanolic KOH
This is a rapid method for the transesterification of triacylglycerols and other fatty acid esters.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the oil or fat sample in 1 mL of hexane in a test tube.
-
Reagent Addition: Add 0.2 mL of 2 M potassium hydroxide (KOH) in methanol.
-
Reaction: Cap the tube and vortex vigorously for 2 minutes at room temperature.[7]
-
Phase Separation: Centrifuge for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 3: Picolinyl Ester Derivatization
This method is valuable for the structural elucidation of fatty acids by mass spectrometry.[4]
Methodology:
-
Acid Chloride Formation: To a sample of the fatty acid (approx. 1 mg), add 0.5 mL of thionyl chloride. Heat at 60°C for 30 minutes to form the fatty acid chloride. Evaporate the excess thionyl chloride under a stream of nitrogen.
-
Esterification: Add 0.5 mL of a solution containing 3-pyridylcarbinol (10 mg/mL) in acetonitrile (B52724). Heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate.
-
Sample Collection: Transfer the upper hexane layer containing the picolinyl esters to a vial for GC-MS analysis.
Protocol 4: Silylation to TMS Esters using BSTFA
This is a versatile method for derivatizing compounds with active hydrogens.[2]
Methodology:
-
Sample Preparation: Place the dried sample (1-5 mg) into a reaction vial. Ensure the sample is completely dry as silylating reagents are moisture-sensitive.[2][9]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes.[2]
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.
Visualizing the Derivatization Workflow
The following diagrams illustrate the logical flow of the derivatization and analysis process.
Caption: General workflow for the derivatization and analysis of tetradecenoic acid.
Caption: Decision tree for selecting a derivatization method based on the analytical objective.
Conclusion
The selection of an appropriate derivatization method is critical for the successful GC-MS analysis of tetradecenoic acid.
-
FAMEs are the go-to derivatives for routine quantification due to the simplicity and robustness of the derivatization protocols.[1][5]
-
Picolinyl esters are invaluable when the primary goal is to determine the precise structure of the fatty acid, including the location of double bonds or branching points.[3][4]
-
TMS esters offer a broader application, allowing for the simultaneous analysis of various classes of compounds, but require anhydrous conditions and may yield more complex mass spectra.[2][9]
By understanding the advantages and limitations of each method and following standardized protocols, researchers can achieve accurate and reliable results in their analysis of tetradecenoic acid and other fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
evaluating the biological potency of "Methyl 9(E)-tetradecenoate" relative to other pheromones
Despite a comprehensive search for experimental data on the biological potency of "Methyl 9(E)-tetradecenoate" as an insect pheromone, no specific quantitative studies comparing its activity to other pheromones were found in the available scientific literature. Research in insect chemical ecology has extensively documented the role of various fatty acid derivatives, including methyl esters, as crucial components of pheromone blends that mediate insect communication. However, specific electroantennography (EAG), behavioral assay, or field trapping data evaluating the relative potency of "this compound" is not publicly available.
General Context of Fatty Acid Methyl Esters in Insect Communication
Fatty acid methyl esters are a class of compounds known to be involved in the chemical communication of various insect species. Their biological activity is highly dependent on several factors, including the length of the carbon chain, the position and configuration (Z or E) of double bonds, and the presence of other functional groups. The specificity of an insect's olfactory system means that even minor changes in the chemical structure of a compound can lead to significant differences in its perceived potency and behavioral effect, ranging from attraction to inhibition or complete inactivity.
For instance, the Z-isomer of 9-tetradecenoate, "Methyl (Z)-9-tetradecenoate," has been identified as a pheromone component for a limited number of insect species, as documented in pheromone databases. This highlights the critical role of isomeric configuration in determining biological activity. Without direct experimental evidence for the E-isomer, its potential role as a pheromone remains speculative.
Methodologies for Evaluating Pheromone Potency
To evaluate the biological potency of a compound like "this compound" relative to other pheromones, researchers typically employ a combination of laboratory and field-based experiments.
Electroantennography (EAG)
This technique directly measures the electrical response of an insect's antenna to a volatile chemical. It is a powerful tool for screening compounds for olfactory activity.
Experimental Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is carefully excised from a live insect (e.g., a moth). The tip and base of the antenna are inserted into two electrodes containing a conductive solution.
-
Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a precise concentration of the test compound (e.g., "this compound") is injected into the airstream.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of olfactory stimulation.
-
Comparative Analysis: The EAG responses to "this compound" would be compared to the responses elicited by a known pheromone (positive control) and a solvent blank (negative control) at various concentrations.
A Comparative Lipidomics Guide to Methyl 9(E)-tetradecenoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methyl 9(E)-tetradecenoate, a monounsaturated fatty acid methyl ester (FAME), within the context of lipidomics. It is designed to assist researchers in understanding its analytical characteristics in relation to key alternatives and to provide a foundation for experimental design. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes relevant biochemical pathways and analytical workflows.
Comparative Analysis of this compound and Structurally Related Fatty Acid Methyl Esters
The analytical behavior of this compound is best understood when compared with its geometric isomer, Methyl 9(Z)-tetradecenoate (also known as methyl myristoleate), and its saturated counterpart, Methyl tetradecanoate (B1227901) (methyl myristate). These compounds are frequently encountered in the analysis of biological samples.
Physical and Chemical Properties
The seemingly subtle difference in the geometry of the double bond between the (E) and (Z) isomers, as well as the absence of a double bond in the saturated analogue, leads to distinct physical properties that influence their chromatographic separation.
| Property | This compound | Methyl 9(Z)-tetradecenoate (Methyl myristoleate) | Methyl tetradecanoate (Methyl myristate) |
| Molecular Formula | C₁₅H₂₈O₂ | C₁₅H₂₈O₂ | C₁₅H₃₀O₂ |
| Molecular Weight | 240.38 g/mol | 240.38 g/mol | 242.40 g/mol |
| Double Bond | One at C9 (trans) | One at C9 (cis) | None |
| Boiling Point | Higher than the (Z)-isomer | Lower than the (E)-isomer | Generally higher than unsaturated counterparts |
| Melting Point | Higher than the (Z)-isomer | Lower than the (E)-isomer | Higher than unsaturated counterparts |
Gas Chromatography-Mass Spectrometry (GC-MS) Characteristics
Gas chromatography is the primary technique for the analysis of FAMEs. The choice of capillary column is critical for the separation of isomers. Highly polar columns, such as those with biscyanopropyl polysiloxane stationary phases (e.g., HP-88, SP-2560), are generally preferred for resolving geometric isomers.
| Analytical Parameter | This compound | Methyl 9(Z)-tetradecenoate | Methyl tetradecanoate |
| Elution Order on Polar Columns | Typically elutes before the (Z)-isomer | Typically elutes after the (E)-isomer | Elutes before both C14:1 isomers |
| Mass Spectrum (Electron Ionization) | |||
| Molecular Ion (M⁺) | m/z 240 | m/z 240 | m/z 242 |
| Key Fragment Ions | m/z 74 (McLafferty rearrangement), 87, 55 | m/z 74 (McLafferty rearrangement), 87, 55 | m/z 74 (McLafferty rearrangement), 87, 143 |
| Distinguishing Features | Fragmentation pattern is very similar to the (Z)-isomer, requiring chromatographic separation for definitive identification. | Fragmentation pattern is very similar to the (E)-isomer. | The molecular ion is 2 Da higher. The fragmentation pattern lacks ions indicative of a double bond. |
Note: Specific retention times are highly dependent on the GC column, temperature program, and other chromatographic conditions. The elution order presented is a general observation on polar stationary phases.
Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for the total lipid extraction from tissues and cells.
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Homogenize the biological sample if necessary.
-
To the sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Preparation of Fatty Acid Methyl Esters (FAMEs) by Transesterification
This procedure converts the extracted lipids into their more volatile methyl esters for GC analysis.
Materials:
-
Dried lipid extract
-
2 M methanolic KOH
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Redissolve the dried lipid extract in 1 mL of hexane.
-
Add 200 µL of 2 M methanolic KOH.
-
Vortex vigorously for 2 minutes at room temperature.
-
Centrifuge at 1,000 x g for 5 minutes to settle the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1 mL of saturated NaCl solution.
-
Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate.
-
The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column: e.g., Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent highly polar column.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 140°C for 5 min, then ramp to 240°C at 4°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
General Lipidomics Workflow
The following diagram illustrates a typical workflow for the analysis of fatty acids from biological samples, culminating in data analysis.
Biosynthetic Pathway of Myristoleic Acid
This compound is the trans-isomer of methyl myristoleate. Myristoleic acid (cis-9-tetradecenoic acid) is biosynthesized from myristic acid (a saturated fatty acid) by the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a cis double bond. The formation of the trans-isomer in biological systems is less common and can occur through specific enzymatic isomerization or as a result of chemical processes.
This guide serves as a foundational resource for the comparative analysis of this compound in a lipidomics context. For specific applications, further method development and validation are recommended.
Safety Operating Guide
Proper Disposal Procedures for Methyl 9(E)-tetradecenoate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 9(E)-tetradecenoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. While many fatty acid methyl esters are not classified as hazardous, laboratory chemicals should always be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[1][2]
-
Ventilation: Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential vapors.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2][3]
-
Spill Management: For small liquid spills (<50mL), absorb the material onto an inert absorbent like vermiculite, perlite, or sand.[4][5] Scoop the mixture into a suitable, sealable container for disposal.
Step-by-Step Disposal Protocol
The default and most recommended method for disposing of this compound is to treat it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance. Never pour chemical waste down the sink or dispose of it in the regular trash .[1][6][7]
1. Waste Identification and Classification
-
Treat all laboratory chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[8]
-
Hazardous waste is typically defined by characteristics such as Ignitability, Corrosivity, Reactivity, or Toxicity.[7]
2. Waste Collection and Containerization
-
Designate a Container: Use a specific, leak-proof container for organic solvent waste. The container must be chemically compatible with esters; a glass bottle or a suitable plastic container is recommended.[1][8] The original product container is often the best choice for storing its waste.[8]
-
Do Not Overfill: Leave at least one inch of headspace in the container to allow for expansion.[9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and a complete list of its contents, including "this compound" and any other mixed solvents with their approximate percentages.[1][9]
3. Segregation and Storage
-
Incompatible Wastes: Never mix incompatible types of waste. For instance, acids and bases should never be mixed with organic solvents.[10][11]
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
Secondary Containment: Use secondary containment, such as a tray or bin, for all liquid hazardous waste containers to catch potential leaks.[11][12]
4. Arranging for Final Disposal
-
Contact EHS: When the container is full or waste collection is needed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][9]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting waste collection, which may involve submitting an online form or generating a waste card.[13]
5. Disposal of Empty Containers
-
A container that held hazardous waste must be properly managed. For non-acutely hazardous materials, the container can be considered empty once all contents have been removed by normal means (e.g., pouring).[8]
-
To dispose of an empty container as regular trash, deface or remove all chemical and hazard labels.[8] Leave the container uncapped in a fume hood overnight to allow any residue to evaporate before disposal.[13]
Quantitative Waste Management Guidelines
The following table summarizes general quantitative limits and guidelines for laboratory waste management. These can be superseded by more stringent local or institutional regulations.
| Guideline Category | Specification | Regulation/Best Practice |
| Satellite Accumulation Area (SAA) Volume Limit | Max. 55 gallons of hazardous waste | EPA / RCRA |
| Acutely Toxic Waste (P-List) SAA Limit | Max. 1 quart (liquid) or 1 kg (solid) | EPA / RCRA[7] |
| Container Headspace | Minimum 1-inch (or 10% of volume) | Best Practice[9] |
| Maximum Container Weight | Compatible with load handling regulations (typically max. 15 kg) | Best Practice[6] |
| Drain Disposal pH Range (for authorized non-hazardous aqueous waste only) | Between 5.5 and 10.5 | General Guideline[9] |
Disposal Decision Workflow
The logical workflow for determining the proper disposal path for this compound is illustrated below. This process prioritizes safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 9,11-Tetradecadienoic acid, methyl ester, (Z,E)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
